molecular formula C16H13NO2 B102221 4-Hydroxy-6-methoxy-2-phenylquinoline CAS No. 17282-70-1

4-Hydroxy-6-methoxy-2-phenylquinoline

Cat. No.: B102221
CAS No.: 17282-70-1
M. Wt: 251.28 g/mol
InChI Key: CKFBIYVXNYYXAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-6-methoxy-2-phenylquinoline is a quinoline-based compound of significant interest in medicinal chemistry research, particularly for investigating new approaches to overcome multidrug resistance (MDR) in cancer and for developing novel antibacterial agents. In cancer research, this compound's structural framework is recognized for its potential role as an inhibitor of P-glycoprotein (P-gp), a key efflux transporter responsible for MDR in tumor cells . By potentially inhibiting this pump, the compound may help increase the intracellular concentration and efficacy of chemotherapeutic drugs, offering a promising strategy to counteract resistance mechanisms . Furthermore, the quinoline scaffold is a privileged structure in antimicrobial discovery. Related 4-phenylquinoline derivatives have demonstrated potent inhibitory activity against bacterial DNA gyrase, a critical target for antibiotics, suggesting this compound's utility in pioneering new antibacterial treatments . Its research value is further broadened by applications in plant pathology, where analogous quinoline structures have been explored as inhibitors of fungal detoxification enzymes . The compound serves as a versatile chemical tool for scientists exploring the therapeutic potential of quinoline derivatives across multiple fields of biological study.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-2-phenyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-19-12-7-8-14-13(9-12)16(18)10-15(17-14)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFBIYVXNYYXAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=CC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50972642
Record name 6-Methoxy-2-phenylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50972642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57183-50-3, 17282-70-1
Record name 6-Methoxy-2-phenyl-4-quinolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057183503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methoxy-2-phenylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50972642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17282-70-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis of 4-Hydroxy-6-methoxy-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-6-methoxy-2-phenylquinoline

Authored by a Senior Application Scientist

This whitepaper provides a detailed technical guide for the , a heterocyclic compound of significant interest in medicinal chemistry and materials science. The quinoline core is a well-established scaffold in drug discovery, known for conferring antimicrobial, anti-inflammatory, and anticancer properties to molecules.[1] This guide is intended for researchers, chemists, and professionals in drug development, offering a narrative grounded in mechanistic understanding and field-proven experimental insights.

We will explore the primary synthetic pathway via the Conrad-Limpach reaction, a robust and classical method for constructing 4-hydroxyquinolines.[2][3][4] The causality behind experimental choices, from reactant selection to reaction conditions, will be explained in detail. Additionally, an alternative approach using the Camps cyclization will be discussed to provide a broader synthetic context. Each protocol is designed as a self-validating system, incorporating in-process checks and thorough final product characterization.

Retrosynthetic Analysis and Strategic Approach

The synthesis of substituted quinolines can be achieved through several classic named reactions, including the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses.[5][6][7] However, for the target molecule, 4-Hydroxy-6-methoxy-2-phenylquinoline, which features a hydroxyl group at the C4 position, the most logical and efficient strategies are the Conrad-Limpach and Camps cyclizations.

Our primary strategy, the Conrad-Limpach synthesis, involves two key transformations:

  • Condensation: Formation of an enamine intermediate from an aniline and a β-ketoester.

  • Thermal Cyclization: High-temperature intramolecular reaction to form the quinolinone ring.

This approach is highly effective for producing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones).

G Target 4-Hydroxy-6-methoxy-2-phenylquinoline Intermediate Ethyl 3-(4-methoxyphenylamino)-3-phenylacrylate (Enamine Intermediate) Target->Intermediate Thermal Cyclization SM1 p-Anisidine (4-methoxyaniline) Intermediate->SM1 Condensation SM2 Ethyl Benzoylacetate Intermediate->SM2 Condensation G cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Thermal Cyclization A Combine p-Anisidine, Ethyl Benzoylacetate, Toluene B Add Acid Catalyst (p-TSA) A->B C Reflux with Dean-Stark Trap (4-6 hours) B->C D Solvent Removal (Rotary Evaporation) C->D E Intermediate: Ethyl 3-(4-methoxyphenylamino)-3-phenylacrylate D->E F Dissolve Intermediate in Dowtherm A E->F Proceed to Cyclization G Heat to 250°C (30-60 min) F->G H Cool and Precipitate with Hexane G->H I Filter and Wash Solid H->I J Final Product: 4-Hydroxy-6-methoxy-2-phenylquinoline I->J

Sources

An In-depth Technical Guide to the Biological Activity of 4-Hydroxy-6-methoxy-2-phenylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quinoline Scaffold - A Privileged Motif in Medicinal Chemistry

To our fellow researchers, scientists, and drug development professionals,

The quinoline ring system is a cornerstone of heterocyclic chemistry, renowned for its versatile pharmacological profile. This bicyclic aromatic scaffold is not merely a synthetic curiosity; it is the foundational structure for a multitude of therapeutic agents, from the pioneering antimalarial quinine to modern fluoroquinolone antibiotics and targeted anticancer drugs. Its unique electronic properties and rigid structure allow it to interact with a diverse array of biological targets, including enzymes, receptors, and nucleic acids.

This guide focuses on a specific, promising subclass: 4-Hydroxy-6-methoxy-2-phenylquinoline derivatives . The strategic placement of a hydroxyl group at the C4 position, a methoxy group at C6, and a phenyl ring at C2 creates a molecule with a distinct three-dimensional architecture and electronic distribution. These features are hypothesized to be crucial for its interactions with biological macromolecules, conferring a spectrum of activities that we will explore in detail. The methoxy group, for instance, often enhances lipophilicity, which can be critical for membrane permeability, though it may also present challenges for aqueous solubility.

In the following sections, we will dissect the synthesis, biological activities, and mechanistic underpinnings of this scaffold. We will provide not just data, but the rationale behind the experimental designs, offering a framework for your own investigations into this compelling class of compounds.

Part 1: Synthesis of the Core Scaffold

The construction of the 4-hydroxy-2-phenylquinoline core is a critical first step. The choice of synthetic route is dictated by the availability of starting materials, desired yield, and scalability. A common and effective method is the Conrad-Limpach cyclization , which involves the reaction of an aniline with a β-ketoester. For our target scaffold, this involves the condensation of p-anisidine with ethyl benzoylacetate.

Rationale for Synthetic Strategy

The Conrad-Limpach reaction is a robust and well-established method for forming the quinolone ring system. The reaction proceeds through a Schiff base intermediate, followed by a thermally induced intramolecular cyclization. Using a high-boiling point solvent like diphenyl ether or Dowtherm A is crucial as the cyclization step requires significant thermal energy to overcome the activation barrier for the ring-closing reaction. This choice ensures the reaction proceeds to completion, maximizing the yield of the desired quinolinone.

Experimental Protocol: Synthesis of 4-Hydroxy-6-methoxy-2-phenylquinoline

This protocol outlines a standard laboratory-scale synthesis.

Materials:

  • p-Anisidine

  • Ethyl benzoylacetate

  • Diphenyl ether (solvent)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • Step 1: Condensation: In a round-bottom flask, combine one molar equivalent of p-anisidine and one molar equivalent of ethyl benzoylacetate. Add a catalytic amount of dilute HCl.

  • Step 2: Water Removal: Heat the mixture gently under reflux for 2 hours with a Dean-Stark apparatus to remove the water formed during the initial condensation.

  • Step 3: Cyclization: Slowly add the reaction mixture from Step 2 to a separate flask containing diphenyl ether pre-heated to 250°C. Maintain this temperature for 30 minutes to facilitate the intramolecular cyclization.

  • Step 4: Isolation: Allow the mixture to cool to room temperature. The product will precipitate out of the diphenyl ether.

  • Step 5: Purification: Filter the crude product and wash thoroughly with ethanol to remove residual diphenyl ether. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to yield pure 4-hydroxy-6-methoxy-2-phenylquinoline.

Workflow Diagram:

G cluster_synthesis Synthetic Workflow p_anisidine p-Anisidine condensation Condensation (Reflux, cat. HCl) p_anisidine->condensation eb Ethyl Benzoylacetate eb->condensation cyclization Intramolecular Cyclization (Diphenyl Ether, 250°C) condensation->cyclization Intermediate product 4-Hydroxy-6-methoxy-2-phenylquinoline cyclization->product Crude Product

Caption: Synthetic pathway for the core scaffold.

Part 2: Anticancer Activity

The quinoline scaffold is a well-recognized pharmacophore in anticancer drug discovery, with derivatives demonstrating a wide range of cytotoxic mechanisms. The 4-hydroxy-6-methoxy-2-phenylquinoline structure is particularly promising, with evidence suggesting it can modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.

Mechanism of Action: Kinase Inhibition

A primary mechanism of action for many quinoline-based anticancer agents is the inhibition of protein kinases. These enzymes are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer. The PI3K/Akt/mTOR and NF-κB pathways are two of the most important cascades in this regard, controlling cell survival and inflammation, respectively.

1. The PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer, promoting cell growth and survival. Quinazoline derivatives, structurally related to our target scaffold, have been identified as potent inhibitors of PI3K, preventing the downstream phosphorylation and activation of Akt and mTOR.

2. The NF-κB Pathway: Chronic inflammation is a key driver of cancer progression, and the NF-κB pathway is a central regulator of this process. Inhibition of this pathway can suppress the production of pro-inflammatory cytokines and survival factors. Certain quinoline derivatives have been shown to inhibit the canonical NF-κB pathway by preventing the degradation of its inhibitor, IκBα, thus blocking the nuclear translocation of NF-κB dimers.

Signaling Pathway Diagrams:

G cluster_pi3k PI3K/Akt/mTOR Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Quinoline Derivative Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/Akt signaling cascade.

G cluster_nfkb NF-κB Pathway Inhibition Stimulus Inflammatory Stimulus (e.g., TNFα) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB phosphorylates for degradation NFkB NF-κB (p65/p50) IkB->NFkB sequesters in cytoplasm Nucleus Transcription of Pro-survival Genes NFkB->Nucleus translocates to nucleus Inhibitor Quinoline Derivative Inhibitor->IKK inhibits

Caption: Interruption of the canonical NF-κB pathway.

Data on Anticancer Activity

While specific IC50 data for 4-Hydroxy-6-methoxy-2-phenylquinoline is limited in publicly available literature, data from structurally similar 4-hydroxyquinoline derivatives demonstrate significant cytotoxic potential. The table below summarizes representative data to provide a comparative baseline.

Compound Derivative Cancer Cell Line IC50 (µM) Reference Compound Ref. IC50 (µM) Citation
Benzylidene derivative (13b)Colo 320 (Colon, resistant)4.58Doxorubicin-
Benzylidene derivative (13a)Colo 320 (Colon, resistant)8.19Doxorubicin-
Azetoquinoline deriv. (20)Colo 205 (Colon, sensitive)2.34Doxorubicin-
Methoxyflavone AnalogMCF-7 (Breast)0.3--
Quinazolinone Hybrid (6f)MCF-7 (Breast)14.775-Fluorouracil2.02
Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Rationale for Experimental Design: This assay is chosen for its reliability, simplicity, and suitability for high-throughput screening. The principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells. Using a multi-well plate format allows for the simultaneous testing of multiple concentrations of the derivative, enabling the calculation of an IC50 value.

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the 4-hydroxy-6-methoxy-2-phenylquinoline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Visually confirm the formation of purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Part 3: Antimicrobial Activity

The quinoline core is fundamental to the quinolone class of antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV. Derivatives of the 4-hydroxy-2-quinolone scaffold have demonstrated promising antibacterial and antifungal activities.

Mechanism of Action: Disruption of Bacterial Processes

While the precise mechanism for this specific scaffold is not fully elucidated, related compounds are known to interfere with critical bacterial functions:

  • DNA Synthesis: Inhibition of DNA gyrase and topoisomerase IV prevents bacterial DNA replication and repair, leading to cell death.

  • Biofilm Disruption: Some quinoline derivatives can effectively reduce the viability of bacteria within biofilms, which are notoriously resistant to conventional antibiotics.

Data on Antimicrobial Activity

The following table presents representative Minimum Inhibitory Concentration (MIC) data for related quinoline derivatives against various microbial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound Derivative Microorganism Type MIC (µg/mL) Reference Compound Ref. MIC (µg/mL) Citation
Brominated 4-hydroxy-2-quinoloneAspergillus flavusFungus1.05Amphotericin B-
N-quinazolinone-4-hydroxy-2-quinolone (f1)S. aureus (MRSA)Gram (+)4 - 8Vancomycin0.5 - 1
6-methoxyquinoline-3-carbonitrile (4d)S. pneumoniaeGram (+)0.5 - 1Ciprofloxacin~1
7-hydroxy-4-phenyl coumarin analogB. subtilisGram (+)0.01 - 2.50--
7-hydroxy-4-phenyl coumarin analogE. coliGram (-)0.16 - 10.00--

Note: Data from analogous compounds suggest that 4-hydroxy-2-phenylquinoline derivatives may possess potent antimicrobial, particularly antifungal and anti-Gram-positive, activity.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol determines the MIC of a compound against a specific bacterial strain.

Rationale for Experimental Design: The broth microdilution method is the gold standard for determining MIC values. It is quantitative, reproducible, and allows for the testing of multiple compounds and bacterial strains simultaneously in a 96-well format. By exposing a standardized bacterial inoculum to a two-fold serial dilution of the test compound, one can precisely identify the minimum concentration required to inhibit growth.

Procedure:

  • Compound Preparation: Dissolve the 4-hydroxy-6-methoxy-2-phenylquinoline derivative in DMSO to create a high-concentration stock solution. Prepare a two-fold serial dilution of the compound in a 96-well plate using sterile Mueller-Hinton Broth (MHB). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Culture the test bacterium (e.g., Staphylococcus aureus) overnight. Dilute the culture in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well of the 96-well plate containing the compound dilutions. This brings the final volume to 200 µL.

  • Controls: Include a positive control well (bacteria in MHB without the compound) and a negative control well (sterile MHB only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which no visible bacterial growth is observed. The result can also be read using a plate reader at 600 nm.

Workflow Diagram:

G cluster_mic MIC Assay Workflow prep_compound Prepare Serial Dilution of Quinoline Derivative inoculate Inoculate Wells (100µL Compound + 100µL Bacteria) prep_compound->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read Read Results (Visual or Spectrophotometric) incubate->read mic_value Determine MIC Value read->mic_value

Caption: Standard workflow for MIC determination.

Conclusion and Future Directions

The 4-Hydroxy-6-methoxy-2-phenylquinoline scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The evidence, drawn from structurally related compounds, strongly suggests potential for potent anticancer and antimicrobial activities. The likely mechanisms of action—inhibition of critical signaling kinases like PI3K and disruption of bacterial DNA synthesis—are well-validated targets in modern drug discovery.

The protocols provided herein offer a standardized framework for the synthesis and evaluation of these derivatives. Future work should focus on synthesizing a library of analogs with modifications at the phenyl ring and the quinoline core to establish a clear Structure-Activity Relationship (SAR). Further investigation into the specific kinase targets and the potential for anti-inflammatory activity is also warranted. This in-depth guide serves as a foundational resource to empower researchers to unlock the full therapeutic potential of this compelling chemical scaffold.

References

  • Cinnoline is a potential pharmacophore which has rarely been reported for uses as PI3K inhibitors. In this study, a series of cinn

Spectroscopic Elucidation of 4-Hydroxy-6-methoxy-2-phenylquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Hydroxy-6-methoxy-2-phenylquinoline, a quinoline derivative of interest to researchers in drug discovery and medicinal chemistry. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the compound, offering insights into its structural elucidation and the underlying principles of these analytical techniques.

Introduction: The Significance of 4-Hydroxy-6-methoxy-2-phenylquinoline

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous natural products and synthetic molecules with a wide array of biological activities. Their diverse pharmacological properties have made them a focal point in the development of new therapeutic agents. 4-Hydroxy-6-methoxy-2-phenylquinoline, with its specific substitution pattern, presents a scaffold with potential for modulation of biological targets. A thorough understanding of its three-dimensional structure and electronic properties is paramount for any drug development campaign, and this is where spectroscopic analysis plays a pivotal role.

This guide will walk you through the interpretation of the key spectroscopic data for 4-Hydroxy-6-methoxy-2-phenylquinoline, providing both the "what" and the "why" behind the spectral features. It is important to note that this compound exists in a tautomeric equilibrium with its keto form, 6-methoxy-2-phenylquinolin-4(1H)-one. This tautomerism influences its spectroscopic properties and must be considered during data interpretation.

Caption: Tautomeric equilibrium between the keto and enol forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can glean detailed information about the connectivity and chemical environment of atoms within a molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift (δ) being highly sensitive to its electronic environment. The ¹³C NMR data for the tautomer 6-methoxy-2-phenyl-4-quinolone is available and provides a strong basis for the structural confirmation.[1]

Carbon Atom Expected Chemical Shift (δ, ppm) Rationale
C=O (C4)~175-185The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom.
C2~150-160Carbon in a C=N bond, deshielded.
C6~155-160Aromatic carbon attached to the electron-donating methoxy group, deshielded.
C8a~140-145Quaternary aromatic carbon at the ring junction.
C4a~120-125Quaternary aromatic carbon at the ring junction.
Phenyl C1'~135-140Quaternary carbon of the phenyl ring attached to the quinoline core.
Phenyl C2', C6'~128-130Aromatic CH carbons of the phenyl ring.
Phenyl C3', C5'~128-130Aromatic CH carbons of the phenyl ring.
Phenyl C4'~125-128Aromatic CH carbon of the phenyl ring.
C8~120-125Aromatic CH carbon.
C5~100-105Aromatic CH carbon ortho to the electron-donating methoxy group, shielded.
C7~120-125Aromatic CH carbon.
C3~110-115Aromatic CH carbon adjacent to the carbonyl group.
OCH₃~55-60Carbon of the methoxy group.

Interpretation: The presence of a signal in the downfield region (around 175-185 ppm) would be a strong indicator of the carbonyl carbon of the quinolone tautomer. The number of signals in the aromatic region will correspond to the number of unique aromatic carbons. The signal for the methoxy carbon is expected in its characteristic region around 55-60 ppm.

¹H NMR Spectroscopy
Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
OH (at C4)10.0 - 12.0broad singlet-The acidic proton of the hydroxyl group is typically broad and its chemical shift is concentration and solvent dependent.
H57.0 - 7.2d~2.5This proton is ortho to the electron-donating methoxy group and will appear as a doublet due to coupling with H7.
H77.3 - 7.5dd~9.0, ~2.5This proton is coupled to both H8 (ortho) and H5 (meta).
H87.8 - 8.0d~9.0This proton is in the peri position to the nitrogen, leading to deshielding. It is coupled to H7.
H36.3 - 6.5s-This proton is on a double bond and adjacent to the hydroxyl group.
Phenyl H (2', 6')7.9 - 8.1m-Protons on the phenyl ring ortho to the quinoline attachment.
Phenyl H (3', 4', 5')7.3 - 7.6m-Protons on the phenyl ring meta and para to the quinoline attachment.
OCH₃3.8 - 4.0s-The three equivalent protons of the methoxy group will appear as a singlet.

Expertise in Action: The exact chemical shifts and coupling constants can be influenced by the solvent and the concentration of the sample. For quinoline derivatives, using a deuterated solvent like DMSO-d₆ is often advantageous as it can help in observing exchangeable protons like the -OH group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes the bonds within a molecule to vibrate at specific frequencies, which are characteristic of the bond type and its environment.

ir_spectrum cluster_regions Key IR Absorption Regions compound 4-Hydroxy-6-methoxy-2-phenylquinoline OH O-H stretch (broad) 3200-3600 cm⁻¹ compound->OH Hydroxyl Group CH_arom C-H stretch (aromatic) ~3050 cm⁻¹ compound->CH_arom Aromatic Rings C_double_C_N C=C and C=N stretch 1500-1650 cm⁻¹ compound->C_double_C_N Quinoline & Phenyl Rings C_O_stretch C-O stretch 1200-1300 cm⁻¹ compound->C_O_stretch Methoxy & Hydroxyl Groups

Caption: Key functional groups and their expected IR absorption regions.

Expected IR Absorption Bands:

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
O-HStretching3200 - 3600Broad, Medium-Strong
C-H (aromatic)Stretching~3050Medium-Weak
C=N (quinoline)Stretching1610 - 1640Medium
C=C (aromatic)Stretching1500 - 1600Medium-Strong (multiple bands)
C-O (methoxy)Asymmetric Stretching1230 - 1270Strong
C-O (methoxy)Symmetric Stretching~1030Medium
C-O (hydroxyl)Stretching1200 - 1250Medium-Strong
C-H (aromatic)Out-of-plane bending750 - 900Strong

Causality in Interpretation: The broadness of the O-H stretching band is a direct consequence of hydrogen bonding, which can occur intermolecularly between molecules of 4-Hydroxy-6-methoxy-2-phenylquinoline. The presence of multiple sharp peaks in the 1500-1600 cm⁻¹ region is a hallmark of the aromatic rings in the quinoline and phenyl moieties.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can also reveal structural details through the analysis of its fragmentation pattern. The molecular weight of 4-Hydroxy-6-methoxy-2-phenylquinoline is 251.28 g/mol .

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺˙): A prominent peak at m/z = 251 is expected, corresponding to the molecular weight of the compound. For heteroaromatic compounds, the molecular ion peak is often quite intense.[2]

  • Key Fragmentation Pathways:

fragmentation M [M]⁺˙ m/z = 251 M_minus_CH3 [M-CH₃]⁺ m/z = 236 M->M_minus_CH3 - •CH₃ (from OCH₃) M_minus_CO [M-CO]⁺˙ m/z = 223 M->M_minus_CO - CO (from 4-hydroxy) M_minus_OCH3 [M-OCH₃]⁺ m/z = 220 M_minus_CH3->M_minus_OCH3 - H

Caption: Plausible fragmentation pathways for 4-Hydroxy-6-methoxy-2-phenylquinoline.

Interpretation of Fragmentation:

  • Loss of a methyl radical (•CH₃): A peak at m/z = 236 would correspond to the loss of the methyl group from the methoxy substituent.

  • Loss of carbon monoxide (CO): The 4-hydroxyquinoline scaffold can undergo a characteristic loss of a neutral CO molecule, which would result in a fragment ion at m/z = 223.

  • Loss of a methoxy radical (•OCH₃): A fragment at m/z = 220 could arise from the cleavage of the methoxy group.

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality, reproducible spectroscopic data, adherence to validated experimental protocols is crucial. The following sections outline step-by-step methodologies for the key spectroscopic techniques.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 4-Hydroxy-6-methoxy-2-phenylquinoline.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons.

    • Ensure the sample is fully dissolved by gentle vortexing or inversion.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

    • For ¹H NMR, acquire the spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. The number of scans will depend on the sample concentration.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

IR Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid 4-Hydroxy-6-methoxy-2-phenylquinoline sample directly onto the ATR crystal.

    • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire a background spectrum of the empty ATR crystal.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Perform baseline correction if necessary.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)
  • Sample Preparation:

    • Prepare a dilute solution of 4-Hydroxy-6-methoxy-2-phenylquinoline (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • For fragmentation studies (MS/MS), select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID).

  • Data Analysis:

    • Analyze the full scan mass spectrum to determine the molecular weight.

    • Interpret the MS/MS spectrum to identify the fragmentation patterns and deduce structural information.

Conclusion

The spectroscopic characterization of 4-Hydroxy-6-methoxy-2-phenylquinoline provides a wealth of information for its unambiguous identification and structural elucidation. The combination of NMR, IR, and MS techniques allows for a detailed mapping of its molecular architecture. This guide has provided an in-depth analysis of the expected spectroscopic data, the rationale behind the interpretation, and the experimental protocols necessary for acquiring high-quality data. By following these guidelines, researchers can confidently characterize this and other related quinoline derivatives, paving the way for further exploration of their chemical and biological properties.

References

  • Molecules. 2021; 26(11):3325. Synthesis of 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline. [Link]

  • PubChem. Compound Summary for CID 124348, 6-Methoxy-2-phenyl-4-quinolone. [Link]

Sources

An In-depth Technical Guide to the Structure-Activity Relationship of 6-Methoxy-Quinolones

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the structure-activity relationships (SAR) inherent to 6-methoxy-quinolones, a promising subclass of antibacterial agents. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causal relationships between molecular architecture and biological function. We will dissect the quinolone pharmacophore, analyze the specific influence of the 6-methoxy substituent, and provide actionable, field-proven experimental protocols for synthesis and evaluation.

The Quinolone Core: A Privileged Scaffold for Antibacterial Action

Quinolones are a major class of synthetic broad-spectrum antibiotics that have been instrumental in treating a wide array of bacterial infections.[1] Their core structure, a 4-quinolone bicyclic ring, is a privileged scaffold in medicinal chemistry. The fundamental mechanism of action for all quinolones is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2][3] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By forming a stable ternary complex with the enzyme and bacterial DNA, quinolones trap the enzyme in its cleavage-competent state, leading to double-stranded DNA breaks and ultimately, cell death.[4][5]

The essential pharmacophore for this activity is the β-keto carboxylic acid moiety (positions 3 and 4), which is crucial for binding to the DNA-enzyme complex.[6] Consequently, modifications at the C-3 and C-4 positions are generally detrimental to activity.[7] The primary sites for chemical variation to modulate potency, spectrum, and pharmacokinetic properties are the N-1, C-5, C-6, C-7, and C-8 positions.[6]

cluster_quinolone Quinolone Action cluster_enzyme Bacterial Target Quinolone Quinolone Antibiotic Complex Ternary Complex (Quinolone-Enzyme-DNA) Quinolone->Complex Binds Breaks Double-Strand DNA Breaks Complex->Breaks Stabilizes Cleavage Death Bacterial Cell Death Breaks->Death Induces Enzyme DNA Gyrase / Topoisomerase IV Enzyme->Complex DNA Bacterial DNA DNA->Complex

Figure 1: Mechanism of Quinolone Action.

Dissecting the Structure-Activity Relationship (SAR) of 6-Methoxy-Quinolones

While the C-6 fluorine atom is a hallmark of the highly successful fluoroquinolone class, substituting it with a methoxy group offers a distinct profile, particularly concerning activity against Gram-positive bacteria and phototoxicity.[8] The following sections detail the impact of substituents at each key position of the 6-methoxy-quinolone scaffold.

The N-1 Position: Anchoring Potency

The substituent at the N-1 position is a primary determinant of overall potency. The causality lies in its spatial interaction within the enzyme-DNA complex.

  • Optimal Groups: Small, sterically constrained alkyl or aryl groups are highly favorable. Cyclopropyl is arguably the most effective substituent, significantly increasing potency against a wide range of bacteria, as seen in analogs like ciprofloxacin.[7][9] Other potent groups include ethyl and 2,4-difluorophenyl.[10]

  • Rationale: These groups are believed to orient the molecule optimally within the binding pocket of DNA gyrase and topoisomerase IV, enhancing inhibitory activity. Larger or more flexible groups can introduce unfavorable steric clashes, reducing efficacy.

The C-6 Position: The Methoxy Advantage

The choice of a methoxy group over the traditional fluorine at C-6 is a deliberate strategy to modulate the drug's biological profile.

  • Enhanced Gram-Positive Activity: While the C-6 fluorine is excellent for Gram-negative activity, the 6-methoxy group can contribute to improved potency against Gram-positive organisms.

  • Reduced Phototoxicity: A significant clinical liability of some fluoroquinolones is UVA-induced phototoxicity. The C-8 methoxy group has been shown to reduce the photogeneration of oxidative DNA damage.[8] While studies on the C-6 methoxy group are less common, it is chemically similar and is hypothesized to contribute to a better safety profile by altering the molecule's photochemical properties.

The C-7 Position: The Gateway to Spectrum and Pharmacokinetics

The C-7 position is the most versatile site for modification, profoundly influencing the antibacterial spectrum, potency, and pharmacokinetic properties. The introduction of a basic amine, typically a five- or six-membered heterocycle, is essential for potent activity.[7]

  • Piperazine and Pyrrolidine Rings: These are the most common and effective moieties. A piperazine ring generally confers excellent activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[6] Pyrrolidine rings are often associated with enhanced potency against Gram-positive bacteria.[6]

  • Substitutions on the Heterocycle: Adding small alkyl groups (e.g., methyl) to the C-7 heterocycle can improve oral absorption and in vivo activity.[6] However, this can sometimes be a trade-off, potentially reducing activity against P. aeruginosa. The flexibility of the piperazine ring at its N-4 position allows for the introduction of bulkier groups to further optimize the compound's profile.[6]

The C-8 Position: Fine-Tuning the Target Preference

Substituents at the C-8 position can dramatically enhance activity against Gram-positive and anaerobic bacteria and reduce the rate of resistance selection.[11]

  • C-8 Methoxy Group: The presence of a C-8 methoxy group (as seen in moxifloxacin) is a key strategy for boosting Gram-positive and anaerobic coverage.[12][13] This is attributed to its ability to confer potent activity against both DNA gyrase and topoisomerase IV, making it harder for bacteria to develop resistance through a single target mutation.[11][13]

  • C-8 Halogens: A fluorine or chlorine atom at C-8 can also improve potency and oral absorption.[7] For instance, a C-8 chloro group is known to improve anti-Gram-positive activity.[1]

Figure 2: Summary of SAR for 6-Methoxy-Quinolones.

Quantitative Analysis of 6-Methoxy-Quinolone Analogs

To illustrate the principles discussed, the following table summarizes the Minimum Inhibitory Concentration (MIC) data for representative quinolone structures. A lower MIC value indicates higher antibacterial potency.

CompoundN-1 SubstituentC-7 SubstituentC-8 SubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Analog A CyclopropylPiperazineH0.250.06
Analog B Cyclopropyl3-AminopyrrolidineH0.060.12
Analog C CyclopropylPiperazineOCH₃0.12 0.03
Analog D EthylPiperazineH0.50.25

Note: Data are representative and synthesized from general SAR principles for illustrative purposes.[1][6][10][11]

The data illustrate key SAR trends. The switch from piperazine (Analog A) to 3-aminopyrrolidine (Analog B) improves activity against Gram-positive S. aureus at the cost of some Gram-negative E. coli potency. The addition of a C-8 methoxy group (Analog C) enhances activity against both species compared to its C-8 hydrogen counterpart (Analog A).[1][11] Finally, replacing the potent N-1 cyclopropyl group with an ethyl group (Analog D) leads to a general decrease in activity.[10]

Experimental Protocols: A Self-Validating System

Trustworthy SAR analysis depends on robust and reproducible experimental data. The following protocols for synthesis and antibacterial evaluation are based on established, validated methodologies.

General Synthesis of a 6-Methoxy-Quinolone Core

The synthesis of the quinolone nucleus is a cornerstone of developing new analogs. This protocol outlines a common and reliable pathway. The rationale for this multi-step approach is its versatility, allowing for the introduction of diverse substituents at key positions.

Step 1: Synthesis of Diethyl ethoxymethylenemalonate (EMME) derivative

  • Combine 3-methoxyaniline with diethyl ethoxymethylenemalonate in a round-bottom flask.

  • Heat the mixture at 100-120°C for 2-3 hours with stirring. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture and remove the ethanol byproduct under reduced pressure to yield the intermediate enamine.

Step 2: Cyclization to form the Quinolone Ring

  • Add the crude enamine from Step 1 to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to 240-260°C for 30-60 minutes. This high temperature is necessary to drive the thermal cyclization.

  • Cool the reaction mixture to room temperature, which will cause the product to precipitate.

  • Add a non-polar solvent like hexane to facilitate precipitation, then filter the solid, wash with hexane, and dry to obtain the 4-hydroxy-6-methoxy-quinoline-3-carboxylate ester.

Step 3: N-Alkylation

  • Suspend the product from Step 2 in a polar aprotic solvent like DMF.

  • Add a base such as potassium carbonate (K₂CO₃) followed by the desired N-1 alkylating agent (e.g., cyclopropyl bromide).

  • Heat the mixture at 60-80°C for several hours until the starting material is consumed (monitored by TLC).

  • Perform an aqueous workup and extract the product with an organic solvent like ethyl acetate. Purify by column chromatography.

Step 4: Saponification

  • Dissolve the N-alkylated ester from Step 3 in a mixture of ethanol and water.

  • Add an excess of a strong base, such as sodium hydroxide (NaOH), and reflux the mixture for 1-2 hours to hydrolyze the ester to the carboxylic acid.

  • Cool the mixture, acidify with HCl to a pH of ~2-3 to precipitate the carboxylic acid product.

  • Filter, wash with water, and dry to yield the core 6-methoxy-quinolone-3-carboxylic acid. This core is now ready for C-7 functionalization.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a gold-standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15] Its reliability stems from its standardized nature and quantitative result.

Step 1: Preparation of Standardized Inoculum

  • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium.

  • Transfer the colonies to a tube containing sterile saline or tryptic soy broth.

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is a critical step to ensure a standardized bacterial concentration (approx. 1.5 x 10⁸ CFU/mL).[16]

  • Dilute this standardized suspension 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the final inoculum density for the assay.

Step 2: Preparation of Microtiter Plate

  • Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.

  • Prepare a stock solution of the 6-methoxy-quinolone test compound in a suitable solvent (e.g., DMSO).

  • Add 50 µL of the test compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate by transferring 50 µL from one well to the next. Discard the final 50 µL from the last well.

Step 3: Inoculation and Incubation

  • Add 50 µL of the final diluted bacterial inoculum (from Step 1.5) to each well. The final volume in each well will be 100 µL.

  • Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Seal the plate and incubate at 35-37°C for 18-24 hours under ambient air conditions.

Step 4: Reading and Interpreting Results

  • After incubation, visually inspect the plate for bacterial growth (indicated by turbidity).

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[17]

cluster_prep Preparation cluster_assay Assay cluster_result Result A 1. Prepare Standardized Bacterial Inoculum (0.5 McFarland) C 3. Inoculate Plate with Bacteria A->C B 2. Serially Dilute Test Compound in 96-Well Plate B->C D 4. Incubate (37°C, 18-24h) C->D E 5. Visually Inspect for Turbidity D->E F 6. Determine MIC (Lowest concentration with no growth) E->F

Figure 3: Experimental Workflow for MIC Determination.

Conclusion and Future Perspectives

The structure-activity relationship of 6-methoxy-quinolones is a well-defined yet adaptable framework for the design of novel antibacterial agents. Potency is primarily driven by the N-1 substituent, while the antibacterial spectrum and pharmacokinetic profile are sculpted by the C-7 and C-8 positions. The 6-methoxy group itself offers a promising alternative to the traditional 6-fluoro substituent, potentially improving the Gram-positive activity and safety profile of the resulting compounds.

Future research in this area should focus on exploring novel, non-traditional C-7 heterocyclic systems to overcome existing resistance mechanisms. Furthermore, the creation of hybrid molecules that combine the 6-methoxy-quinolone scaffold with other antibacterial pharmacophores could lead to dual-action agents with enhanced potency and a reduced propensity for resistance development. As our understanding of the intricate interactions within the bacterial topoisomerase-DNA complex deepens, so too will our ability to rationally design the next generation of highly effective quinolone antibiotics.

References

  • Structure−Activity Relationships of the Quinolone Antibacterials against Mycobacteria: Effect of Structural Changes at N-1 and C-7. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Quinolones: Recent Structural and Clinical Developments. Brieflands. Available at: [Link]

  • Mechanism of action of and resistance to quinolones - PMC. NIH. Available at: [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. Available at: [Link]

  • Mechanisms of quinolone action and microbial response. Oxford Academic. Available at: [Link]

  • Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms. RSC Medicinal Chemistry (RSC Publishing). Available at: [Link]

  • 6-Aminoquinolones: a new class of quinolone antibacterials?. PubMed. Available at: [Link]

  • The structure-activity relationships (SAR) of quinolones. ResearchGate. Available at: [Link]

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC. NIH. Available at: [Link]

  • Chemometric Methodologies in a Quantitative Structure−Activity Relationship Study: The Antibacterial Activity of 6-Aminoquinolones. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. ResearchGate. Available at: [Link]

  • Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Oxford Academic. Available at: [Link]

  • Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Oxford Academic. Available at: [Link]

  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI. Available at: [Link]

  • Quinolone antibiotics - PMC. PubMed Central - NIH. Available at: [Link]

  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. MDPI. Available at: [Link]

  • Quinolones Chemistry and its Therapeutic Activities. ResearchGate. Available at: [Link]

  • Mechanism of Quinolone Action and Resistance - PMC. NIH. Available at: [Link]

  • SAR of Quinolones. Pharmapproach. Available at: [Link]

  • Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf. NIH. Available at: [Link]

  • Graphviz tutorial. YouTube. Available at: [Link]

  • Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC. NIH. Available at: [Link]

  • Antimicrobial Susceptibility Testing. Apec.org. Available at: [Link]

  • Graphviz Examples and Tutorial. Sketchviz. Available at: [Link]

  • Quinolone antibiotic - Wikipedia. Wikipedia. Available at: [Link]

  • Overview of the fluoroquinolones: Focus on moxifloxacin. ResearchGate. Available at: [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]

  • Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-methylquinolones. PubMed. Available at: [Link]

  • User Guide — graphviz 0.21 documentation. graphviz. Available at: [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. Available at: [Link]

  • Drawing graphs with dot - Graphviz. Graphviz. Available at: [Link]

  • WO2016020836A1 - Quinolone derivatives as antibacterials - Google Patents. Google Patents.
  • Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. Towards AI. Available at: [Link]

  • A fluoroquinolone antibiotic with a methoxy group at the 8 position yields reduced generation of 8-oxo-7,8-dihydro-2'-deoxyguanosine after ultraviolet-A irradiation. PubMed. Available at: [Link]

  • Mechanisms of quinolone action and resistance: where do we stand?. Microbiology Society. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. Available at: [Link]

Sources

Preliminary Cytotoxicity Screening of Novel Quinolinone Derivatives: A Multi-Parametric Approach for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting robust preliminary cytotoxicity screening of novel quinolinone derivatives. Moving beyond a simple recitation of protocols, we delve into the strategic rationale behind assay selection, the integration of multiple data points for a holistic interpretation, and the establishment of self-validating experimental workflows. Our focus is on generating high-quality, reproducible data to confidently advance promising lead compounds.

Section 1: The Strategic Imperative in Early-Stage Screening

The quinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of pharmacological activities, including potent anticancer effects.[1] Many quinoline-based compounds exert their cytotoxic effects through mechanisms like the inhibition of topoisomerase I and II or the disruption of tubulin polymerization.[1] Given this therapeutic potential, the initial in vitro cytotoxicity assessment is a critical gatekeeping step in the drug discovery pipeline.[2][3]

A preliminary screen should not merely identify "hits" but should begin to characterize them. Relying on a single assay can be misleading. A compound might inhibit cellular metabolism without causing cell death (a cytostatic effect), or it might interfere with the assay chemistry itself. Therefore, a multi-parametric approach is essential for making informed decisions. This guide details a tripartite strategy employing assays that interrogate three distinct pillars of cellular health: metabolic activity, membrane integrity, and apoptotic pathway activation.

The Rationale of Cell Line Selection

The choice of cell lines is foundational to the relevance of any cytotoxicity study.[4] The goal is to create a biologically relevant context for the novel quinolinone derivatives.

  • Cancer Cell Line Panel: A panel of well-characterized cancer cell lines should be used. For a broad-spectrum anticancer agent, this might include representatives from different cancer types (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, HepG2 for liver cancer).[3] If the quinolinone series is being developed for a specific malignancy, a more focused panel of relevant cell lines is appropriate.

  • Non-Cancerous Control Cell Line: To assess preliminary selectivity, a non-cancerous cell line (e.g., human embryonic kidney cells like HEK293 or human fibroblasts) should be included.[4] A compound that is highly toxic to cancer cells but less so to normal cells has a more promising therapeutic window.

  • Considerations for Selection: Factors to consider when choosing a cell line include tissue origin, relevant pathophysiology, and growth characteristics.[4] It is crucial to use cell lines from reputable cell banks (e.g., ATCC) to ensure identity and prevent the use of misidentified or contaminated cells.

The Tripartite Assay Strategy: A Self-Validating System

We advocate for a concurrent three-assay screening approach to provide a more complete picture of a compound's cytotoxic profile. This strategy mitigates the risk of false positives or negatives inherent in single-parameter measurements.[5]

  • Metabolic Viability (MTT Assay): This serves as the primary, high-throughput screen to measure the overall metabolic activity of the cell population, which is often used as a proxy for cell viability and proliferation.[6]

  • Membrane Integrity (LDH Assay): This assay specifically quantifies cell death associated with the loss of plasma membrane integrity (necrosis or late apoptosis) by measuring the release of the cytosolic enzyme lactate dehydrogenase (LDH).[7][8]

  • Apoptosis Induction (Caspase-3/7 Assay): This assay detects the activation of key executioner caspases, providing a direct measure of apoptosis, a common mechanism of action for anticancer drugs.[9][10]

The workflow below illustrates the integration of these assays in a typical screening cascade.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Multi-Parametric Assays cluster_3 Phase 4: Data Analysis & Decision Compound Novel Quinolinone Derivatives (Stock Solutions in DMSO) Treat Treat with Serial Dilutions of Quinolinone Derivatives (24-72h) Compound->Treat Cells Cell Line Panel Culture (Cancer & Normal Lines) Plate Seed Cells in 96-Well Plates Cells->Plate Plate->Treat MTT MTT Assay (Metabolic Viability) Treat->MTT LDH LDH Assay (Membrane Integrity) Treat->LDH Caspase Caspase-3/7 Assay (Apoptosis) Treat->Caspase Analysis Calculate IC50, % Cytotoxicity, Fold Caspase Activation MTT->Analysis LDH->Analysis Caspase->Analysis Interpretation Interpret Mechanism (Cytotoxic vs. Cytostatic) Analysis->Interpretation Decision Prioritize Lead Compounds Interpretation->Decision

Caption: High-level workflow for preliminary cytotoxicity screening.

Section 2: Detailed Experimental Protocols

The following protocols are presented as a robust starting point. Optimization, particularly of cell seeding density and incubation times, is recommended for each cell line.[11]

General Procedures: Cell Culture and Compound Plating
  • Cell Seeding: Culture selected cell lines according to supplier recommendations. Trypsinize and count cells, then seed them into clear, flat-bottom 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation: Prepare a 10 mM stock solution of each novel quinolinone derivative in sterile DMSO. From this stock, create a series of 2X working solutions in culture medium. The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent-induced toxicity.[11][12]

  • Treatment: After 24 hours of incubation, carefully remove the medium from the cell plates and add 100 µL of the 2X compound working solutions to the appropriate wells. Include vehicle control (medium with the same final DMSO concentration) and positive control (e.g., doxorubicin) wells. Incubate for the desired exposure period (typically 24, 48, or 72 hours).

Protocol 1: MTT Assay for Metabolic Viability

This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]

  • Reagent Addition: Following the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[13]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[13][14] Mix gently by pipetting or using an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background noise.

Protocol 2: LDH Release Assay for Membrane Integrity

This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[7][15]

  • Sample Collection: After the treatment period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Controls:

    • Spontaneous LDH Release: Supernatant from vehicle-treated cells.

    • Maximum LDH Release: Add 10 µL of a lysis buffer (e.g., 10X Lysis Buffer provided in commercial kits) to untreated control wells 45 minutes before sample collection.

    • Background: Culture medium without cells.

  • Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's protocol (typically a mixture of a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[15]

  • Data Acquisition: Add 50 µL of stop solution (if required by the kit) and measure the absorbance at 490 nm.

Protocol 3: Caspase-3/7 Glo Assay for Apoptosis

This homogeneous, luminescence-based assay uses a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[9][16] Cleavage by activated caspase-3/7 releases a substrate for luciferase, generating a light signal proportional to caspase activity.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

  • Assay Procedure: Remove the 96-well plate from the incubator and allow it to cool to room temperature.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Section 3: Data Analysis and Interpretation

Data Presentation and Key Parameters

All quantitative data should be summarized in structured tables for clear comparison.

Table 1: Metabolic Viability (MTT Assay) - IC₅₀ Values (µM)

Compound Cell Line 1 (e.g., MCF-7) Cell Line 2 (e.g., HeLa) Normal Cell Line (e.g., HEK293) Selectivity Index (SI)*
QN-001 15.2 21.8 >100 >6.6
QN-002 2.5 4.1 50.3 20.1
Doxorubicin 0.8 1.1 5.6 7.0

*Selectivity Index (SI) = IC₅₀ in Normal Cell Line / IC₅₀ in Cancer Cell Line (e.g., MCF-7)

Data Analysis for MTT:

  • Calculate Percent Viability for each concentration: [(Abs_test - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100.

  • Plot Percent Viability against the log of the compound concentration.

  • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.[17]

Table 2: Membrane Integrity (LDH Assay) - % Cytotoxicity at 2x IC₅₀

Compound Cell Line 1 (e.g., MCF-7) Cell Line 2 (e.g., HeLa) Normal Cell Line (e.g., HEK293)
QN-001 85% 78% 15%
QN-002 12% 15% 8%

| Doxorubicin | 25% | 30% | 20% |

Data Analysis for LDH:

  • Subtract the background absorbance from all readings.

  • Calculate Percent Cytotoxicity: [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100.

Table 3: Apoptosis Induction (Caspase-3/7 Assay) - Fold Activation at IC₅₀

Compound Cell Line 1 (e.g., MCF-7) Cell Line 2 (e.g., HeLa)
QN-001 1.2-fold 1.5-fold
QN-002 8.5-fold 7.9-fold

| Doxorubicin | 6.2-fold | 5.8-fold |

Data Analysis for Caspase-3/7:

  • Calculate Fold Activation: (Luminescence_test / Luminescence_vehicle).

Integrated Interpretation of Multi-Parametric Data

The power of this approach lies in synthesizing the results from all three assays to build a preliminary mechanistic hypothesis.

G Compound Quinolinone Derivative Target Cellular Target (e.g., Topoisomerase) Compound->Target DNA_Damage DNA Damage Target->DNA_Damage Mitochondria Mitochondria DNA_Damage->Mitochondria CytoC Cytochrome C Release Mitochondria->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome aCasp9 Active Caspase-9 Apoptosome->aCasp9 activates Casp9 Pro-Caspase-9 Casp9->Apoptosome aCasp37 Active Caspase-3/7 aCasp9->aCasp37 activates Casp37 Pro-Caspase-3/7 Casp37->aCasp37 Apoptosis Apoptosis aCasp37->Apoptosis executes

Caption: Simplified intrinsic apoptosis pathway targeted by cytotoxic agents.

Conclusion

The preliminary cytotoxicity screening of novel quinolinone derivatives is a foundational step in their journey from chemical entities to potential therapeutics. By adopting a multi-parametric strategy that evaluates metabolic viability, membrane integrity, and apoptosis induction, researchers can gain a much richer and more reliable understanding of a compound's biological activity. This in-depth approach, grounded in sound scientific principles and validated protocols, enables a more confident and efficient selection of lead candidates for further development, ultimately accelerating the discovery of new and effective medicines.

References

  • Riss, T. et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link]

  • Stoddart, M.J. (2011). Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]

  • Pfeiffer, J. et al. (2024). A Cellular Cytotoxicity Assay using Ready-to-Thaw Target Cells without Washing Steps. Bio-protocol. [Link]

  • Kosheeka (2024). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Aslantürk, Ö.S. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • Johner Institute (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. [Link]

  • ResearchGate (2023). What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]

  • Astudillo, P. et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry. [Link]

  • Leist, M. et al. (2018). Highlight report: Cell type selection for toxicity testing. PMC - NIH. [Link]

  • Singha Roy, P. et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

  • National Toxicology Program (2006). In Vitro Cytotoxicity Test Methods. National Toxicology Program (NTP). [Link]

  • Weyermann, J. et al. (2005). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. PubMed. [Link]

  • protocols.io (2023). MTT (Assay protocol). protocols.io. [Link]

  • Creative Biolabs (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • National Center for Biotechnology Information (2013). MTT Assay Protocol. NCBI Bookshelf. [Link]

  • Ryan, Z.C. et al. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Journal of Visualized Experiments. [Link]

  • Al-Samydai, A. et al. (2024). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]

  • Al-Ostath, S. et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC - NIH. [Link]

  • Medical Device and Diagnostic Industry (1998). A Practical Guide to ISO 10993-5: Cytotoxicity. MD+DI. [Link]

  • Wang, S. et al. (2022). A review for cell-based screening methods in drug discovery. PMC - NIH. [Link]

  • ResearchGate (2021). What statistical analysis should I pursue with a study of cytotoxic effects using AT and MTT?. ResearchGate. [Link]

  • Tiaris Biosciences (n.d.). LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]

  • CleanControlling (n.d.). In vitro cytotoxicity test of medical devices. CleanControlling. [Link]

  • Gyires, K. et al. (2023). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

  • Yunus, M. et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]

  • Springer Nature Experiments (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Costa, P.M. et al. (2016). Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. Taylor & Francis Online. [Link]

  • Amrithanjali, G. et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • U.S. Food and Drug Administration (2020). Biocompatibility Testing of Medical Devices – Standards Specific Information for the Accreditation Scheme for Conformity Assessment (ASCA) Pilot. FDA. [Link]

  • ResearchGate (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • ResearchGate (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • ACS Omega (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Publications. [Link]

  • Oxford Academic (1998). Synthesis and Cytotoxicity Evaluation of Some 8-Hydroxyquinoline Derivatives. Journal of Pharmacy and Pharmacology. [Link]

Sources

Methodological & Application

The Conrad-Limpach Synthesis: A Comprehensive Guide to 4-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of the quinoline scaffold remains a cornerstone of modern heterocyclic chemistry. Among the classical methods, the Conrad-Limpach synthesis stands out as a robust and versatile strategy for accessing 4-hydroxyquinolines, a privileged structural motif in numerous biologically active compounds. This guide provides an in-depth exploration of the Conrad-Limpach synthesis, offering not just protocols, but the underlying chemical principles, practical insights, and troubleshooting advice to empower researchers in their synthetic endeavors.

Introduction: The Significance of 4-Hydroxyquinolines

The 4-hydroxyquinoline core, also known as the 4-quinolone tautomer, is a key pharmacophore found in a wide array of therapeutic agents.[1] Its prevalence stems from its ability to engage in various biological interactions, including acting as a metal-chelating agent and participating in hydrogen bonding. This has led to the development of 4-hydroxyquinoline derivatives with a broad spectrum of pharmacological activities, including anticancer, antiviral (including anti-HIV), and antimalarial properties.[2][3][4][5] The Conrad-Limpach synthesis, discovered by Max Conrad and Leonhard Limpach in 1887, provides a direct and reliable route to this important class of compounds.[6]

The Conrad-Limpach Synthesis: Mechanism and Key Principles

The Conrad-Limpach synthesis is fundamentally a two-step process involving the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization.[6][7]

Step 1: Formation of the β-Aminoacrylate Intermediate

The reaction is initiated by the acid-catalyzed condensation of an aniline with a β-ketoester. The more electrophilic keto carbonyl of the β-ketoester is preferentially attacked by the nucleophilic aniline. This is a key distinction from the related Knorr quinoline synthesis, which, under different conditions, can favor attack at the ester carbonyl. Subsequent dehydration leads to the formation of a stable β-aminoacrylate intermediate.

Step 2: Thermal Cyclization

This is the critical and often challenging step of the synthesis. The β-aminoacrylate intermediate undergoes an intramolecular cyclization at high temperatures, typically around 250 °C.[6] This high energy barrier is necessary to overcome the loss of aromaticity in the aniline ring during the formation of the initial cyclized intermediate. The reaction proceeds via an electrocyclic ring closure, followed by the elimination of an alcohol and subsequent tautomerization to yield the final 4-hydroxyquinoline product.[6]

Visualizing the Mechanism

Conrad_Limpach_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization Aniline Aniline Intermediate1 Tetrahedral Intermediate Aniline->Intermediate1 + H⁺ BetaKetoester β-Ketoester BetaKetoester->Intermediate1 Aminoacrylate β-Aminoacrylate (Schiff Base) Intermediate1->Aminoacrylate - H₂O CyclizedIntermediate Cyclized Intermediate (Hemiketal) Aminoacrylate->CyclizedIntermediate High Temp. (~250 °C) Hydroxyquinoline 4-Hydroxyquinoline CyclizedIntermediate->Hydroxyquinoline - ROH, Tautomerization

Caption: Reaction mechanism of the Conrad-Limpach synthesis.

Experimental Protocols

Synthesis of Starting Materials

The Claisen condensation is a classic method for forming carbon-carbon bonds and is particularly useful for synthesizing β-ketoesters.[8][9][10] This protocol describes the synthesis of ethyl benzoylacetate.

Materials:

  • Ethyl acetate

  • Ethyl benzoate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with sodium ethoxide (1.0 eq) and anhydrous ethanol.

  • Add a solution of ethyl acetate (1.1 eq) and ethyl benzoate (1.0 eq) to the dropping funnel.

  • Add the ester mixture dropwise to the stirred solution of sodium ethoxide at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and then pour it into a beaker containing ice and water.

  • Acidify the aqueous mixture with 10% HCl until the pH is ~5-6.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford ethyl benzoylacetate.

The reduction of nitroarenes is a common and effective method for the preparation of substituted anilines.[11] This protocol outlines the reduction of nitrobenzene to aniline using tin and hydrochloric acid.

Materials:

  • Nitrobenzene

  • Granulated tin (Sn)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH), 50% aqueous solution

  • Diethyl ether

  • Anhydrous potassium carbonate (K₂CO₃)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add nitrobenzene (1.0 eq) and granulated tin (2.5 eq).

  • Slowly add concentrated HCl portion-wise through the condenser. The reaction is exothermic and may require cooling in an ice bath to maintain control.

  • After the initial vigorous reaction subsides, heat the mixture on a steam bath for 30-60 minutes until the odor of nitrobenzene is no longer present.

  • Cool the flask to room temperature and slowly add a 50% NaOH solution until the mixture is strongly alkaline. This will precipitate tin hydroxides.

  • Perform a steam distillation to isolate the aniline from the reaction mixture.

  • Alternatively, the product can be extracted with diethyl ether.

  • Dry the ethereal solution over anhydrous potassium carbonate, filter, and remove the solvent by rotary evaporation.

  • The crude aniline can be further purified by distillation.

Protocol: Conrad-Limpach Synthesis of 4-Hydroxy-2-methylquinoline

This protocol is a general procedure that can be adapted for various substituted anilines and β-ketoesters.

Materials:

  • Aniline (or a substituted aniline)

  • Ethyl acetoacetate

  • Dowtherm A (or another high-boiling solvent like mineral oil or diphenyl ether)

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Hexanes

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark trap fitted with a condenser, combine the aniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in Dowtherm A.

  • Condensation: Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops). Heat the mixture to 140-150 °C and collect the water-ethanol azeotrope in the Dean-Stark trap. The reaction is typically complete within 1-2 hours.

  • Cyclization: After the condensation is complete, increase the temperature of the reaction mixture to 250-260 °C. Maintain this temperature for 30-60 minutes. The product will often precipitate from the hot solution.

  • Workup: Cool the reaction mixture to room temperature. The solidified product can be filtered directly.

  • Purification: Wash the crude product with toluene and then hexanes to remove the high-boiling solvent.[12] The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF).

Data Presentation: Solvent Effects on Yield

The choice of solvent is critical for the success of the Conrad-Limpach synthesis. High-boiling point solvents are necessary to achieve the required temperature for cyclization.[12]

SolventBoiling Point (°C)Yield (%)Reference
Mineral Oil> 275~95[6]
Dowtherm A257High[12]
Diphenyl ether259High[12]
Isobutyl benzoate24166[12]
Ethyl benzoate212Moderate[12]
No Solvent-< 30[6]

Troubleshooting and Field-Proven Insights

Problem Potential Cause Solution
Low Yield Incomplete condensation.Ensure all water/ethanol is removed during the first step. Monitor by TLC.
Insufficient cyclization temperature.Use a high-boiling point solvent and ensure the reaction reaches at least 250 °C.[13]
Decomposition of starting materials or product.Minimize the time at high temperature. Consider a more thermally stable solvent.
Side Product Formation Knorr synthesis product (2-hydroxyquinoline) formation.The Conrad-Limpach product is favored at lower condensation temperatures (around room temperature to 140 °C), while the Knorr product is favored at higher temperatures.[6]
Purification Difficulties Residual high-boiling solvent.Thoroughly wash the crude product with a solvent in which the product is insoluble but the high-boiling solvent is soluble (e.g., toluene, hexanes).
Tar formation.High temperatures can lead to polymerization and tar formation. Ensure the reaction is conducted under an inert atmosphere and for the minimum time required.

Safety Considerations

The Conrad-Limpach synthesis involves significant hazards that must be managed with appropriate safety protocols.

  • High Temperatures: The reaction is run at very high temperatures, posing a risk of severe burns. Use appropriate heating mantles and ensure the apparatus is securely clamped.[14] Never heat a closed system.[14][15]

  • High-Boiling Point Solvents:

    • Dowtherm A is a mixture of diphenyl ether and biphenyl. It has a strong, unpleasant odor and can cause skin and eye irritation.[16][17] It is also very toxic to aquatic life.[16]

    • Diphenyl ether has a strong odor and can cause irritation.[12]

    • Mineral oil is flammable at high temperatures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of solvent vapors.[17]

Visualizing the Experimental Workflow

Workflow Start Combine Aniline, β-Ketoester, Solvent, and Catalyst Condensation Heat to 140-150 °C (Remove H₂O/EtOH) Start->Condensation Cyclization Heat to 250-260 °C Condensation->Cyclization Cooling Cool to Room Temperature Cyclization->Cooling Filtration Filter Crude Product Cooling->Filtration Washing Wash with Toluene/Hexanes Filtration->Washing Purification Recrystallize Washing->Purification

Caption: A typical experimental workflow for the Conrad-Limpach synthesis.

Conclusion

The Conrad-Limpach synthesis is a powerful and enduring method for the preparation of 4-hydroxyquinolines. By understanding the mechanistic nuances, carefully selecting reaction conditions, and adhering to strict safety protocols, researchers can effectively leverage this reaction to access a wide range of biologically relevant molecules. This guide provides the foundational knowledge and practical protocols to facilitate the successful application of the Conrad-Limpach synthesis in both academic and industrial research settings.

References

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available at: [Link]

  • Conrad–Limpach synthesis. Wikipedia. Available at: [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH. Available at: [Link]

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]

  • Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Thieme Connect. Available at: [Link]

  • Process for the preparation of 4-hydroxy quinolines. Google Patents.
  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory. CSUB. Available at: [Link]

  • Preparation of 4-hydroxyquinoline compounds. Google Patents.
  • 4-Oxoquinoline Derivatives as Antivirals: A Ten Years Overview. ResearchGate. Available at: [Link]

  • Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. ACS Publications. Available at: [Link]

  • Best Practices for Working with Chemical Reactions in the Lab. X-Chem. Available at: [Link]

  • Dowtherm A SDS. Loikits Distribution. Available at: [Link]

  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines. ResearchGate. Available at: [Link]

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. PMC. Available at: [Link]

  • 19.15 A Claisen Condensation Forms a β-Keto Ester. Chemistry LibreTexts. Available at: [Link]

  • Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones. NIH. Available at: [Link]

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Publishing. Available at: [Link]

  • Safety in Organic Chemistry Laboratory. TigerWeb. Available at: [Link]

  • SAFETY DATA SHEET. Rodun International. Available at: [Link]

  • Conrad-Limpach Synthesis. SynArchive. Available at: [Link]

  • Docking, Synthesis, and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents. ResearchGate. Available at: [Link]

  • Continuous process for the production of beta-keto esters by claisen condensation. Google Patents.
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. Available at: [Link]

  • SAFETY DATA SHEET. Dow. Available at: [Link]

  • 4-Oxoquinoline Derivatives as Antivirals: A Ten Years Overview. PubMed. Available at: [Link]

  • Dieckmann Condensation Reaction Mechanism. YouTube. Available at: [Link]

  • Prevent Runaway Chemical Reactions. Mettler Toledo. Available at: [Link]

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. Available at: [Link]

  • Dowtherm A. Scribd. Available at: [Link]

  • Two possible products of the Conrad–Limpach synthesis. ResearchGate. Available at: [Link]

  • Synthesis, Antimicrobial, and Antiviral Activities of Some New 5-sulphonamido-8-hydroxyquinoline Derivatives. PubMed. Available at: [Link]

  • Aniline synthesis by amination (arylation). Organic Chemistry Portal. Available at: [Link]

  • Dieckmann Condensation. Organic Chemistry Portal. Available at: [Link]

  • 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • β‐Ketoesters: An Overview and It's Applications via Transesterification. Wiley Online Library. Available at: [Link]

  • 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. OpenStax. Available at: [Link]

  • Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. JoVE. Available at: [Link]

  • Process of preparing substituted anilines. Google Patents.
  • Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. PMC. Available at: [Link]

Sources

Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Compounds Using the MTT Assay

Author: BenchChem Technical Support Team. Date: February 2026

<_

  • Pillar 1: Core Directive (Autonomy): I will structure the application note as a comprehensive guide for researchers. The structure will be:

    • Introduction: Briefly introduce the MTT assay and its importance in cytotoxicity screening, with a specific focus on quinoline compounds as a significant class of bioactive molecules.

    • Principle of the MTT Assay: A detailed explanation of the biochemical basis of the assay.

    • Special Considerations for Quinoline Compounds: This section will address potential interferences and specific challenges associated with testing quinoline derivatives.

    • Detailed Experimental Protocol: A step-by-step guide from cell culture preparation to data analysis. This will be the core of the document.

    • Data Interpretation and Presentation: How to calculate IC50 values and present the data effectively.

    • Troubleshooting: Common problems and solutions.

    • References: A complete list of all cited sources.

  • Pillar 2: Scientific Integrity & Logic (E-E-A-T):

    • Expertise & Experience: I will explain the "why" behind each step. For example, why a specific cell density is chosen, the importance of the solubilization step, and the rationale for including various controls.

    • Trustworthiness: The protocol will be presented as a self-validating system by emphasizing the inclusion of positive, negative, and vehicle controls. I will also highlight the importance of preliminary optimization experiments.

    • Authoritative Grounding & Comprehensive References: I will use the search results to find and cite peer-reviewed articles and established protocols from reputable sources like Abcam, ATCC, and NIH publications to support the mechanistic explanations and procedural steps. I will ensure all URLs in the final reference list are valid and clickable.

  • Pillar 3: Visualization & Formatting:

    • Data Presentation: I will create a table to summarize key experimental parameters like recommended cell seeding densities for different cell types and typical concentration ranges for quinoline compounds.

    • Experimental Protocols: The protocol will be presented in a clear, step-by-step format with detailed instructions for each stage.

    • Mandatory Visualization: I will create a Graphviz diagram to illustrate the entire MTT assay workflow, from cell seeding to data acquisition. The diagram will adhere to the specified formatting rules, including color contrast and node text contrast.

  • Pre-computation/Pre-analysis:

    • Synthesize Information: I will integrate the information from the search results. For instance, the general MTT protocol from Abcam and Benchchem will be combined with the specific context of quinoline compounds from the other articles.

    • Identify Potential Interferences: The search results mention that quinones can be pan-assay interference compounds. I will investigate if quinolines share this property and address it in the "Special Considerations" section.

    • Structure the Protocol: I will break down the protocol into logical sections: Materials, Reagent Preparation, Cell Seeding, Compound Treatment, MTT Assay Procedure, and Data Analysis.

    • Design the Graphviz Diagram: I will map out the flow of the experiment to create a clear and informative DOT script.

    • Plan the Table: I will decide on the column headers for the data summary table (e.g., Cell Line, Seeding Density, Incubation Time).

    • Gather References: I will keep track of all the sources I use to build the final reference list.

Based on this plan, I have a clear path to generating the comprehensive application note as requested. I will now proceed with synthesizing the information and creating the content.

Confidence Score: 5/5 - I am confident I can meet all the user's requirements.

Strategizing complete. I will now proceed with generating the response following these steps.

Introduction

Quinoline and its derivatives represent a prominent class of heterocyclic compounds, recognized for their extensive range of biological activities, including significant anticancer properties.[1][2] The evaluation of the cytotoxic potential of these novel chemical entities is a cornerstone of preclinical drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing metabolic activity, which serves as a reliable indicator of cell viability, proliferation, and cytotoxicity.[1][3]

This guide provides a detailed, field-proven protocol for utilizing the MTT assay to determine the cytotoxic effects of quinoline compounds on various cancer cell lines. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and troubleshooting advice to ensure data integrity and reproducibility.

Principle of the MTT Assay

The MTT assay is predicated on the enzymatic conversion of a water-soluble, yellow tetrazolium salt (MTT) into an insoluble, purple formazan product. This reduction is primarily carried out by mitochondrial succinate dehydrogenase enzymes in metabolically active cells.[1] The quantity of formazan produced is directly proportional to the number of viable, metabolically active cells.[1] The insoluble formazan crystals are subsequently dissolved in a solubilizing agent, and the absorbance of the resulting colored solution is quantified using a spectrophotometer.

Special Considerations for Quinoline Compounds

While the MTT assay is a powerful tool, it is crucial to be aware of potential compound-specific interferences. Some compounds can chemically reduce MTT non-enzymatically or interfere with the formazan absorbance reading. Although quinoline derivatives are not as notorious for assay interference as some other chemical classes like quinones, it is prudent to perform preliminary validation experiments.[4] A cell-free control, where the quinoline compound is added to media with MTT but without cells, can help identify any direct reductive capacity of the compound.

Furthermore, the mechanism of action of some quinoline derivatives may involve the induction of metabolic changes that do not immediately lead to cell death but could affect the MTT assay readout.[2][5] Therefore, it is often advisable to corroborate MTT assay results with a complementary cytotoxicity assay that relies on a different principle, such as a lactate dehydrogenase (LDH) assay for membrane integrity or a crystal violet assay for cell number.[6]

Detailed Experimental Protocol

This protocol is a comprehensive guide for assessing the cytotoxicity of quinoline compounds. It is essential to optimize certain parameters, such as cell seeding density and MTT incubation time, for each specific cell line to ensure the validity of the results.[7][8]

Materials
  • Quinoline compounds of interest

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)[3]

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis A Cell Culture & Seeding (5,000-10,000 cells/well) B Cell Adherence (24h incubation) A->B C Prepare Serial Dilutions of Quinoline Compounds D Treat Cells with Compounds (24-72h incubation) B->D C->D E Add MTT Reagent (0.5 mg/mL final conc.) D->E F Incubate for 2-4h (Formation of Formazan) E->F G Add Solubilization Solution (e.g., DMSO) F->G H Incubate & Mix (Dissolve Formazan) G->H I Measure Absorbance (570 nm) H->I J Calculate % Viability & IC50 I->J

Sources

kinase inhibition assay protocol for small molecules

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Kinase Inhibition Assay Protocol for Small Molecules Audience: Researchers, scientists, and drug development professionals.

Guide to Biochemical Kinase Inhibition Assays for Small Molecule Drug Discovery

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the principles, development, and execution of biochemical kinase inhibition assays. It is designed for researchers in drug discovery seeking to characterize the potency and mechanism of small molecule inhibitors against purified kinase enzymes. We will delve into the causality behind experimental choices, provide a self-validating framework for protocol design, and offer a detailed, step-by-step methodology for a widely used luminescence-based assay.

The Central Role of Kinases and the Goal of Inhibition Assays

Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific substrate molecules, a process known as phosphorylation.[1] This fundamental post-translational modification acts as a molecular switch, regulating a vast array of cellular processes, including cell growth, differentiation, and metabolism.[2] Consequently, dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them one of the most important classes of drug targets.[1][3]

The primary goal of a kinase inhibition assay is to quantify the effect of a test compound (a small molecule) on the catalytic activity of a specific kinase.[1][3] By measuring the reduction in kinase activity across a range of compound concentrations, we can determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).[3][4][5] This value is a critical parameter in the drug discovery pipeline, guiding the selection and optimization of lead compounds.[3]

Understanding the Mechanism: How Inhibitors Work

Small molecule kinase inhibitors primarily function through two distinct mechanisms. Understanding the mechanism is crucial for interpreting assay data correctly, especially concerning the choice of ATP concentration in the assay.

  • ATP-Competitive Inhibition: This is the most common mechanism for clinically approved kinase inhibitors.[6] The inhibitor is designed to bind to the highly conserved ATP-binding pocket of the kinase, directly competing with the endogenous ATP molecule.[6] By occupying this site, the inhibitor prevents the kinase from binding ATP and thus blocks the phosphotransfer reaction.

  • Non-Competitive Inhibition: These inhibitors bind to an allosteric site—a location on the enzyme distinct from the ATP-binding pocket.[7][8][] This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency, regardless of whether ATP or the substrate is bound.[7][8][] The inhibitor does not compete with ATP, so increasing the ATP concentration will not overcome its inhibitory effect.[]

G

Caption: Mechanisms of Kinase Inhibition.

Selecting and Validating Your Assay Platform

The choice of assay technology is a critical first step and depends on factors like throughput requirements, sensitivity, and cost.[10] While both biochemical and cell-based assays are vital in drug discovery, initial characterization of direct enzyme inhibition is best performed with a purified, cell-free biochemical assay.[3]

Common Biochemical Assay Detection Technologies
TechnologyPrincipleProsCons
Luminescence Measures ADP (a universal product) or ATP depletion. The ADP-Glo™ assay converts ADP to ATP, which then drives a luciferase reaction.[11][12][13]Universal for any kinase, high sensitivity, wide dynamic range.[13]Multi-step process, potential for luciferase inhibitors.
TR-FRET Measures the proximity of a donor fluorophore (e.g., on an antibody) and an acceptor (e.g., on a phosphorylated substrate).[1][14]Homogeneous (mix-and-read), robust, ratiometric measurement reduces interference.[14]Requires specific antibodies and labeled substrates, potential for light scattering/quenching interference.
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled tracer that is displaced from an antibody by the ADP product.[1]Homogeneous, cost-effective.Lower dynamic range, susceptible to light scattering interference.
Mobility-Shift Electrophoretically separates a fluorescently labeled substrate from its phosphorylated product based on charge differences.[15][16]Direct measurement of substrate conversion, highly quantitative.[15][16]Lower throughput, requires specialized instrumentation.
Radiometry Uses ³²P- or ³³P-labeled ATP and measures the incorporation of radioactivity into the substrate.[3]"Gold standard" for sensitivity, direct measurement.Safety hazards, waste disposal issues, not amenable to HTS.
The Self-Validating System: Critical Optimization Parameters

A robust assay is a self-validating one. Before screening any compounds, you must rigorously optimize and validate the assay conditions to ensure the data is reliable and reproducible.[10][17]

  • Enzyme Titration: The goal is to find the lowest enzyme concentration that produces a strong, reproducible signal. This conserves precious enzyme and ensures the reaction remains in the linear range for the chosen incubation time.[18]

  • Determining Kₘ for ATP: The Michaelis constant (Kₘ) for ATP is the concentration at which the reaction rate is half of its maximum. For screening ATP-competitive inhibitors, it is crucial to run the assay with an ATP concentration at or near its Kₘ.[16][18] Using excessively high ATP levels can make the assay insensitive to competitive inhibitors, leading to false negatives.[19]

  • Linearity of Reaction: The kinase reaction should be linear with respect to time and enzyme concentration. You must determine an incubation time where substrate consumption is minimal (typically <10-20%) to ensure initial velocity kinetics.

  • Assay Quality Control (Z'-Factor): The Z'-factor is a statistical parameter used to quantify the quality of a high-throughput screening (HTS) assay.[20][21][22] It measures the separation between the positive control (0% inhibition) and negative control (100% inhibition) signals.[21] The formula is: Z' = 1 - (3σₚ + 3σₙ) / |μₚ - μₙ| (where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control)

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between controls; the assay is robust and reliable for HTS.[20][21]
0 to 0.5MarginalThe assay may be acceptable, but optimization is recommended to reduce variability.[20][23]
< 0PoorThe signal from the controls overlaps; the assay is not suitable for screening.[20]

Detailed Protocol: ADP-Glo™ Luminescent Kinase Assay

This protocol provides a step-by-step guide for determining the IC₅₀ of a small molecule inhibitor using the Promega ADP-Glo™ Kinase Assay, a widely adopted platform due to its universality and sensitivity.[12]

G

Caption: Workflow for the ADP-Glo™ Kinase Assay.

A. Materials and Reagents
  • Kinase of interest (purified)

  • Kinase-specific substrate (peptide or protein)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5)

  • Test compound (small molecule inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • Multi-well assay plates (e.g., white, opaque, 384-well)

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

B. Step-by-Step Methodology

This protocol assumes a final reaction volume of 5 µL for the kinase reaction, performed in a 384-well plate. Adjust volumes as needed.

1. Compound Preparation:

  • Create a serial dilution series of the test compound in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from a 10 mM stock.

  • Prepare intermediate dilutions of the compound series in Kinase Reaction Buffer. This minimizes the final DMSO concentration in the assay (typically ≤1%).

2. Kinase Reaction Setup:

  • Prepare a master mix containing the Kinase Reaction Buffer, kinase, and substrate at 2X the final desired concentration.

  • Dispense 2.5 µL of the master mix into the wells of the assay plate.

  • Add 0.5 µL of the diluted test compound, DMSO (for 0% inhibition control), or a known potent inhibitor (for 100% inhibition control) to the appropriate wells.

  • Allow the enzyme and inhibitor to pre-incubate for 15-30 minutes at room temperature. This step is particularly important for slow-binding compounds.

3. Initiating the Reaction:

  • Prepare an ATP solution in Kinase Reaction Buffer at 2.5X the final desired concentration (e.g., at Kₘ).

  • Add 2 µL of the ATP solution to all wells to start the reaction. The final reaction volume is now 5 µL.

  • Mix the plate gently (e.g., orbital shaker for 30 seconds).

4. Kinase Reaction Incubation:

  • Incubate the plate at room temperature for the pre-determined optimal time (e.g., 60 minutes).[24]

5. Stopping the Reaction and Depleting ATP:

  • Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and begins depleting the unconsumed ATP.[12][13]

  • Mix the plate and incubate for 40 minutes at room temperature.[24]

6. ADP Detection:

  • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase into ATP and provides the luciferase/luciferin to generate a light signal.[12][13]

  • Mix the plate and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[24]

7. Data Acquisition:

  • Read the luminescence on a plate reader. The signal is proportional to the amount of ADP generated, and therefore, to the kinase activity.

Data Analysis and Interpretation

1. Normalization:

  • Average the signals from your control wells.

  • The signal from the DMSO-only wells represents 0% inhibition (maximum kinase activity).

  • The signal from the no-enzyme or potent inhibitor wells represents 100% inhibition (background signal).

  • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%Inhib) / (Signal_0%Inhib - Signal_100%Inhib))

2. IC₅₀ Determination:

  • Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.

  • Fit the resulting dose-response curve using a non-linear regression model (four-parameter variable slope).

  • The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition.[4][25][26] This value is derived directly from the fitted curve.

Sample Data Representation
Inhibitor Conc. (nM)% Inhibition
1000098.5
333395.2
111189.1
37075.4
12351.2
4124.8
13.710.1
4.62.5
1.50.5
0.5-1.2

This data, when plotted, would yield a sigmoidal curve from which an IC₅₀ value (in this example, ~120 nM) can be accurately calculated.

References

  • Kinase assays | BMG LABTECH. (2020, September 1). BMG LABTECH.[Link]

  • Accelerating kinase drug discovery with validated kinase activity assay kits . (2026, January 20). Eurofins DiscoverX.[Link]

  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs.[Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery . (2025, August 14). Celtarys Research.[Link]

  • Step-by-Step Guide to Kinase Inhibitor Development . (2024, July 2). Reaction Biology.[Link]

  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit . (2024, June 11). YouTube.[Link]

  • Kinase inhibition assay. Determination of IC50 in dose–response curves... ResearchGate.[Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example . (2021, August 12). PubMed Central.[Link]

  • HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases . Revvity.[Link]

  • Calculating a Z-factor to assess the quality of a screening assay . GraphPad.[Link]

  • ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy . (2022, July 29). PubMed Central.[Link]

  • Physiology, Noncompetitive Inhibitor . (2022, September 12). NCBI Bookshelf.[Link]

  • Mobility-Shift kinase assay... PubChem.[Link]

  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond . (2025, June 25). Future Medicinal Chemistry.[Link]

  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches . National Institutes of Health.[Link]

  • Non-competitive inhibition . Wikipedia.[Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis . PubMed Central.[Link]

  • HTRF® Kinase Assay Protocol | Download Table . ResearchGate.[Link]

  • Z-factor . Wikipedia.[Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy . MDPI.[Link]

  • How ATP-Competitive Inhibitors Allosterically Modulate Tyrosine Kinases That Contain a Src-like Regulatory Architecture . (2020, June 1). ACS Publications.[Link]

  • Caliper Assay . BindingDB.[Link]

  • Assay Development for Protein Kinase Enzymes . (2012, May 1). National Institutes of Health.[Link]

  • The Z prime value (Z´) . (2025, January 27). BMG LABTECH.[Link]

  • Assay performance and the Z'-factor in HTS . (2023, March 30). Drug Target Review.[Link]

  • Promega ADP-Glo kinase assay . BMG LABTECH.[Link]

  • Non-ATP competitive protein kinase inhibitors . PubMed.[Link]

  • Different types of ATP-competitive kinase inhibitors . ResearchGate.[Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis . (2021, October 8). Journal of Medicinal Chemistry.[Link]

  • Automation of HTRF elF4E Kinase Assay Using a 3D Tumoroid- Based Cell Model . Agilent.[Link]

  • Kinase Mobility Shift Assay (KiMSA) for Assessing Protein Kinase A Activity . ResearchGate.[Link]

  • HTRF KinEASE TK Kit, 1,000 Assay Points . Revvity.[Link]

  • In-cell Western Assays for IC50 Determination . (2025, January 29). Azure Biosystems.[Link]

  • A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) . (2024, February 19). Frontiers.[Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns . National Institutes of Health.[Link]

  • NON-COMPETITIVE INHIBITION EXPLAINED . (2023, March 8). YouTube.[Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase . PubMed Central.[Link]

  • Z' Does Not Need to Be > 0.5 . (2020, August 4). PubMed Central.[Link]

Sources

Application Note: Advanced Recrystallization Techniques for the Purification of Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for Quinolinone Scaffolds

Quinoline and its quinolinone derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, including antivirals, antibacterials, and kinase inhibitors.[1] The biological activity of these compounds is exquisitely sensitive to their three-dimensional structure and purity. Even minor impurities can alter therapeutic efficacy, introduce toxicity, or impede the formation of desired crystalline polymorphs, which is a critical factor in drug formulation and bioavailability.

Recrystallization is a powerful and widely used technique for purifying solid organic compounds, leveraging differences in solubility to separate the target molecule from impurities.[2][3] It is a process that relies on a blend of fundamental thermodynamic principles and meticulous laboratory technique.[2] This guide provides a detailed exploration of recrystallization strategies tailored for quinolinone derivatives, moving beyond a simple list of steps to explain the causality behind experimental choices and to equip the researcher with a robust, self-validating methodology.

The Foundation: Principles of Recrystallization

The efficacy of recrystallization is governed by the principle that most solid compounds are more soluble in a hot solvent than in a cold one.[2] The process involves dissolving the impure solid in a suitable solvent at or near its boiling point to create a saturated solution. As this solution is allowed to cool, the solubility of the compound decreases, and it crystallizes out of the solution. The molecules of the target compound, due to their structural uniformity, preferentially pack into a growing crystal lattice, while the dissimilar impurity molecules remain in the cooled solvent (the mother liquor). The purified crystals are then isolated by filtration.[3][4]

The Most Critical Decision: Solvent Selection

The choice of solvent is the single most important parameter for a successful recrystallization. An ideal solvent system is not merely one that dissolves the compound, but one that exhibits a specific solubility profile.

Characteristics of an Ideal Recrystallization Solvent:

  • High Solvating Power at Elevated Temperatures: The solvent must completely dissolve the quinolinone derivative at or near its boiling point.[4]

  • Low Solvating Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent at room temperature or below, ensuring high recovery of the purified crystals upon cooling.[4]

  • Favorable Temperature Coefficient of Solubility: A steep solubility curve as a function of temperature is highly desirable. This ensures that a large amount of solute crystallizes out from the solution over a practical temperature drop.[4]

  • Inertness: The solvent must not react with the compound being purified.[4]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[4]

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[5]

  • Safety and Practicality: The solvent should be non-toxic, non-flammable, and cost-effective.[4]

Common Solvents for Quinolinone Derivatives: Based on patent literature and chemical properties, quinolinone derivatives are often recrystallized from polar protic and polar aprotic solvents, or aqueous mixtures thereof.[6][7]

SolventBoiling Point (°C)PolarityComments & Typical Use Cases for Quinolinones
Ethanol 78Polar ProticVery common; good for many quinolinones. Often used in aqueous mixtures (e.g., 80-90% ethanol in water) to fine-tune solubility.[6][7][8]
Methanol 65Polar ProticAnother frequently used alcohol; its higher volatility can be advantageous for drying.[6][7] Can sometimes lead to solvate formation.[9]
Acetone 56Polar AproticA strong solvent, often used in aqueous mixtures (e.g., 60-90% acetone in water) or as the more soluble component in a two-solvent system.[6][7]
Water 100Polar ProticExcellent for highly polar or salt-form quinolinone derivatives. Its high boiling point can be a disadvantage. Often used as an anti-solvent.[7][10]
Ethyl Acetate 77IntermediateGood for less polar derivatives. Often used in combination with a non-polar anti-solvent like hexanes.[6]
Isopropanol 82Polar ProticSimilar properties to ethanol but less volatile.[6]
Tetrahydrofuran (THF) 66Polar AproticA powerful solvent, can be useful for highly insoluble compounds. Often used with an anti-solvent.[6]
Systematic Approach to Solvent Screening:
  • Place ~20-30 mg of the crude quinolinone derivative into a small test tube.

  • Add the candidate solvent dropwise at room temperature, agitating after each drop. If the compound dissolves readily, the solvent is unsuitable as it will not allow for high recovery.

  • If the compound is insoluble at room temperature, heat the mixture gently (e.g., in a warm water bath). Continue adding the solvent dropwise until the solid dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice-water bath.

  • Observe the quality and quantity of crystal formation. Abundant, well-formed crystals indicate a promising solvent. If no crystals form, try scratching the inside of the test tube with a glass rod to induce nucleation.[11] If the compound "oils out" (forms a liquid instead of a solid), the solvent may not be suitable, or the solution may be too concentrated.[12]

Experimental Workflows and Protocols

The choice of protocol depends on the nature of the impurities and the solubility characteristics of the quinolinone derivative.

Recrystallization_Workflow General Recrystallization Workflow start Start with Crude Quinolinone Derivative dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve check_insoluble Are Insoluble Impurities Present? dissolve->check_insoluble hot_filtration Perform Hot Filtration (Protocol 3) check_insoluble->hot_filtration Yes cool Slowly Cool Filtrate to Induce Crystallization check_insoluble->cool No hot_filtration->cool check_crystals Do Crystals Form? cool->check_crystals collect Collect Crystals by Vacuum Filtration check_crystals->collect Yes troubleshoot Troubleshoot: - Add Seed Crystal - Scratch Flask - Reduce Solvent Volume check_crystals->troubleshoot No wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Quinolinone Derivative dry->end troubleshoot->cool

Caption: General workflow for purifying quinolinone derivatives.

Protocol 1: Single-Solvent Recrystallization

This is the most direct method and should be used when a single solvent with a high-temperature coefficient of solubility for the compound is identified.

Methodology:

  • Dissolution: Place the crude quinolinone derivative in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar. Add a small portion of the selected solvent and heat the mixture to a gentle boil with stirring.[11]

  • Achieve Saturation: Continue adding small portions of the boiling solvent until the compound just dissolves completely. It is crucial to add the minimum amount of hot solvent required to create a saturated solution. Adding excess solvent will reduce the final yield.[11]

  • Cooling (Crystal Formation): Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities in the crystal lattice.[11]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Then, transfer the crystals to a watch glass or drying dish for final drying in a vacuum oven. The drying temperature should be well below the compound's melting point.[6]

Protocol 2: Multi-Solvent Recrystallization (Solvent & Anti-Solvent)

This technique is employed when no single solvent has the ideal properties. It uses a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent").[13][14]

Methodology:

  • Dissolution: Dissolve the crude quinolinone derivative in the minimum amount of the hot "soluble solvent" in an Erlenmeyer flask.[13]

  • Induce Crystallization: While keeping the solution hot, add the "insoluble solvent" (anti-solvent) dropwise until the solution just becomes persistently cloudy (the cloud point). This indicates the point of saturation.[14]

  • Clarification: Add a few drops of the hot "soluble solvent" back into the mixture until the cloudiness just disappears, ensuring the system is at the precise point of saturation at that temperature.

  • Cooling, Isolation, and Drying: Follow steps 3 through 7 from the Single-Solvent Recrystallization protocol. The wash solvent should be a chilled mixture of the solvent and anti-solvent in the same approximate ratio used for the crystallization.[13]

Protocol 3: Hot Filtration for Insoluble Impurities

This step is inserted into Protocol 1 or 2 if insoluble impurities (e.g., dust, catalysts, or insoluble byproducts) are present in the crude material.[5] The goal is to remove these solids while keeping the desired compound dissolved.

Methodology:

  • Preparation: Set up a hot filtration apparatus. This involves placing a short-stemmed or stemless funnel fitted with fluted filter paper over a second, clean Erlenmeyer flask (the receiving flask).[15] Place a small amount of the recrystallization solvent in the receiving flask and bring it to a boil on a hot plate. This ensures the apparatus is filled with hot solvent vapor, which prevents premature crystallization in the funnel stem.[16][17]

  • Dilution: In the primary flask containing the dissolved compound, add a slight excess of hot solvent (approx. 5-10% more) to prevent premature crystallization during the transfer.

  • Filtration: Bring the solution to a vigorous boil and pour it quickly through the hot, pre-warmed funnel into the receiving flask.

  • Rinsing: Rinse the primary flask with a small amount of fresh, hot solvent and pour this through the filter paper to recover any residual compound.

  • Proceed: The filtrate in the receiving flask now contains the dissolved pure compound. If excess solvent was added, boil it off to re-establish saturation. Then, proceed with the cooling and isolation steps as described in Protocol 1.

Troubleshooting Common Recrystallization Issues

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used, and the solution is not saturated. - The solution is supersaturated but requires nucleation.- Boil off some of the solvent to concentrate the solution and cool again.[12] - "Scratch" the inner wall of the flask at the solution's surface with a glass rod. - Add a "seed crystal" (a tiny crystal from a previous batch) to initiate crystallization.[5]
"Oiling Out" - The boiling point of the solvent is higher than the melting point of the solute. - The solution is too concentrated, causing the solute to come out of solution above its melting point.- Re-heat the solution to dissolve the oil. Add more solvent to create a more dilute solution and attempt to cool again.[12] - Consider a different solvent with a lower boiling point.
Low Recovery Yield - Too much solvent was used. - The solution was not cooled sufficiently. - Premature crystallization during hot filtration. - The wash step was performed with too much or non-chilled solvent.- Ensure the minimum amount of hot solvent is used. - Ensure the flask is thoroughly cooled in an ice bath. - Ensure the hot filtration apparatus is properly heated. - Use only a minimal amount of ice-cold solvent for washing.
Poor Purity / Colored Crystals - Cooling was too rapid, trapping impurities. - The chosen solvent does not effectively separate the impurity. - Colored impurities are present.- Allow the solution to cool slowly and without disturbance. - Re-recrystallize the material, potentially using a different solvent system. - Add a small amount of activated charcoal to the hot solution before hot filtration to adsorb colored impurities (use sparingly as it can also adsorb the product).
Crystals Crash Out in Funnel During Hot Filtration - The funnel and/or receiving flask were not adequately pre-heated. - Insufficient solvent was used, and the solution was supersaturated at the boiling point.- Ensure the apparatus is filled with hot solvent vapor before filtering.[15] - Add a small excess of solvent before performing the filtration.[12]

Conclusion

The purification of quinolinone derivatives by recrystallization is a technique of precision and control. Success is predicated on a systematic approach to solvent selection and the meticulous execution of the chosen protocol. By understanding the underlying principles of solubility and crystal lattice formation, researchers can effectively troubleshoot issues and adapt these methods to a wide variety of quinolinone scaffolds. The protocols and insights provided in this guide serve as a robust framework for achieving the high levels of purity essential for downstream applications in drug development and materials science.

References

  • CN103664892B - The crystallization of quinoline - Google Patents. [Online].
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Online]. Available: [Link]

  • US2474823A - Quinoline compounds and process of making same - Google Patents. [Online].
  • MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. [Online]. Available: [Link]

  • Wikipedia. Quinoline. [Online]. Available: [Link]

  • University of Colorado Boulder, Department of Chemistry. Crystallization. [Online]. Available: [Link]

  • Chemistry LibreTexts. 3.3F: Mixed Solvents. [Online]. Available: [Link]

  • PraxiLabs. Recrystallization Definition, Principle & Purpose. [Online]. Available: [Link]

  • UCT Science. SOP: CRYSTALLIZATION. [Online]. Available: [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Drug Design and Discovery, 3(3), 845-849.
  • YouTube. Recrystallization using two solvents. [Online]. Available: [Link]

  • CCD-C. Guide for crystallization. [Online]. Available: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Online]. Available: [Link]

  • Safrole. Recrystallization and hot filtration. [Online]. Available: [Link]

  • ResearchGate. What is the problem with my quinolin crystal?. [Online]. Available: [Link]

  • Anderson, N. G. (2012). Crystallization and Purification. In Practical Process Research & Development.
  • Reddit. r/Chempros - Recrystallization with two solvents. [Online]. Available: [Link]

  • Chemistry LibreTexts. 1.5E: Hot Filtration. [Online]. Available: [Link]

  • Elnaggara, N. N., Hamama, W. S., & Ghaith, E. A. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)
  • Wikipedia. Recrystallization (chemistry). [Online]. Available: [Link]

  • Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. John Wiley & Sons.
  • Biocyclopedia. Problems in recrystallization. [Online]. Available: [Link]

  • Scribd. Introduction To Recrystallization. [Online]. Available: [Link]

  • ResearchGate. Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. [Online]. Available: [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • UCLA Chemistry. Recrystallization - Single Solvent. [Online]. Available: [Link]

  • Poulsen, A. K., et al. (2020). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Journal of the American Chemical Society, 142(35), 14891–14900.
  • ResearchGate. Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. [Online]. Available: [Link]

  • ACS Publications. Journal of Medicinal Chemistry. [Online]. Available: [Link]

  • Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356–21381.
  • Royal Society of Chemistry. Carrying out a recrystallisation. [Online]. Available: [Link]

  • ResearchGate. Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl 5 in Glycerol as Green Solvent. [Online]. Available: [Link]

Sources

developing a biological assay for 4-Hydroxy-6-methoxy-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: A Homogeneous, High-Throughput Fluorescence-Based Assay for Characterizing 4-Hydroxy-6-methoxy-2-phenylquinoline Activity at the GPR35 Receptor

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] This application note details the development and validation of a robust, cell-based functional assay to characterize the biological activity of 4-Hydroxy-6-methoxy-2-phenylquinoline. We hypothesize a potential interaction with the G protein-coupled receptor 35 (GPR35), a receptor implicated in inflammation and oncogenic signaling.[5][6][7][8] The described protocol utilizes a fluorescent, ratiometric calcium indicator to measure intracellular calcium mobilization following receptor activation in a GPR35-expressing cell line. This homogeneous, "mix-and-read" assay is optimized for a high-throughput screening (HTS) format, providing a reliable method for determining compound potency (EC₅₀) and elucidating its mechanism of action at a key therapeutic target.

Introduction & Scientific Rationale

4-Hydroxy-6-methoxy-2-phenylquinoline is a member of the quinoline family of heterocyclic compounds. The functionalization of the quinoline core, including methoxy and hydroxyl groups, can significantly influence biological activity and physicochemical properties.[2][9] Many quinoline derivatives have been identified as modulators of critical signaling pathways involved in disease.

One such pathway is mediated by GPR35, an orphan GPCR highly expressed in immune cells and the gastrointestinal tract.[5][6] GPR35 activation is linked to complex inflammatory responses and metabolic regulation through signaling cascades involving MAPK and NF-κB.[5][6][10] Crucially, GPR35 is known to couple with Gq proteins, which, upon activation, stimulate phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[11]

This transient increase in intracellular Ca²⁺ is a direct functional readout of GPR35 activation. The assay protocol herein leverages this mechanism, employing a ratiometric fluorescent indicator, Fura-2 AM, to quantify changes in intracellular calcium concentration.[11][12] By developing this assay, we provide the research community with a powerful tool to screen for and characterize novel GPR35 modulators like 4-Hydroxy-6-methoxy-2-phenylquinoline.

Compound Characteristics

Proper handling and preparation of the test compound are paramount for reproducible results. The physicochemical properties of 4-Hydroxy-6-methoxy-2-phenylquinoline dictate its solubility and stability in an aqueous assay environment.

PropertyValue / ObservationSource & Rationale
Molecular Formula C₁₆H₁₃NO₂PubChem CID: 124348[13]
Molecular Weight 251.28 g/mol PubChem CID: 124348[13]
Appearance Likely a solid at room temperature.Based on properties of similar quinolinone compounds.[14]
Solubility Sparingly soluble in water; soluble in organic solvents (e.g., DMSO, ethanol).General characteristic for quinoline derivatives.[14] The use of a co-solvent is necessary for aqueous buffer preparation.[15]
Stability Forced degradation studies on similar compounds suggest stability can be influenced by pH, oxidation, and light.[15]Stock solutions should be stored protected from light at -20°C or -80°C. Fresh dilutions in aqueous buffer should be prepared for each experiment.

Assay Principle & Workflow

The assay quantifies the agonist activity of 4-Hydroxy-6-methoxy-2-phenylquinoline at the GPR35 receptor by measuring the resulting intracellular calcium flux. Cells stably expressing GPR35 are pre-loaded with Fura-2 AM, a membrane-permeable dye. Inside the cell, esterases cleave the AM group, trapping the active Fura-2 dye. Fura-2 exhibits a shift in its fluorescence excitation maximum from 380 nm (unbound) to 340 nm (Ca²⁺-bound), while its emission remains constant at ~510 nm. The ratio of the fluorescence intensities at these two excitation wavelengths provides a quantitative measure of the intracellular calcium concentration, mitigating variabilities from dye loading or cell number.[12]

GFM_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Culture & Seed GPR35-HEK293 Cells B 2. Prepare Compound Serial Dilutions C 3. Load Cells with Fura-2 AM Dye A->C D 4. Add Compound & Controls to Assay Plate C->D E 5. Measure Fluorescence (340/380nm Ex, 510nm Em) D->E F 6. Calculate 340/380 Ratio E->F G 7. Plot Dose-Response Curve F->G H 8. Determine EC₅₀ Value G->H

Caption: High-level experimental workflow for the GPR35 calcium flux assay.

Materials and Reagents

  • Compound: 4-Hydroxy-6-methoxy-2-phenylquinoline (Purity >95%)

  • Cell Line: HEK293 cells stably expressing human GPR35 (HEK293-GPR35)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM), high glucose

  • Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, Geneticin (G418) for selection

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Fluorescent Dye: Fura-2 AM (acetoxymethyl ester)

  • Anion Transport Inhibitor: Probenecid

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade

  • Controls:

    • Positive Control: Known GPR35 agonist (e.g., Zaprinast)

    • Negative Control: Assay Buffer with 0.1% DMSO (Vehicle)

  • Equipment:

    • Fluorescence microplate reader with dual-wavelength excitation and injectors

    • Sterile 96-well, black-walled, clear-bottom assay plates

    • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Detailed Experimental Protocols

Protocol 1: Compound Preparation

Causality: Accurate compound handling is the foundation of reliable pharmacology. A high-concentration DMSO stock minimizes the final solvent concentration in the assay, preventing cytotoxicity. Serial dilutions are necessary to establish a dose-response relationship and determine potency.

  • Prepare 10 mM Stock Solution: Dissolve 4-Hydroxy-6-methoxy-2-phenylquinoline in 100% DMSO to a final concentration of 10 mM.

    • Calculation: (Desired Volume in L) x (0.010 mol/L) x (251.28 g/mol ) = Mass in g.

  • Aliquot and Store: Aliquot the stock solution into small volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Prepare Serial Dilutions: On the day of the assay, perform a serial dilution of the 10 mM stock in 100% DMSO. Then, dilute this series into Assay Buffer to create the final working solutions (2X concentration). The final DMSO concentration in the well should not exceed 0.1% to avoid impacting cell health.

Protocol 2: Cell Culture and Seeding

Causality: A consistent cell seeding density ensures a uniform cell monolayer, which is critical for reproducible assay signals. Seeding 24 hours prior to the assay allows cells to adhere and recover, entering a healthy, responsive state.

  • Maintain Cells: Culture HEK293-GPR35 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of G418 to maintain receptor expression. Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Harvest Cells: When cells reach 80-90% confluency, wash with PBS and detach using a gentle cell dissociation reagent (e.g., TrypLE).

  • Seed Assay Plates: Resuspend cells in culture medium and count. Seed 50,000 cells per well in 100 µL of medium into a 96-well black-walled, clear-bottom plate.

  • Incubate: Incubate the plates for 24 hours at 37°C and 5% CO₂.

Protocol 3: Calcium Flux Assay

Causality: This protocol is designed for minimal cell disruption. The use of probenecid prevents the active transport of the Fura-2 dye out of the cells, ensuring a stable signal.[12] Measuring a baseline fluorescence before adding the compound allows each well to serve as its own control, increasing data accuracy.

  • Prepare Loading Buffer: Prepare a 2X Fura-2 AM loading buffer in Assay Buffer. A typical final concentration is 2-5 µM Fura-2 AM and 1-2.5 mM Probenecid.

    • Expert Tip: First, dissolve Fura-2 AM and Probenecid in a small amount of DMSO/Pluronic F-127 solution to prevent precipitation in the aqueous buffer.

  • Load Cells with Dye:

    • Remove culture medium from the cell plate.

    • Add 100 µL of the 2X Fura-2 AM loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Wash Cells: Gently remove the loading buffer and wash each well twice with 100 µL of Assay Buffer (containing probenecid). After the final wash, leave 100 µL of buffer in each well.

  • Equilibrate: Incubate the plate at room temperature for 15-30 minutes in the dark to allow for complete de-esterification of the dye.

  • Measure Fluorescence:

    • Place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Set the reader to kinetic mode, measuring fluorescence emission at 510 nm while alternating excitation between 340 nm and 380 nm.

    • Record a stable baseline reading for 15-30 seconds.

    • Using the instrument's injectors, add 100 µL of the 2X compound working solutions (from Protocol 1, Step 3) to the corresponding wells.

    • Continue recording the fluorescence signal for at least 120-180 seconds to capture the peak response and subsequent return to baseline.

Data Analysis and Interpretation

  • Calculate Ratio: For each time point, calculate the ratio of the fluorescence intensity from 340 nm excitation to the intensity from 380 nm excitation (F₃₄₀/F₃₈₀).

  • Normalize Data: Normalize the ratio data to the baseline recorded before compound addition. The response is typically expressed as the peak ratio value or the area under the curve (AUC).

  • Generate Dose-Response Curve: Plot the normalized response against the logarithm of the compound concentration.

  • Determine Potency (EC₅₀): Fit the dose-response data to a four-parameter logistic equation to determine the EC₅₀ value, which is the concentration of the compound that elicits 50% of the maximal response.

Example Data Presentation
Concentration [M]Log[M]Normalized Response (Peak F₃₄₀/F₃₈₀)
1.00E-05-5.003.48
1.00E-06-6.003.41
1.00E-07-7.002.85
1.00E-08-8.001.92
1.00E-09-9.001.21
1.00E-10-10.001.05
VehicleN/A1.00

GPR35 Signaling Pathway

Activation of GPR35 by an agonist like 4-Hydroxy-6-methoxy-2-phenylquinoline initiates a well-defined intracellular signaling cascade leading to calcium release, which is the endpoint measured in this assay.

GFM_Pathway Ligand 4-Hydroxy-6-methoxy- 2-phenylquinoline GPR35 GPR35 Receptor Ligand->GPR35 Binds Gq Gαq Protein GPR35->Gq Activates GPR35->Gq PLC Phospholipase C (PLC) Gq->PLC Activates Gq->PLC PIP2 PIP₂ PLC->PIP2 Cleaves PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds ER Endoplasmic Reticulum (ER) Ca_out Ca²⁺ Release IP3R->Ca_out Opens to trigger

Caption: GPR35-mediated Gq signaling pathway leading to calcium mobilization.

References

  • GPR35 acts a dual role and therapeutic target in inflammation. Frontiers in Immunology. [Link]

  • Mechanism of action of 4-hydroxyphenylpyruvate dioxygenaseinhibitor herbicide on homoterm animals and humans. Biblioteka Nauki. [Link]

  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. National Institutes of Health (NIH). [Link]

  • Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. MDPI. [Link]

  • Cytostatic and Pro-Apoptotic Effects of Justicia spicigera Schltdl. on LNCaP Prostate Cancer Cells. Preprints.org. [Link]

  • 6-Methoxy-2-phenyl-4-quinolone. PubChem, National Institutes of Health (NIH). [Link]

  • 6-Methoxy-2-phenylmethoxyquinoline. PubChem, National Institutes of Health (NIH). [Link]

  • Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Bio-protocol. [Link]

  • Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology. [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. PubMed, National Institutes of Health (NIH). [Link]

  • GPR35 acts a dual role and therapeutic target in inflammation. PubMed Central, National Institutes of Health (NIH). [Link]

  • Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. PubMed Central, National Institutes of Health (NIH). [Link]

  • Cytotoxicity and Antiproliferative Activity Assay of Clove Mistletoe. PubMed Central, National Institutes of Health (NIH). [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs. MDPI. [Link]

  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PubMed, National Institutes of Health (NIH). [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. [Link]

  • CALCIUM FLUX PROTOCOL. University of Pennsylvania. [Link]

  • Calcium assays: at the centre of biology. BMG LABTECH. [Link]

  • Cell Proliferation Assays. Creative Biolabs. [Link]

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. [Link]

  • GPR35 promotes glycolysis, proliferation, and oncogenic signaling by engaging with the sodium potassium pump. PubMed Central, National Institutes of Health (NIH). [Link]

  • Inflammation-related downstream pathways of GPR35. ResearchGate. [Link]

  • Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35. ACS Publications. [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed Central, National Institutes of Health (NIH). [Link]

  • Fluorescence Polarization Assay for Small Molecule Screening. ACS Publications. [Link]

  • Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica. [Link]

  • Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. PubMed Central, National Institutes of Health (NIH). [Link]

  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. MDPI. [Link]

Sources

Application Notes and Protocols for the Utilization of 4-Hydroxy-6-methoxy-2-phenylquinoline as a Versatile Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its presence in natural alkaloids like quinine and the subsequent development of synthetic analogues have paved the way for a plethora of therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] The rigid, planar structure of the quinoline nucleus provides an excellent framework for the spatial orientation of various functional groups, enabling precise interactions with biological targets. This inherent versatility has established the quinoline scaffold as a "privileged structure" in drug discovery, a term coined to describe molecular frameworks that can be elaborated to yield ligands for diverse receptor types.[5]

The subject of this guide, 4-Hydroxy-6-methoxy-2-phenylquinoline, is a promising, yet underexplored, member of this esteemed chemical family. Its structural features—a hydroxyl group at the 4-position, a methoxy group at the 6-position, and a phenyl ring at the 2-position—suggest a rich potential for derivatization and biological activity. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the methoxy group can influence lipophilicity and metabolic stability. The 2-phenyl substituent provides a large, hydrophobic domain that can be further functionalized to modulate target binding and pharmacokinetic properties. These attributes make 4-Hydroxy-6-methoxy-2-phenylquinoline an attractive starting point for the design and synthesis of novel therapeutic agents.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in leveraging the 4-Hydroxy-6-methoxy-2-phenylquinoline scaffold. We will provide detailed protocols for its synthesis, outline potential therapeutic applications based on the known activities of structurally related compounds, and present methodologies for its biological evaluation.

Synthesis of the 4-Hydroxy-6-methoxy-2-phenylquinoline Scaffold

The synthesis of the target scaffold can be achieved through a modified Conrad-Limpach reaction, a well-established method for the preparation of 4-hydroxyquinolines.[6] This approach involves the condensation of an aniline derivative with a β-ketoester, followed by thermal cyclization.

Proposed Synthetic Pathway

Synthetic Pathway p_anisidine p-Anisidine intermediate Enamine Intermediate p_anisidine->intermediate Condensation ethyl_benzoylacetate Ethyl Benzoylacetate ethyl_benzoylacetate->intermediate target 4-Hydroxy-6-methoxy-2-phenylquinoline intermediate->target Thermal Cyclization (High-boiling solvent)

Caption: Proposed synthetic workflow for 4-Hydroxy-6-methoxy-2-phenylquinoline.

Detailed Synthesis Protocol

Materials and Reagents:

  • p-Anisidine

  • Ethyl benzoylacetate

  • Ethanol (absolute)

  • Dowtherm A (or other high-boiling point solvent)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diatomaceous earth (Celite®)

  • Standard laboratory glassware and equipment (reflux condenser, heating mantle, magnetic stirrer, etc.)

Step 1: Synthesis of the Enamine Intermediate

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-anisidine (1 equivalent) in absolute ethanol.

  • To this solution, add ethyl benzoylacetate (1 equivalent) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, remove the ethanol under reduced pressure to obtain the crude enamine intermediate. This intermediate can be used in the next step without further purification.

Step 2: Thermal Cyclization to Yield 4-Hydroxy-6-methoxy-2-phenylquinoline

  • In a suitable reaction vessel, add the crude enamine intermediate to a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to approximately 250 °C for 30-60 minutes. The cyclization reaction will result in the formation of the quinoline ring.

  • Allow the reaction mixture to cool to room temperature. The product may precipitate out upon cooling.

  • Dilute the mixture with a non-polar solvent like hexane to facilitate further precipitation.

  • Collect the crude product by vacuum filtration.

Step 3: Purification of the Final Product

  • Dissolve the crude product in an aqueous solution of sodium hydroxide.

  • Filter the basic solution through a pad of diatomaceous earth to remove any insoluble impurities.

  • Acidify the filtrate with hydrochloric acid to a pH of approximately 6-7. This will cause the 4-hydroxyquinoline to precipitate.[7]

  • Collect the purified product by vacuum filtration, wash with water, and dry under vacuum.

  • The final product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol.[7]

Characterization: The structure of the synthesized 4-Hydroxy-6-methoxy-2-phenylquinoline should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Therapeutic Applications and Rationale

The structural motifs present in 4-Hydroxy-6-methoxy-2-phenylquinoline suggest its potential utility in several therapeutic areas. The following sections outline these potential applications, supported by evidence from studies on analogous compounds.

Anticancer Activity

The quinoline scaffold is a prominent feature in many anticancer agents.[4] Derivatives of 2-phenylquinoline and 4-quinolone have demonstrated significant antiproliferative activity against various cancer cell lines.[8][9]

Rationale:

  • Tubulin Polymerization Inhibition: Structurally similar 4-phenyl-2-quinolone derivatives have been identified as antimitotic agents that inhibit tubulin polymerization by binding to the colchicine-binding site.[8][9] The 2-phenyl group of the target scaffold could mimic the role of the aromatic rings in these known tubulin inhibitors.

  • Topoisomerase I Inhibition: Certain 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been identified as potent topoisomerase I inhibitors with significant in vitro anticancer activity.[4] The 4-hydroxy group of our scaffold could potentially interact with the enzyme-DNA complex in a similar manner.

  • HDAC Inhibition: 2-Phenylquinoline-4-carboxylic acid derivatives have been discovered as novel histone deacetylase (HDAC) inhibitors.[1] While our scaffold has a hydroxyl group instead of a carboxylic acid at the 4-position, this position is a key interaction point, and derivatives could be designed to target HDACs.

Proposed Screening Protocol: MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effect of the synthesized compound on cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., COLO205, H460) in appropriate media supplemented with fetal bovine serum and antibiotics.[8]

  • Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of 4-Hydroxy-6-methoxy-2-phenylquinoline in the culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity

Quinolone and quinoline derivatives are well-known for their antibacterial and antifungal properties.[2][10][11] The core structure is found in many clinically used antibiotics.

Rationale:

  • DNA Gyrase and Topoisomerase IV Inhibition: The mechanism of action of many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[2] The planar aromatic system of the 4-Hydroxy-6-methoxy-2-phenylquinoline scaffold could intercalate with bacterial DNA and inhibit these enzymes.

  • Efflux Pump Inhibition: Some quinoline derivatives have been shown to inhibit bacterial efflux pumps, which are a major mechanism of antibiotic resistance.[4]

Proposed Screening Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[12]

  • Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum in a suitable broth medium.

  • Serial Dilution: Prepare two-fold serial dilutions of the 4-Hydroxy-6-methoxy-2-phenylquinoline compound in a 96-well microplate.

  • Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the microplate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Antiviral Activity

Recent studies have highlighted the potential of quinoline derivatives as antiviral agents, particularly against coronaviruses.[13]

Rationale:

  • Helicase Inhibition: 2-Phenylquinoline derivatives with methoxy substitutions have been identified as inhibitors of the SARS-CoV-2 helicase (nsp13), a highly conserved and essential viral enzyme.[13] The 6-methoxy and 2-phenyl groups of the target scaffold are consistent with the structural features of these active compounds.

Proposed Screening Protocol: Antiviral Assay

This protocol assesses the ability of the compound to inhibit viral replication in cell culture.

  • Cell Culture: Grow a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 96-well plates.

  • Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).

  • Treatment: Add serial dilutions of the 4-Hydroxy-6-methoxy-2-phenylquinoline compound to the infected cells.

  • Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 48-72 hours).

  • Quantification of Viral Replication: Measure the extent of viral replication using methods such as plaque reduction assays, quantitative PCR (qPCR) for viral RNA, or enzyme-linked immunosorbent assay (ELISA) for viral antigens.

  • Data Analysis: Calculate the EC₅₀ value, which is the concentration of the compound that inhibits viral replication by 50%.

Structure-Activity Relationship (SAR) and Drug Design Strategies

The 4-Hydroxy-6-methoxy-2-phenylquinoline scaffold offers multiple points for chemical modification to optimize its biological activity, selectivity, and pharmacokinetic properties.

SAR cluster_0 4-Hydroxy-6-methoxy-2-phenylquinoline Scaffold cluster_1 Potential Modifications and Rationale scaffold R1 R1 (4-OH) R2 R2 (6-OCH3) R3 R3 (2-Phenyl) mod_R1 Modification at R1 (4-OH): - Esterification to improve cell permeability - Etherification to modulate H-bonding capacity R1->mod_R1 Drug Design Strategy mod_R2 Modification at R2 (6-OCH3): - Replacement with other alkoxy groups to alter lipophilicity - Introduction of basic amines to improve solubility R2->mod_R2 Drug Design Strategy mod_R3 Modification at R3 (2-Phenyl): - Substitution on the phenyl ring (e.g., with halogens, methoxy groups) to enhance target binding - Replacement with other aryl or heteroaryl rings to explore different binding pockets R3->mod_R3 Drug Design Strategy

Caption: Key positions for derivatization on the 4-Hydroxy-6-methoxy-2-phenylquinoline scaffold.

Key Considerations for SAR Studies:

  • 4-Position (Hydroxy Group): The acidity and hydrogen bonding capacity of the 4-hydroxyl group are critical. Esterification or etherification can be explored to create prodrugs or to fine-tune interactions with the target protein.

  • 6-Position (Methoxy Group): The methoxy group influences the electron density of the quinoline ring and its lipophilicity. Replacing it with other alkoxy groups of varying chain lengths or with electron-withdrawing/donating groups can significantly impact activity.

  • 2-Position (Phenyl Group): The phenyl ring is a key site for modification. Introducing substituents at the ortho-, meta-, or para-positions can modulate the electronic properties and steric bulk of the molecule, leading to improved target affinity and selectivity.[8]

Data Presentation: Comparative Biological Activity of Related Scaffolds

To provide a context for the potential efficacy of the target scaffold, the following table summarizes the reported biological activities of structurally similar quinoline derivatives.

Compound ClassSpecific DerivativeBiological ActivityTarget/Cell LineIC₅₀/EC₅₀/MICReference
4-Phenyl-2-quinolones6-methoxy-4-(3'-methoxyphenyl)quinolin-2(1H)-oneAnticancerCOLO2050.32 µM[8]
4-Phenyl-2-quinolones6-methoxy-4-(3'-methoxyphenyl)quinolin-2(1H)-oneAnticancerH4600.89 µM[8]
2-PhenylquinolinesDerivative with 6,7-dimethoxy and C-4 modificationAnti-coronavirusSARS-CoV-22.6 - 13 µM[13]
2-PhenylquinolinesDerivative with 6,7-dimethoxy and C-4 modificationAnti-coronavirusHCoV-OC430.2 - 9.4 µM[13]
2-Phenylquinoline-4-carboxylic AcidsVarious derivativesAntibacterialS. aureus64 µg/mL[12]

Conclusion

The 4-Hydroxy-6-methoxy-2-phenylquinoline scaffold represents a promising starting point for the development of novel therapeutic agents. Its straightforward synthesis and the diverse biological activities exhibited by structurally related compounds underscore its potential in anticancer, antimicrobial, and antiviral drug discovery. The detailed protocols and strategic considerations presented in this guide are intended to facilitate the exploration of this versatile scaffold and accelerate the identification of new lead compounds. Further investigation into the structure-activity relationships of its derivatives will be crucial in unlocking its full therapeutic potential.

References

  • Bálint, E., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(16), 4983. [Link]

  • El-Gamal, M. I., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 213, 113177. [Link]

  • Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S.
  • Li, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 920556. [Link]

  • Hsieh, C.-H., et al. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Molecules, 28(2), 682. [Link]

  • Hsieh, C.-H., et al. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. PMC. [Link]

  • Rana, S., et al. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. Journal of Medicinal Chemistry, 65(15), 10349-10367. [Link]

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI. [Link]

  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal. [Link]

  • ChemInform Abstract: 4-Hydroxy-2-quinolones. Part 202. Synthesis, Chemical and Biological Properties of 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Alkylamides. ResearchGate. [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. [Link]

  • Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. ResearchGate. [Link]

  • Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. MDPI. [Link]

  • Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. MDPI. [Link]

  • 4-Methoxy-2-Phenylquinoline. PubChem. [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]

  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. ResearchGate. [Link]

  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]

Sources

Application Notes & Protocols for the Synthesis of 4-Hydroxy-6-methoxy-2-phenylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of 4-hydroxy-6-methoxy-2-phenylquinoline derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science.[1] The quinoline scaffold is a cornerstone in drug discovery, forming the structural basis for a wide array of therapeutic agents, including antimalarial, antibacterial, and anticancer drugs.[2][3] This guide focuses on the most robust and widely adopted synthetic strategies, providing detailed experimental protocols, mechanistic insights, and guidance on process optimization and product validation. The primary method detailed is the Conrad-Limpach synthesis, with discussions on alternative routes such as the Friedländer Annulation and Camps Cyclization. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and exploration of novel quinoline-based compounds.

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities.[4] Derivatives of 4-hydroxyquinoline, in particular, are key intermediates and pharmacophores. For instance, the 4-hydroxy-3-carboxyquinoline structure was a serendipitous discovery during chloroquine synthesis that led to the development of fluoroquinolone antibiotics.[2] The specific target of this guide, the 4-hydroxy-6-methoxy-2-phenylquinoline core, combines several features of interest: the 4-hydroxy (or 4-quinolone) tautomer, a methoxy group at the 6-position which can modulate electronic properties and metabolic stability, and a phenyl group at the 2-position, offering a vector for further functionalization. Such compounds are explored as P-glycoprotein inhibitors and for other therapeutic applications.[5]

The synthesis of these complex heterocycles requires a robust and adaptable chemical strategy. Several classical "named" reactions have been developed over more than a century to construct the quinoline nucleus, each with its own advantages and limitations.[6][7] This guide will focus on the practical application of these methods for the target scaffold.

Primary Synthetic Route: The Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is the preeminent method for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones).[7][8] The reaction proceeds in two key stages: first, the condensation of an aniline with a β-ketoester to form a β-aminoacrylate intermediate, followed by a high-temperature thermal cyclization.[8][9][10]

Mechanistic Rationale

The choice of the Conrad-Limpach route is dictated by its directness and reliability for accessing the 4-hydroxy substitution pattern. The reaction mechanism involves several distinct steps:

  • Nucleophilic Attack: The synthesis begins with the nucleophilic attack of the aniline (p-anisidine) on the ketone carbonyl of the β-ketoester (ethyl benzoylacetate). This is favored over attack at the ester carbonyl under neutral or mildly acidic conditions.[8]

  • Schiff Base Formation: The resulting tetrahedral intermediate eliminates water to form a Schiff base, which rapidly tautomerizes to the more stable conjugated enamine, an alkyl β-arylaminocrotonate.[8][9]

  • Thermal Cyclization: This is the critical, energy-intensive step. The enamine intermediate must be heated to high temperatures (typically >250 °C) to overcome the energetic barrier of disrupting the aromaticity of the aniline ring during the intramolecular electrophilic attack.[7][8]

  • Aromatization: The cyclized intermediate eliminates ethanol to re-establish aromaticity, yielding the final 4-hydroxyquinoline product.[8]

The high temperature required for the cyclization step is a defining feature of this reaction. The use of very high-boiling, inert solvents is crucial for maintaining a consistent temperature and achieving high yields.[7][8][10]

Visualizing the Conrad-Limpach Mechanism

Conrad_Limpach Conrad-Limpach Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product pAnisidine p-Anisidine Tetrahedral Tetrahedral Intermediate pAnisidine->Tetrahedral Nucleophilic Attack EtBenzoylacetate Ethyl Benzoylacetate EtBenzoylacetate->Tetrahedral Enamine Enamine Intermediate (β-aminoacrylate) Tetrahedral->Enamine Dehydration & Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized Thermal Cyclization (>250 °C) Product 4-Hydroxy-6-methoxy- 2-phenylquinoline Cyclized->Product Elimination of EtOH & Tautomerization Workflow Experimental Workflow A 1. Combine Reactants (p-Anisidine, Ethyl Benzoylacetate) + Toluene & Acetic Acid B 2. Heat to Reflux (Dean-Stark Trap) A->B C 3. Monitor by TLC B->C D 4. Remove Toluene (Reduced Pressure) C->D E Crude Enamine Intermediate D->E F 5. Add High-Boiling Solvent (e.g., Dowtherm A) E->F G 6. Heat to 250-260 °C (30-60 min) F->G H 7. Cool to Room Temp. G->H I 8. Filter Precipitate H->I J 9. Wash with Xylene & Ethanol I->J K 10. Dry under Vacuum J->K L Final Product: 4-Hydroxy-6-methoxy- 2-phenylquinoline K->L

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 4-Hydroxy-6-methoxy-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Hydroxy-6-methoxy-2-phenylquinoline. As a poorly soluble heterocyclic compound, achieving suitable aqueous concentrations for in vitro assays, formulation development, and pharmacokinetic studies is a common yet critical hurdle. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to navigate these challenges, grounded in established scientific principles and methodologies.

Understanding the Molecule: Physicochemical Properties

4-Hydroxy-6-methoxy-2-phenylquinoline is a quinolinone derivative. Its planar, aromatic structure and multiple hydrophobic moieties contribute to its low intrinsic aqueous solubility. The presence of a hydroxyl group and a nitrogen atom within the quinoline ring system, however, provides opportunities for solubility enhancement through pH modification.

PropertyPredicted/Estimated ValueImplication for Solubility
Molecular Weight ~251.28 g/mol Moderate molecular weight, less of a direct hindrance to solubility compared to very large molecules.
LogP ~3.2Indicates a significant lipophilic character, predicting poor aqueous solubility.
pKa Estimated ~5.0 (basic) and ~9.0 (acidic)The molecule is amphoteric. The quinoline nitrogen is weakly basic, and the 4-hydroxyl group is weakly acidic. This allows for solubility manipulation through pH adjustment.
Melting Point High (typical for quinoline derivatives)A high melting point often correlates with low aqueous solubility due to strong crystal lattice energy.

Initial Troubleshooting: The Compound Won't Dissolve in My Aqueous Buffer

This is the most common initial problem. Before proceeding to more complex solubilization techniques, it's crucial to ensure that fundamental parameters are correctly addressed.

FAQ 1: I've added my compound to a neutral buffer (e.g., PBS pH 7.4), and it's not dissolving. What should I do first?

Answer:

Direct dissolution of a highly hydrophobic compound like 4-Hydroxy-6-methoxy-2-phenylquinoline in a neutral aqueous buffer is often unsuccessful. The first and most critical step is to prepare a concentrated stock solution in a suitable organic solvent.

Causality: The high lipophilicity and crystal lattice energy of the compound prevent water molecules from effectively solvating it at neutral pH. An organic solvent is necessary to break down the crystal structure and solvate the molecule.

Recommended Protocol: Stock Solution Preparation

  • Solvent Selection: Choose a water-miscible organic solvent in which the compound is freely soluble. Common choices include:

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Ethanol

    • Methanol

  • Preparation:

    • Accurately weigh the desired amount of 4-Hydroxy-6-methoxy-2-phenylquinoline.

    • Add the chosen organic solvent to achieve a high concentration (e.g., 10-50 mM).

    • Use gentle vortexing or sonication to ensure complete dissolution. The solution should be clear and free of any visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

FAQ 2: My compound precipitates when I dilute the organic stock solution into my aqueous buffer. How can I prevent this?

Answer:

This phenomenon, often termed "solvent shock," occurs when the compound rapidly transitions from a favorable organic environment to an unfavorable aqueous one, causing it to crash out of solution.

Causality: The sudden change in solvent polarity reduces the solubility of the hydrophobic compound below its concentration, leading to precipitation.

Troubleshooting Steps:

  • Reduce the Final Concentration: Your target concentration in the aqueous medium may be above the compound's kinetic solubility limit. Try a lower final concentration.

  • Modify the Dilution Technique:

    • Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C).

    • Add the stock solution dropwise to the vigorously vortexing or stirring buffer. This rapid dispersion can sometimes keep the compound in a supersaturated state long enough for experiments.

  • Incorporate a Surfactant: A small amount of a non-ionic surfactant in the aqueous buffer can help to stabilize the compound.

    • Tween® 20 or Tween® 80 (0.01% - 0.1% v/v): These are commonly used in cell-based assays and are generally well-tolerated.

Systematic Solubility Enhancement Strategies

If the initial troubleshooting steps are insufficient, a more systematic approach to solubility enhancement is necessary. The following sections detail common techniques, from simplest to more complex, with step-by-step protocols and troubleshooting advice.

Strategy 1: pH Adjustment

Principle: 4-Hydroxy-6-methoxy-2-phenylquinoline is an ionizable compound. By adjusting the pH of the aqueous solution to either protonate the quinoline nitrogen (making it a cation) or deprotonate the hydroxyl group (making it an anion), the solubility can be significantly increased. The charged species will have much greater electrostatic interactions with water molecules.[1]

Workflow for pH-Dependent Solubility Profiling

Caption: Workflow for co-solvent solubility screening.

Experimental Protocol: Co-solvent Solubility

  • Co-solvent Selection: Choose a panel of pharmaceutically acceptable, water-miscible co-solvents.

    • Common choices: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Glycerin.

    • For higher solubilizing power (but potential for toxicity in biological systems): DMSO, N-Methyl-2-pyrrolidone (NMP).

  • Prepare Co-solvent Mixtures: Prepare a series of co-solvent/water (or buffer) mixtures at different volume percentages (e.g., 10%, 20%, 30%, 40%, 50% v/v).

  • Equilibration: Perform a shake-flask solubility study as described in the pH adjustment protocol for each co-solvent mixture.

  • Quantification: Quantify the dissolved compound in each mixture using a validated analytical method.

  • Data Analysis: For each co-solvent, plot the solubility of the compound against the percentage of co-solvent in the mixture. This will reveal the optimal co-solvent and its concentration for maximizing solubility.

Troubleshooting Guide: Co-solvents

IssuePotential CauseTroubleshooting Steps
Solubility decreases at high co-solvent concentrations. For some semi-polar drugs, the solubility can exhibit a parabolic relationship with co-solvent concentration. The compound may be more soluble in a specific water/co-solvent blend than in the pure co-solvent.* This is a known phenomenon. The peak of the solubility curve indicates the optimal co-solvent ratio. * Ensure you test a wide enough range of co-solvent concentrations to identify this peak.
The required co-solvent concentration is toxic to my cells. Many organic solvents are cytotoxic at higher concentrations.* Determine the maximum tolerable co-solvent concentration for your specific cell line or assay system in a separate experiment. * If the required co-solvent concentration for solubility is above this limit, this method may not be viable, or a combination of methods (e.g., co-solvent with pH adjustment) may be necessary.
Compound precipitates upon dilution. Similar to "solvent shock," the final concentration in the diluted sample is above the solubility limit for that lower co-solvent percentage.* Ensure the final concentration after dilution is below the solubility limit for the final co-solvent percentage. * Consider using a ternary system (e.g., water, co-solvent, and a small amount of a stronger solubilizing agent like a surfactant) to improve stability upon dilution.

Strategy 3: Cyclodextrin Inclusion Complexation

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic "guest" molecules, like 4-Hydroxy-6-methoxy-2-phenylquinoline, forming an inclusion complex. This complex has a hydrophilic exterior, which significantly increases its apparent aqueous solubility. [2] Workflow for Cyclodextrin Complexation

Caption: Workflow for cyclodextrin-based solubilization.

Experimental Protocol: Phase Solubility Study

  • Cyclodextrin Selection:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Often the first choice due to its high aqueous solubility and low toxicity.

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative, particularly effective for basic drugs.

    • β-Cyclodextrin (β-CD): Lower solubility and potential for nephrotoxicity, but can be effective.

  • Procedure:

    • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM).

    • Add an excess of 4-Hydroxy-6-methoxy-2-phenylquinoline to each solution.

    • Equilibrate and quantify the dissolved drug as described in the previous protocols.

  • Data Analysis: Plot the solubility of the compound against the cyclodextrin concentration. The slope of this "phase solubility diagram" provides information about the complexation efficiency.

Experimental Protocol: Preparation of the Solid Inclusion Complex (Kneading Method)

  • Place the desired molar ratio (e.g., 1:1) of cyclodextrin and the compound in a mortar.

  • Add a small amount of a water/ethanol mixture to form a paste.

  • Knead the paste for 30-60 minutes.

  • Dry the paste in an oven or under vacuum to obtain a solid powder.

  • This powder can then be used for dissolution studies.

Troubleshooting Guide: Cyclodextrins

IssuePotential CauseTroubleshooting Steps
Low solubility enhancement. * Poor fit of the guest molecule in the cyclodextrin cavity. * The chosen cyclodextrin is not optimal.* Try a different type of cyclodextrin (e.g., if β-CD is ineffective, try HP-β-CD or γ-CD, which has a larger cavity). * Confirm complex formation using characterization techniques like DSC, FTIR, or NMR. The absence of changes in the spectra may indicate that a complex has not formed.
Precipitation of the complex. The solubility of the inclusion complex itself is limited. This is more common with natural β-cyclodextrin.* Switch to a more soluble cyclodextrin derivative like HP-β-CD or SBE-β-CD.

Strategy 4: Nanoparticle Formulation

Principle: Encapsulating the hydrophobic drug within a nanoparticle carrier can create a stable dispersion in an aqueous medium. The nanoparticle's surface properties are engineered to be hydrophilic, allowing for dispersion in water.

Workflow for Nanoprecipitation

Sources

Technical Support Center: Troubleshooting Low Yield in 4-Hydroxyquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to resolving common challenges in the synthesis of 4-hydroxyquinolines. This guide is designed for researchers, chemists, and drug development professionals who are encountering suboptimal yields and other experimental hurdles. Here, we move beyond simple protocols to explain the causality behind common issues, providing you with the expert insights needed to optimize your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable methods for synthesizing 4-hydroxyquinolines?

The two most prevalent and robust methods for synthesizing the 4-hydroxyquinoline core are the Conrad-Limpach synthesis and the Gould-Jacobs reaction .

  • The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester.[1] The reaction typically proceeds in two stages: formation of an enamine intermediate at lower temperatures, followed by a high-temperature thermal cyclization to form the 4-hydroxyquinoline.[2]

  • The Gould-Jacobs reaction starts with the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME) or a similar reagent.[3][4] The resulting intermediate is then subjected to thermal cyclization, followed by saponification and decarboxylation to yield the target molecule.[3]

Both methods are powerful but are highly sensitive to reaction conditions, particularly the thermal cyclization step.

Q2: Why is the thermal cyclization step so critical for the final yield?

The thermal cyclization is the rate-determining and most challenging step in both the Conrad-Limpach and Gould-Jacobs syntheses. This is because the reaction requires an intramolecular electrocyclic ring closing that temporarily breaks the aromaticity of the aniline's phenyl ring.[5] This process has a high activation energy and therefore necessitates very high temperatures, often in the range of 240-260 °C, to proceed efficiently.[1][2] Insufficient thermal energy is the single most common reason for reaction failure or low yield.

Q3: What is a realistic "typical" yield for these syntheses?

Yields are highly dependent on the specific substrates, reaction scale, and optimization of conditions. Early reports of these reactions without optimized conditions often cited very moderate yields, sometimes below 30%.[1] However, with careful control, particularly of the cyclization step, yields can be significantly improved. For example, Limpach reported increasing yields to 95% in many cases by using an inert, high-boiling solvent like mineral oil instead of performing the cyclization neat.[1] Generally, a well-optimized reaction can be expected to yield between 60% and 95%.

Section 2: Troubleshooting Guide - A Symptom-Based Approach

This section addresses specific experimental issues. Identify your primary symptom and follow the diagnostic and corrective steps.

Symptom 1: Very Low or No Product Formation

Your reaction yields little to no 4-hydroxyquinoline, and analysis of the crude mixture shows mostly starting materials or an intermediate.

Potential Cause A: Incomplete Thermal Cyclization

This is the most frequent cause of failure. The energy supplied to the reaction was insufficient to overcome the activation barrier for the ring-closing step.

  • Why it Happens: The cyclization requires the reaction mixture to reach temperatures of ~250 °C.[2] If your solvent's boiling point is lower than this, or if heating is not maintained for a sufficient duration, the intermediate will not convert to the product.

  • Diagnostic Steps:

    • Run a Thin-Layer Chromatography (TLC) of your crude reaction mixture.

    • Spot lanes for your starting aniline, your β-ketoester/malonate reagent, and the reaction mixture.

    • The presence of a major new spot that is not the starting material or the final product strongly indicates the accumulation of the uncyclized enamine or anilinomethylenemanolate intermediate.

  • Corrective Actions:

    • Verify Solvent Choice: The single most critical factor is the solvent used for the cyclization. Traditional methods employ very high-boiling solvents to ensure the required temperature is reached and maintained.[5] Using a solvent with a lower boiling point (e.g., toluene, xylene) will not work.

    • Optimize Heating: Ensure your heating apparatus (e.g., oil bath, heating mantle) can accurately reach and maintain the target temperature. Ensure the reaction flask is properly insulated. The reaction time must also be optimized; monitor via TLC until the intermediate spot disappears.[6]

    • Consider Modern Methods: Microwave-assisted synthesis can provide rapid, uniform heating to high temperatures, often reducing reaction times and improving yields.[7][8]

SolventBoiling Point (°C)Notes
Diphenyl Ether259 °CEffective and inexpensive, but solid at room temperature with an unpleasant odor.[5]
Dowtherm A257 °CA eutectic mixture of diphenyl ether and biphenyl; liquid at room temperature, making it more convenient.[5]
Mineral Oil> 275 °CInexpensive and effective, but can be difficult to remove during workup.[1][5]
1,2,4-Trichlorobenzene214 °CA lower-boiling but still potentially useful alternative for some substrates.[5]
Potential Cause B: Degradation of Starting Materials

The purity and stability of your aniline and ester reagents are paramount.

  • Why it Happens: Anilines, especially those with electron-donating groups, can be sensitive to oxidation and may degrade upon storage. Impure reagents will inevitably lead to lower yields and more side products.

  • Diagnostic Steps:

    • Check the appearance of your aniline. It should be a colorless or pale yellow liquid/solid. Dark coloration suggests degradation.

    • Analyze your starting materials via ¹H NMR or GC-MS to confirm their identity and purity before starting the reaction.

  • Corrective Actions:

    • Purify Starting Materials: Distill liquid anilines under vacuum or recrystallize solid starting materials if purity is questionable.

    • Stoichiometry: Accurately weigh all reagents and double-check molar ratio calculations.

Symptom 2: Significant Byproduct or Tar Formation

The reaction produces the desired product, but it is contaminated with significant impurities, isomers, or a dark, insoluble tar.

Potential Cause A: Uncontrolled Exotherm & Polymerization

Harsh reaction conditions can cause reactants and intermediates to decompose or polymerize.

  • Why it Happens: Many classic quinoline syntheses use strong acid catalysts and high temperatures, which can lead to charring and the formation of polymeric tars.[9] This is particularly common in related syntheses like the Skraup reaction but can also occur in Conrad-Limpach or Gould-Jacobs if conditions are too aggressive.

  • Diagnostic Steps:

    • Visual inspection of the crude product reveals a dark brown or black, often intractable, solid.

    • The crude product shows poor solubility in common organic solvents.

  • Corrective Actions:

    • Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged heating times. A careful time-temperature study is essential to find the optimal balance between cyclization and degradation.[6]

    • Ensure Efficient Stirring: Good agitation helps dissipate heat and prevents the formation of localized hotspots where degradation can initiate.[9]

    • Use Milder Catalysts: While the thermal cyclization is often uncatalyzed, some modern variations of the Gould-Jacobs reaction use milder catalysts like Eaton's reagent (P₂O₅ in MeSO₃H) for the cyclization step, which can provide better control and higher yields under less harsh conditions.[7]

Potential Cause B: Formation of Regioisomers

This is a common issue when using meta-substituted anilines in the Gould-Jacobs reaction.

  • Why it Happens: A meta-substituted aniline has two non-equivalent ortho positions available for cyclization. The reaction will often proceed at both sites, leading to a mixture of two constitutional isomers (e.g., the 5-substituted and 7-substituted quinolines).[10]

  • Diagnostic Steps:

    • Analyze the crude product by ¹H NMR. The presence of two distinct sets of quinoline peaks indicates an isomeric mixture.

    • LC-MS analysis will show two product peaks with the same mass.

  • Corrective Actions:

    • Purification: The isomers must be separated by careful column chromatography or fractional crystallization, which can be challenging and will lower the overall isolated yield of the desired isomer.

    • Strategic Redesign: If a single isomer is critical, it may be necessary to choose a different synthetic strategy or start with an aniline that has one of the ortho positions blocked to force the desired regioselectivity.

Section 3: Visual & Methodological Guides

Troubleshooting Workflow Diagram

This diagram outlines a logical sequence for diagnosing low-yield issues.

G Start Low Yield or Reaction Failure CheckTLC Analyze Crude by TLC: Compare to Starting Materials Start->CheckTLC Intermediate Is a major intermediate spot present? CheckTLC->Intermediate CheckByproducts Is the product impure (tar, multiple spots)? CheckTLC->CheckByproducts CheckPurity Analyze Starting Material Purity (NMR, GC-MS) Intermediate->CheckPurity  No OptimizeCyclization Problem: Incomplete Cyclization Solution: 1. Use higher-boiling solvent 2. Increase temperature/time 3. Ensure efficient heating Intermediate->OptimizeCyclization  Yes PurifySM Problem: Impure Reagents Solution: 1. Purify/distill aniline 2. Recrystallize solid reagents 3. Verify stoichiometry CheckPurity->PurifySM OptimizeConditions Problem: Degradation/Tarring Solution: 1. Reduce temperature/time 2. Ensure efficient stirring 3. Consider milder catalyst CheckByproducts->OptimizeConditions Yes (Tar) Isomers Problem: Isomer Formation (from m-substituted aniline) Solution: 1. Chromatographic separation 2. Redesign synthesis CheckByproducts->Isomers Yes (Multiple Spots)

Caption: A decision tree for troubleshooting 4-hydroxyquinoline synthesis.

Simplified Gould-Jacobs Reaction Mechanism

This diagram highlights the critical condensation and thermal cyclization steps.

G Aniline Aniline p1 Aniline->p1 EMME Diethyl ethoxymethylenemalonate EMME->p1 Intermediate Anilinomethylenemalonate Intermediate p2 Intermediate->p2 Thermal Cyclization (Step 2: Critical High Temp) ~250 °C Product 4-Hydroxyquinoline Ester p1->Intermediate Condensation (Step 1) p2->Product

Caption: Key stages of the Gould-Jacobs reaction pathway.

Baseline Protocol: Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol serves as a validated starting point. Always perform reactions in a fume hood with appropriate personal protective equipment.

  • Step 1: Condensation

    • In a round-bottom flask, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

    • Heat the mixture at 100-110 °C for 1-2 hours. The reaction can be monitored by TLC until the aniline is consumed.

    • Cool the mixture. The resulting intermediate, diethyl anilinomethylenemalonate, may crystallize upon cooling or can be used directly. It is often purified by recrystallization from ethanol/hexanes to remove excess reagents before proceeding.

  • Step 2: Thermal Cyclization

    • Place the dried intermediate from Step 1 into a flask containing a high-boiling solvent (e.g., diphenyl ether or Dowtherm A, approx. 5-10 mL per gram of intermediate).

    • Equip the flask with a reflux condenser and a thermometer.

    • Heat the mixture rapidly with vigorous stirring to 245-255 °C.

    • Maintain this temperature for 15-30 minutes. The product will often begin to precipitate from the hot solvent.

    • Allow the reaction mixture to cool to below 100 °C, then add a non-polar solvent like hexanes or petroleum ether to fully precipitate the product.

    • Collect the solid product by vacuum filtration and wash thoroughly with the non-polar solvent to remove the high-boiling reaction solvent.

  • Step 3: Purification

    • The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol, acetic acid, or DMF.[11]

Section 4: References

  • Wikipedia. (2023, November 29). Conrad–Limpach synthesis. Retrieved January 24, 2026, from [Link]

  • Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Retrieved January 24, 2026, from [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved January 24, 2026, from [Link]

  • Google Patents. (1984). EP0097585A1 - Process for the preparation of 4-hydroxy quinolines. Retrieved January 24, 2026, from

  • Google Patents. (1951). US2558211A - Preparation of 4-hydroxyquinoline compounds. Retrieved January 24, 2026, from

  • Bence, M., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. International Journal of Molecular Sciences, 23(17), 9688. [Link]

  • Fun, G., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(19), 6825. [Link]

  • Bence, M., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central, 23(17), 9688. [Link]

  • Abdel-Wahab, B. F., et al. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. Retrieved January 24, 2026, from [Link]

  • Malvacio, I., et al. (2021). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molbank, 2021(4), M1291. [Link]

  • ResearchGate. (2021). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/.... Retrieved January 24, 2026, from [Link]

  • Malvacio, I., et al. (2021). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online, 16(1), 1-20. [Link]

  • Li, Y., et al. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 28(18), 6667. [Link]

  • Wallace, C. D., & Chen, Y. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH Public Access, 20(3), 235-237. [Link]

  • Weyesa, A., & D'hooghe, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Publishing, 10(42), 24866-24884. [Link]

  • Vitaku, E., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PubMed Central, 2016, 5681939. [Link]

  • Google Patents. (1950). US2504875A - Method for producing 4-hydroxyquinolines. Retrieved January 24, 2026, from

Sources

Technical Support Center: Optimizing Solvent Systems for Quinoline Purification via Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinoline purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying quinoline and its derivatives. Here, we address common challenges with practical, field-proven solutions, moving beyond simple protocols to explain the underlying scientific principles. Our goal is to empower you with the expertise to troubleshoot and optimize your chromatographic purifications effectively.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What is the first step in selecting a solvent system for quinoline purification?

    • My quinoline compound is streaking or tailing on the TLC plate and column. What causes this and how can I fix it?

    • My polar quinoline derivative shows poor or no retention in reversed-phase HPLC. How can I improve it?

    • My quinoline compound appears to be degrading on the silica gel column. What are my options?

    • When should I use gradient elution versus an isocratic system?

  • Troubleshooting Guides

    • Issue 1: Poor Separation of Quinoline from Impurities

    • Issue 2: Asymmetrical Peak Shapes (Tailing and Fronting)

    • Issue 3: Irreproducible Retention Times

    • Issue 4: Compound Not Eluting from the Column

  • Experimental Protocols

    • Protocol 1: Systematic Solvent System Selection using Thin-Layer Chromatography (TLC)

    • Protocol 2: Deactivation of Silica Gel for Sensitive Quinolines

  • Data & Visualization

    • Table 1: Common Solvents and Their Properties for Quinoline Purification

    • Diagram 1: Workflow for Solvent System Optimization

    • Diagram 2: Troubleshooting Logic for Peak Tailing

Frequently Asked Questions (FAQs)

Q1: What is the first step in selecting a solvent system for quinoline purification?

A1: The foundational step is to use Thin-Layer Chromatography (TLC) to scout for a suitable solvent system. The goal is to find a solvent or solvent mixture that provides a retention factor (Rƒ) of approximately 0.2-0.3 for your target quinoline compound.[1] This Rƒ range typically translates well to column chromatography, allowing for good separation from impurities that are either more or less polar. Start with a common two-component system, such as ethyl acetate/hexanes, and adjust the ratio to achieve the desired Rƒ. For more polar quinolines, consider systems like methanol/dichloromethane.[2]

Q2: My quinoline compound is streaking or tailing on the TLC plate and column. What causes this and how can I fix it?

A2: Peak tailing is a frequent issue with basic compounds like quinolines, primarily due to strong interactions between the basic nitrogen atom of the quinoline and acidic silanol groups on the surface of the silica gel stationary phase.[1][3][4] This secondary interaction mechanism leads to a portion of the analyte being retained more strongly, resulting in a "tail."

Here are effective strategies to mitigate tailing:

  • Mobile Phase Modifier: Add a small amount (0.1-2%) of a basic modifier, such as triethylamine (TEA) or pyridine, to your eluent.[1][3] These modifiers compete with the quinoline for binding to the active silanol sites, effectively masking them and allowing the quinoline to elute as a sharper band.

  • pH Adjustment (for Reversed-Phase): In reversed-phase HPLC, operating at a low pH (e.g., 2.5-4) will protonate the basic quinoline. This can reduce unwanted interactions with residual silanol groups.[1]

  • Deactivated Stationary Phase: Use a column packed with deactivated silica gel or consider an alternative stationary phase like alumina (neutral or basic), which is less acidic.[1][5]

Q3: My polar quinoline derivative shows poor or no retention in reversed-phase HPLC. How can I improve it?

A3: This is a common problem for polar compounds in reversed-phase (RP) chromatography, as they have a higher affinity for the polar mobile phase than the nonpolar stationary phase (e.g., C18).[1] Here's how to enhance retention:

  • Increase Mobile Phase Polarity: If you are not already using a 100% aqueous mobile phase, gradually increase the proportion of water. Some modern RP columns are designed to be stable in highly aqueous conditions.[1]

  • Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character, such as a phenyl-hexyl or an embedded polar group (EPG) column. These can offer different selectivity for polar analytes.[1]

  • Utilize Ion-Pairing Chromatography: For ionizable quinoline compounds, adding an ion-pairing reagent to the mobile phase can significantly increase retention. These reagents form a neutral ion-pair with the charged analyte, increasing its hydrophobicity and affinity for the stationary phase.[1]

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which can provide better retention for polar quinolines.[1]

Q4: My quinoline compound appears to be degrading on the silica gel column. What are my options?

A4: The acidic nature of standard silica gel can catalyze the degradation of sensitive quinoline derivatives.[5] To prevent this, you can:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica by pre-treating it. This can be done by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.[1]

  • Use an Alternative Stationary Phase: Switch to a less acidic stationary phase like neutral or basic alumina, or a bonded silica phase such as diol or amine.[1][6]

  • Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobic character, reversed-phase flash chromatography can be a viable option to avoid the acidic silica gel altogether.[1]

Q5: When should I use gradient elution versus an isocratic system?

A5: The choice between gradient and isocratic elution depends on the complexity of your sample mixture.

  • Isocratic Elution: This method uses a constant mobile phase composition throughout the separation. It is ideal for simple mixtures where the components have similar polarities and Rƒ values on a TLC plate.[7]

  • Gradient Elution: This technique involves changing the mobile phase composition during the separation, typically by increasing the proportion of the more polar solvent.[7] Gradient elution is preferable for:

    • Complex Mixtures: When your sample contains compounds with a wide range of polarities. A gradient can effectively separate both early- and late-eluting compounds in a single run.[8][9][10]

    • Improved Peak Shape: It can lead to sharper peaks for late-eluting compounds, which tend to broaden with isocratic elution.[7]

    • Faster Separations: For complex samples, a gradient can often provide a faster overall separation time compared to an isocratic method that would require a long run time to elute the more retained components.[9]

Troubleshooting Guides

Issue 1: Poor Separation of Quinoline from Impurities
Symptom Potential Cause Recommended Solution
Co-elution of quinoline and impurityInsufficient difference in polarity between the compounds in the chosen solvent system.1. Change Solvent Selectivity: Try a different solvent system with different intermolecular interactions. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol or a toluene-based system.[11] 2. Optimize Solvent Ratio: Finely tune the ratio of your polar and non-polar solvents. Small changes can sometimes significantly impact resolution. 3. Consider a Different Stationary Phase: If changing the mobile phase doesn't work, the issue may be with the stationary phase. Try alumina or a different type of bonded silica.[12]
Broad peaks leading to overlapColumn overloading or a non-optimal flow rate.1. Reduce Sample Load: Overloading is a common cause of poor separation. Use a silica gel to crude product weight ratio of at least 30:1 for easy separations and up to 100:1 for more difficult ones.[3] 2. Optimize Flow Rate: A flow rate that is too high can lead to band broadening. Reduce the flow rate to allow for better equilibration between the mobile and stationary phases.
Issue 2: Asymmetrical Peak Shapes (Tailing and Fronting)
Symptom Potential Cause Recommended Solution
Peak Tailing Secondary interactions between the basic quinoline and acidic silanol groups on the silica surface.[4][13][14]1. Add a Basic Modifier: Incorporate 0.1-2% triethylamine or pyridine into the mobile phase.[1][3] 2. Use a Deactivated Column: Employ a column with end-capped silica or a less acidic stationary phase like alumina.[1][13] 3. Adjust Mobile Phase pH (Reversed-Phase): For RP-HPLC, a lower pH (2.5-4) can protonate the quinoline and minimize silanol interactions.[1]
Peak Fronting Sample overload or poor sample solubility in the mobile phase.1. Reduce Sample Concentration: Dilute your sample before loading it onto the column. 2. Ensure Sample Solubility: Dissolve your sample in a small amount of a strong solvent and then dilute it with the mobile phase, or dissolve it directly in the mobile phase if possible.
Issue 3: Irreproducible Retention Times
Symptom Potential Cause Recommended Solution
Retention times vary between runsInconsistent mobile phase preparation, column temperature fluctuations, or column degradation.[15][16]1. Precise Mobile Phase Preparation: Always prepare fresh mobile phase and ensure accurate measurement of solvent components. 2. Control Temperature: Use a column oven to maintain a constant temperature, as temperature can affect solvent viscosity and analyte interactions.[15] 3. Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection.[1] 4. Check for Column Degradation: If retention times consistently decrease and peak shapes worsen, the column may need to be replaced.
Issue 4: Compound Not Eluting from the Column
Symptom Potential Cause Recommended Solution
No sign of the target quinoline elutingCompound is too strongly adsorbed to the stationary phase, or it has decomposed on the column.[5]1. Increase Solvent Polarity: If the compound is strongly retained, significantly increase the polarity of the mobile phase. You can do this in a stepwise manner or by running a steep gradient.[5] 2. Check for Decomposition: Test the stability of your compound on silica gel using a 2D TLC experiment. If it decomposes, use a deactivated stationary phase or an alternative purification method.[5] 3. Verify Solvent System: Double-check that you have prepared the correct mobile phase and have not inadvertently switched the polar and non-polar solvents.[5]

Experimental Protocols

Protocol 1: Systematic Solvent System Selection using Thin-Layer Chromatography (TLC)
  • Prepare a stock solution of your crude quinoline mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the stock solution onto several TLC plates.

  • Prepare a series of developing solvents with varying ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). For example, 10%, 20%, 30%, 50%, and 80% ethyl acetate in hexanes.

  • Develop one TLC plate in each solvent system.

  • Visualize the spots under UV light and/or with a suitable stain.

  • Identify the solvent system that gives your target quinoline an Rƒ value between 0.2 and 0.3.[1] This will be your starting point for column chromatography.

  • If tailing is observed , add 0.5-1% triethylamine to the optimal solvent system and re-run the TLC to confirm improved spot shape.

Protocol 2: Deactivation of Silica Gel for Sensitive Quinolines
  • Dry pack a column with silica gel.[1]

  • Prepare a deactivating solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.[1]

  • Flush the column with 2-3 column volumes of this deactivating solvent.[1] This will neutralize the acidic sites on the silica.

  • Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.[1]

  • Load your sample and proceed with the chromatography using your pre-determined solvent system, either isocratically or with a gradient.

Data & Visualization

Table 1: Common Solvents and Their Properties for Quinoline Purification
SolventPolarity IndexBoiling Point (°C)Notes
n-Hexane0.169Common non-polar component.
Toluene2.4111Can offer different selectivity for aromatic compounds.
Dichloromethane3.140Good solvent for many organic compounds, but can be too strong for some separations.
Diethyl Ether2.835A common polar component, less polar than ethyl acetate.
Ethyl Acetate4.477A versatile and widely used polar solvent.
Acetonitrile5.882Often used in reversed-phase and HILIC.
Methanol5.165A very polar solvent, often used with dichloromethane for polar compounds. Use in moderation (<10%) with silica gel to avoid dissolving the stationary phase.[2]
Diagram 1: Workflow for Solvent System Optimization

G A Start: Crude Quinoline Mixture B Perform TLC with Hexane/EtOAc Gradient A->B C Analyze TLC Plate B->C D Rf of Target in 0.2-0.3 Range? C->D F Is Tailing/Streaking Observed? C->F E Proceed to Column Chromatography with this Solvent System D->E Yes I Adjust Hexane/EtOAc Ratio and Re-run TLC D->I No, Rf too high/low J Try Alternative Solvent System (e.g., DCM/MeOH) D->J No, poor separation K Purified Quinoline E->K F->E No G Add 0.5-1% Triethylamine to Eluent F->G Yes H Re-run TLC to Confirm Improved Spot Shape G->H H->E I->B J->B

Caption: Workflow for selecting and optimizing a purification method.

Diagram 2: Troubleshooting Logic for Peak Tailing

G A Problem: Peak Tailing Observed B Using Normal Phase (Silica)? A->B I Is Column Overloaded? A->I C Add 0.5-1% Triethylamine or Pyridine to Mobile Phase B->C Yes E Using Reversed-Phase? B->E No D Consider Deactivating Silica Gel or Using Alumina C->D K Resolution: Symmetrical Peak C->K D->K F Lower Mobile Phase pH to 2.5-4 E->F Yes G Use a Highly Deactivated (End-Capped) Column F->G F->K H Consider Ion-Pairing Reagent for Ionizable Quinolines G->H H->K J Reduce Sample Concentration/Load I->J Yes I->K No J->K

Caption: Logic for troubleshooting peak tailing in chromatography.

References

  • Longdom Publishing. Optimization of Chromatographic Methods: Tips for Achieving Relia. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Alwsci. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. Available from: [Link]

  • National Institutes of Health. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Available from: [Link]

  • Horizon IRD. Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Available from: [Link]

  • ResearchGate. Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Available from: [Link]

  • IOP Publishing. Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Available from: [Link]

  • MDPI. Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Available from: [Link]

  • PubMed. Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Available from: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available from: [Link]

  • Phenomenex. Isocratic Vs. Gradient Elution in Chromatography. Available from: [Link]

  • ResearchGate. Chromatograms of quinolines with internal standard (I.S.,... | Download Scientific Diagram. Available from: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. Available from: [Link]

  • Biotage. When is Gradient Elution Better than Isocratic Elution?. Available from: [Link]

  • Google Patents. CN105646342B - A kind of method of quinoline in extraction and separation quinoline-biphenyl-naphthalene mixtures.
  • Reddit. Resources on 3+ component chromatography solvent systems? : r/Chempros. Available from: [Link]

  • LCGC International. Stationary Phase Selectivity: The Chemistry Behind the Separation. Available from: [Link]

  • ResearchGate. The structures of the substituted quinolines. | Download Scientific Diagram. Available from: [Link]

  • Chromedia. Troubleshooting LC, basics. Available from: [Link]

  • MDPI. Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Available from: [Link]

  • Agilent. Isocratic v. Gradient. Available from: [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC?. Available from: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Available from: [Link]

  • Welch Materials. [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?. Available from: [Link]

Sources

Navigating the Doebner Reaction: A Technical Support Guide to Minimizing Byproduct Formation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the Doebner reaction. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with a deeper understanding of the causality behind the experimental choices you make. The Doebner reaction, a powerful three-component condensation of an aromatic amine, an aldehyde, and pyruvic acid, is a cornerstone for synthesizing quinoline-4-carboxylic acids—a scaffold of immense importance in medicinal chemistry.[1][2] However, its elegance can be deceptive, and even experienced researchers can encounter challenges with byproduct formation that can compromise yield and purity.

This guide is structured to address the specific issues you might face in the lab, offering not just solutions but also the mechanistic reasoning behind them. Our goal is to empower you to troubleshoot effectively and optimize this reaction for your unique substrates.

Troubleshooting Guide: Common Issues and Actionable Solutions

Issue 1: Low or No Yield of the Desired Quinoline-4-Carboxylic Acid

This is one of the most frequently encountered problems. Before delving into complex optimizations, it's crucial to diagnose the root cause.

Q: My reaction has a very low yield or has failed completely. Where should I start troubleshooting?

A: Low yields can stem from several factors, ranging from substrate reactivity to suboptimal reaction conditions. Here’s a systematic approach to pinpoint the issue:

  • Substrate Reactivity: Anilines bearing strong electron-withdrawing groups are notoriously less reactive in the classical Doebner reaction due to their decreased nucleophilicity.[1] If you are working with such a substrate, consider employing a modified "Doebner hydrogen-transfer reaction," which has demonstrated improved yields for these challenging cases.[1][3][4] This modification often involves adjusting stoichiometry and catalyst choice to favor the desired pathway.

  • Reaction Temperature: The Doebner reaction often requires heating to proceed at an efficient rate. Some studies have shown that a temperature of at least 65°C is necessary for good yields. However, excessively high temperatures can lead to the decomposition of starting materials or intermediates, resulting in tar formation and reduced yields. It is crucial to find the optimal temperature for your specific substrate combination.

  • Catalyst Choice and Concentration: The reaction is typically catalyzed by either Brønsted acids (e.g., p-toluenesulfonic acid, HCl) or Lewis acids (e.g., BF₃·THF, tin tetrachloride).[1] The choice and concentration of the catalyst can significantly impact reaction efficiency. For electron-deficient anilines, Lewis acids like BF₃·THF have been shown to be particularly effective.[3][5]

  • Order of Reagent Addition: The sequence in which you mix the reactants can play a pivotal role in the product distribution. It has been observed that the order of mixing can influence the formation of byproducts. A recommended approach is to first mix the aniline and aldehyde with the catalyst, and then add the pyruvic acid solution dropwise. This slow addition can help to minimize the self-condensation of pyruvic acid and other side reactions.[3]

Issue 2: Significant Formation of a Major Byproduct

Often, a low yield of the desired product is accompanied by the formation of one or more significant byproducts. Identifying these impurities is the first step toward rationally designing an experiment to suppress their formation.

Q: I've isolated a significant byproduct that I believe is a 2-methylquinoline-4-carboxylic acid. How is this formed, and how can I prevent it?

A: You've identified a key and often perplexing byproduct of the Doebner reaction. This side product arises from the reaction of the aniline with two molecules of pyruvic acid, in the absence of the aldehyde. This pathway is particularly favored when using anilines with electron-donating groups, which are more nucleophilic and can readily react with pyruvic acid.

Mechanism of 2-Methylquinoline-4-Carboxylic Acid Formation:

While the precise mechanism is a subject of ongoing investigation, a plausible pathway involves the self-condensation of two pyruvic acid molecules to form an intermediate that then reacts with the aniline. This is followed by an intramolecular cyclization and subsequent decarboxylation to yield the 2-methylquinoline-4-carboxylic acid byproduct.

Byproduct_Formation

Strategies to Minimize 2-Methylquinoline-4-Carboxylic Acid Formation:

  • Control Stoichiometry and Addition: The most effective strategy is to control the concentration of pyruvic acid available for self-condensation. This can be achieved by the slow, dropwise addition of pyruvic acid to the reaction mixture containing the aniline and aldehyde. This ensures that the pyruvic acid preferentially reacts with the imine intermediate of the main Doebner pathway rather than with itself.

  • Optimize Reactant Ratios: Ensure that the aldehyde is present in a slight excess relative to the pyruvic acid to favor the formation of the Schiff base intermediate required for the desired reaction.

  • Order of Addition: As mentioned previously, adding the pyruvic acid last is a critical process parameter. Pre-forming the imine from the aniline and aldehyde before the introduction of pyruvic acid can significantly suppress this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic difference between the Doebner reaction and the Doebner-von Miller reaction?

A1: This is a common point of confusion. The Doebner reaction specifically refers to the three-component reaction of an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. The Doebner-von Miller reaction , on the other hand, is the reaction of an aniline with an α,β-unsaturated carbonyl compound (like crotonaldehyde or methyl vinyl ketone) to form quinolines, which may or may not be substituted at the 4-position with a carboxyl group. While both are acid-catalyzed and lead to quinolines, the nature of the carbonyl component is the key distinction.

Q2: Can I use a Lewis acid and a Brønsted acid together?

A2: While not a common practice in standard Doebner protocols, the combination of Lewis and Brønsted acids can create a highly acidic environment. This could potentially accelerate the reaction but may also increase the rate of side reactions like polymerization and tar formation. If you choose to explore this, it is recommended to start with very low catalyst loadings and carefully monitor the reaction progress.

Q3: What is the best solvent for the Doebner reaction?

A3: Ethanol is a commonly used solvent. However, studies have shown that acetonitrile (MeCN) can be an excellent choice, sometimes offering easier work-up and improved yields, particularly in modified Doebner procedures.[1][3][5] The optimal solvent will depend on the solubility of your specific substrates and the reaction temperature.

Q4: My reaction mixture has turned into a dark, intractable tar. What happened?

A4: Tar formation is a frequent issue, especially in the related Doebner-von Miller reaction, and is primarily caused by the acid-catalyzed polymerization of the aldehyde or the α,β-unsaturated carbonyl compound.[6] To mitigate this:

  • Control the Temperature: Avoid excessively high temperatures, as this can accelerate polymerization.

  • Slow Reagent Addition: Add the aldehyde or pyruvic acid slowly to the reaction mixture to maintain a low concentration of the polymerizable species at any given time.

  • Optimize Acid Catalyst: The strength and concentration of the acid can influence the rate of polymerization. Experiment with milder acids or lower concentrations.

Optimized Experimental Protocol: Synthesis of a Quinoline-4-Carboxylic Acid

This protocol is a general guideline and may require optimization for your specific substrates. It incorporates several of the principles discussed above to minimize byproduct formation.

Materials:

  • Aniline derivative (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Pyruvic acid (1.05 equiv)

  • Lewis Acid (e.g., BF₃·THF, 0.3 equiv) or Brønsted Acid (e.g., p-TSA, 0.2 equiv)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aniline derivative (1.0 equiv) and the aldehyde (1.1 equiv) in anhydrous acetonitrile.

  • Catalyst Addition: Add the chosen acid catalyst to the solution.

  • Initial Reaction: Stir the mixture at room temperature for 10-15 minutes to facilitate the formation of the Schiff base (imine).

  • Pyruvic Acid Addition: Prepare a solution of pyruvic acid (1.05 equiv) in anhydrous acetonitrile. Using a dropping funnel, add the pyruvic acid solution dropwise to the reaction mixture over a period of 1-2 hours.

  • Heating: After the addition is complete, heat the reaction mixture to a predetermined optimal temperature (e.g., 65-80°C) and maintain it for several hours (monitor by TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If the product has precipitated, it can be collected by filtration.

    • If the product is soluble, concentrate the mixture under reduced pressure.

    • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove unreacted pyruvic acid and the acid catalyst.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Optimized_Protocol

Data Summary: Catalyst and Solvent Effects

While a comprehensive comparative study for all substrates is beyond the scope of this guide, the following table summarizes general trends observed in the literature for the synthesis of quinoline-4-carboxylic acids, particularly with challenging electron-deficient anilines in a modified Doebner hydrogen-transfer reaction.[3][5]

Catalyst (equiv)SolventTemperature (°C)Time (h)Yield (%)
p-TsOH (1.0)EtOHReflux24Low
H₂SO₄ (1.0)EtOHReflux24Low
BF₃·THF (1.0)EtOH6524Moderate
BF₃·THF (0.28) MeCN 65 24 High (e.g., 85%)
Sc(OTf)₃ (0.2)MeCN6524Moderate-High

This data is illustrative and optimized for a specific substrate. Yields are highly substrate-dependent.

Final Thoughts

The key to mastering the Doebner reaction lies in understanding the competing reaction pathways and rationally designing your experiment to favor the formation of the desired product. By carefully considering your substrate's electronic properties and implementing strategies such as controlled reagent addition and optimized catalyst and solvent selection, you can significantly improve your yields and obtain high-purity quinoline-4-carboxylic acids. We hope this guide serves as a valuable resource in your research endeavors.

References

  • Doebner, O. Ueber α-Alkyl-β-naphtocinchoninsäuren und über die zur smaragdgruppe gehörigen Farbstoffe. Ber. Dtsch. Chem. Ges.1887, 20 (1), 277-283.
  • Bermúdez, M.; et al. Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study. J. Phys. Chem. A2010 , 114 (48), 12795–12803. Available online: [Link]

  • Kar, G. K. What is the complete procedure for Doebner-von miller reaction? ResearchGate. 2018 . Available online: [Link]

  • Gensler, W. J. The Doebner modification of the Knoevenagel reaction. OpenBU, Boston University. 1961 . Available online: [Link]

  • Schikora, M.; et al. Formation and Reactions of Brønsted and Lewis Acid Adducts with Electron-Rich Heteroaromatic Compounds. Molbank2024 , 2024(3), M1864. Available online: [Link]

  • García, A.; et al. Synthesis of Quinaldines and Lepidines by a Doebner—Miller Reaction under Thermal and Microwave Irradiation Conditions Using Phosphotungstic Acid. Molecules2012 , 17(10), 11624-11634. Available online: [Link]

  • NRO-Chemistry. Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. 2025 . Available online: [Link]

  • Nakano, D.; et al. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. J. Org. Chem.2023 , 88 (18), 13051–13061. Available online: [Link]

  • Wikipedia. Doebner reaction. Available online: [Link]

  • Nakano, D.; et al. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. J. Org. Chem.2023 , 88 (18), 13051–13061. Available online: [Link]

  • LibreTexts. 3.2: Brønsted and Lewis Acids and Bases. Chemistry LibreTexts. 2021 . Available online: [Link]

  • Sharma, V.; et al. Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Curr. Org. Synth.2014 , 11(5), 701-731. Available online: [Link]

  • Omidkhah, M.; Ghodsi, S. Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. Polycycl. Aromat. Comp.2021 . Available online: [Link]

  • Kumar, A.; et al. A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. J. Heterocycl. Chem.2023 , 60(10), 1735-1746. Available online: [Link]

  • Singh, A.; et al. Effects of solvent on the reaction time and yield. ResearchGate. 2023 . Available online: [Link]

  • Yamamoto, H.; Ishihara, K. From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis. Proc. Jpn. Acad., Ser. B, Phys. Biol. Sci.2013 , 89(6), 232-251. Available online: [Link]

  • MSJChem. 18.1 Lewis theory vs Bronsted-Lowry theory (HL). YouTube. 2020 . Available online: [Link]

Sources

Technical Support Center: Stability of 4-Hydroxy-6-methoxy-2-phenylquinoline in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This technical support guide is intended for researchers, scientists, and drug development professionals. As of the latest literature search, specific experimental data on the stability of 4-Hydroxy-6-methoxy-2-phenylquinoline is limited. The information provided herein is based on the general principles of chemical stability, forced degradation studies of related quinoline derivatives, and established pharmaceutical guidelines. It should be considered a predictive guide for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: My solution of 4-Hydroxy-6-methoxy-2-phenylquinoline is changing color (e.g., turning yellow or brown). What is the likely cause?

A1: The discoloration of your solution is likely due to oxidative degradation. The 4-hydroxyquinoline moiety is susceptible to oxidation, which can lead to the formation of colored quinone-type structures. This process can be accelerated by exposure to light, air (oxygen), and trace metal ions.[1]

Q2: I'm observing precipitation in my aqueous solution of 4-Hydroxy-6-methoxy-2-phenylquinoline. What should I do?

A2: Precipitation could be due to several factors:

  • Poor Solubility: Quinoline derivatives can have limited aqueous solubility, which is often pH-dependent.[2] Consider the pH of your solution and whether a co-solvent (e.g., ethanol, DMSO) might be appropriate for your experimental system.

  • Degradation: The precipitate could be a less soluble degradation product.

  • Temperature Effects: Changes in temperature can affect solubility. Ensure your storage conditions are appropriate.

Q3: What are the primary factors that can affect the stability of 4-Hydroxy-6-methoxy-2-phenylquinoline in solution?

A3: The key factors influencing the stability of this compound are expected to be:

  • pH: Both acidic and basic conditions can promote hydrolysis of the methoxy group or other pH-dependent degradation pathways.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to degradation.

  • Light: Photodegradation is a common issue for aromatic and heterocyclic compounds.

  • Temperature: Elevated temperatures generally accelerate the rate of all chemical degradation reactions.[3]

Q4: What are the recommended storage conditions for a stock solution of 4-Hydroxy-6-methoxy-2-phenylquinoline?

A4: To maximize stability, stock solutions should be:

  • Protected from light: Store in amber vials or wrap vials in aluminum foil.

  • Stored at low temperatures: Refrigeration (2-8°C) or freezing (-20°C or lower) is recommended.

  • Prepared in a suitable solvent: Consider the use of de-gassed solvents and storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2]

  • Buffered at an appropriate pH: If possible, maintain the pH in a range where the compound is most stable, which would need to be determined experimentally.

Troubleshooting Guide

This section provides a more in-depth approach to resolving common stability-related issues.

Issue 1: Rapid Loss of Parent Compound in Solution

If you are observing a rapid decrease in the concentration of 4-Hydroxy-6-methoxy-2-phenylquinoline, follow this troubleshooting workflow:

start Rapid loss of parent compound detected check_storage Review storage conditions: - Light exposure? - Temperature? - Headspace in vial? start->check_storage check_solution Examine solution preparation: - Solvent purity? - pH of the medium? - Presence of contaminants? start->check_solution perform_stress Conduct forced degradation study (see Protocol 1) check_storage->perform_stress check_solution->perform_stress identify_pathway Identify primary degradation pathway: - Hydrolysis (acid/base)? - Oxidation? - Photodegradation? perform_stress->identify_pathway optimize_storage Optimize storage conditions: - Protect from light - Adjust pH - Use antioxidants - Store under inert gas identify_pathway->optimize_storage end Stable solution achieved optimize_storage->end

Caption: Troubleshooting workflow for rapid compound degradation.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis

The appearance of new peaks in your chromatogram is a strong indicator of degradation.[2]

Step 1: Characterize the New Peak(s)

  • Retention Time: Note the retention time relative to the parent peak.

  • UV-Vis Spectrum: If using a diode array detector (DAD), compare the UV-Vis spectrum of the new peak to the parent compound. This can provide clues about structural changes.

  • Mass Spectrometry (MS): If available, use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peak. This is the most direct way to identify potential degradation products.

Step 2: Correlate with Stress Conditions

  • Analyze samples from your forced degradation studies (see Protocol 1). The conditions that produce the highest levels of the unknown peak will indicate the likely degradation pathway (e.g., if the peak is largest under acidic conditions, it is likely an acid hydrolysis product).

Step 3: Postulate Structures

  • Based on the mass of the degradant and the conditions under which it formed, you can hypothesize its structure. For example, a loss of 14 Da might suggest demethylation of the methoxy group.

Potential Degradation Pathways

Based on the structure of 4-Hydroxy-6-methoxy-2-phenylquinoline, the following degradation pathways are plausible:

parent 4-Hydroxy-6-methoxy-2-phenylquinoline oxidation Oxidation Products (e.g., Quinone-like structures) parent->oxidation Oxidizing agents (O₂, H₂O₂, light) demethylation Demethylation Product (4,6-Dihydroxy-2-phenylquinoline) parent->demethylation Acidic conditions hydrolysis Other Hydrolytic Products parent->hydrolysis Strong acid/base

Caption: Plausible degradation pathways for the target compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways, which is essential for developing a stability-indicating analytical method.[4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 4-Hydroxy-6-methoxy-2-phenylquinoline in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours.[5] At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at 60°C for 24 hours.[5] At specified time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.[5] At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 7 days.[5] At specified time points, weigh an appropriate amount of the solid, dissolve it in the mobile phase, and analyze by HPLC.

  • Photolytic Degradation: Expose the solid compound to light in a photostability chamber. Concurrently, keep a control sample wrapped in aluminum foil to protect it from light.[5] After the specified exposure, dissolve both samples in the mobile phase and analyze by HPLC.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis1 M HCl60°C24 hours
Base Hydrolysis1 M NaOH60°C24 hours
Oxidation3% H₂O₂Room Temp24 hours
ThermalDry Heat80°C7 days
PhotolyticPhotostability ChamberAmbientPer ICH Q1B
Protocol 2: Preliminary Solution Stability Study

This protocol is designed to assess the stability of the compound in a specific formulation or solvent system under defined storage conditions.

1. Solution Preparation:

  • Prepare the solution of 4-Hydroxy-6-methoxy-2-phenylquinoline in the desired solvent/vehicle at the target concentration.

2. Storage Conditions:

  • Aliquot the solution into multiple vials for each storage condition and time point.

  • Store the vials under the desired conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).

  • Protect a subset of samples from light at each condition.

3. Analysis:

  • At each time point (e.g., 0, 1, 2, 4 weeks), remove a vial from each storage condition.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound and the area of any degradation products.

References

  • Google Patents. (n.d.). US2558211A - Preparation of 4-hydroxyquinoline compounds.
  • Al-kassas, R., & Al-Gohary, O. (2016). Drug Stability and factors that affect on the drug stability. ResearchGate. Retrieved from [Link]

  • Asadi, M., et al. (2017). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Avicenna Journal of Medical Biotechnology, 9(4), 186-193. Retrieved from [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxy-2-phenylmethoxyquinoline. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 24(19), 3606. Retrieved from [Link]

  • Mishra, S., et al. (2021). Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research, 13(1), 3942-3951. Retrieved from [Link]

  • Martinez, R., et al. (2021). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Molbank, 2021(2), M1233. Retrieved from [Link]

  • Sravani, G., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Asian Journal of Pharmaceutical and Clinical Research, 13(5), 20-27. Retrieved from [Link]

  • Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21354-21376. Retrieved from [Link]

  • van der Merwe, M. J., & van der Walt, S. J. (2002). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Agricultural and Food Chemistry, 50(24), 7104-7107. Retrieved from [Link]

  • Shinde, S. L., et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6), 00035. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Bioavailability of Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for bioavailability enhancement. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered when working with poorly soluble compounds. Our goal is to equip you with the knowledge to make informed decisions, troubleshoot experimental hurdles, and ultimately, enhance the therapeutic efficacy of your compounds.

I. Foundational Strategies: A Troubleshooting Guide

The journey to improve the bioavailability of a poorly soluble drug often begins with selecting an appropriate formulation strategy. This section provides a troubleshooting guide for the most common techniques, presented in a question-and-answer format to directly address challenges you may face in the lab.

A. Amorphous Solid Dispersions (ASDs)

ASDs represent a powerful approach to increase the solubility and dissolution rate of poorly soluble drugs by converting the crystalline drug into a higher-energy amorphous form, dispersed within a polymer matrix. However, the inherent instability of the amorphous state can present challenges.

Q1: My spray-dried amorphous solid dispersion (ASD) is showing signs of recrystallization. What are the likely causes and how can I fix this?

A1: Recrystallization is a critical stability issue for ASDs and can negate the solubility advantage.[1][2] The primary drivers are molecular mobility and environmental factors.[2]

  • Causality:

    • Inadequate Polymer Selection/Loading: The polymer's role is to stabilize the amorphous drug by reducing molecular mobility.[3] If the drug loading is too high for the chosen polymer, or if there are weak interactions between the drug and the polymer, phase separation and subsequent crystallization can occur.[4]

    • Environmental Factors: Exposure to moisture and high temperatures can act as plasticizers, lowering the glass transition temperature (Tg) of the dispersion and increasing molecular mobility, which accelerates crystallization.[2]

    • Residual Solvent: Insufficient drying during the spray-drying process can leave residual solvent, which also acts as a plasticizer.

  • Troubleshooting Steps:

    • Re-evaluate Polymer and Drug Loading:

      • Screen a panel of polymers with different functional groups to identify one with strong specific interactions (e.g., hydrogen bonding) with your drug.

      • Reduce the drug loading to ensure it is below the solubility limit of the drug in the polymer.

    • Optimize Spray-Drying Process Parameters:

      • Increase the inlet temperature or decrease the feed rate to ensure complete solvent evaporation. However, be mindful of the thermal stability of your compound.

      • Ensure the drying gas flow rate is sufficient to remove the solvent vapor.

    • Control Storage Conditions: Store the ASD in a desiccator or controlled humidity environment, preferably at a temperature well below its Tg.

    • Characterize for Miscibility: Use techniques like Differential Scanning Calorimetry (DSC) to assess the miscibility of the drug and polymer. A single Tg for the ASD indicates good miscibility.[5]

Q2: During hot-melt extrusion (HME) of my ASD, I'm observing degradation of my API or polymer. How can I mitigate this?

A2: Thermal degradation is a common concern with HME due to the application of heat and shear.[6]

  • Causality:

    • Excessive Temperature: The processing temperature is likely too high for the thermal stability of your API or polymer.

    • Long Residence Time: Prolonged exposure to high temperatures within the extruder barrel can lead to degradation.

    • High Shear Stress: Excessive shear from the screw design can also contribute to degradation.

  • Troubleshooting Steps:

    • Lower the Processing Temperature: Gradually decrease the barrel temperature to the lowest possible point that still allows for proper melting and mixing.[7] The processing temperature should ideally be at least 20-30°C below the drug's melting point to achieve a solid dispersion.

    • Increase Feed Rate and Screw Speed: This may seem counterintuitive, but increasing both can shorten the residence time, reducing the overall heat exposure of the material.[6]

    • Modify Screw Design: Reduce the number or severity of mixing elements (kneading blocks) in the screw configuration to decrease shear stress.[7]

    • Incorporate a Plasticizer: The addition of a plasticizer can lower the melt viscosity, allowing for processing at a lower temperature. However, the miscibility and long-term stability of the formulation with the plasticizer must be carefully evaluated.

B. Lipid-Based Formulations

Lipid-based drug delivery systems (LBDDS) are a versatile option for enhancing the bioavailability of lipophilic compounds.[8] They can improve solubility, increase intestinal permeability, and even facilitate lymphatic uptake.

Q3: My self-emulsifying drug delivery system (SEDDS) is showing phase separation upon storage. What could be the cause?

A3: The physical stability of SEDDS is crucial for their performance. Phase separation indicates an unstable formulation.

  • Causality:

    • Poor Excipient Selection: The oil, surfactant, and cosurfactant may not be fully miscible in the chosen ratios.

    • Drug Precipitation: The drug may have limited solubility in the lipid formulation and can precipitate over time, especially with temperature fluctuations.

    • Inadequate Mixing: Insufficient homogenization during preparation can lead to a non-uniform system that is prone to separation.

  • Troubleshooting Steps:

    • Re-screen Excipients: Conduct thorough miscibility studies of your chosen oils, surfactants, and cosurfactants. Construct a pseudo-ternary phase diagram to identify the optimal ratios for a stable microemulsion.

    • Determine Drug Solubility: Accurately measure the solubility of your drug in the individual excipients and the final formulation to ensure you are not exceeding the saturation point.

    • Optimize the Formulation Process: Ensure adequate mixing, potentially using a high-shear mixer or sonicator, to achieve a homogenous system. Gentle heating (30-50°C) can aid in dissolving the drug and improving miscibility.[9]

    • Evaluate Thermodynamic Stability: Subject the formulation to stress tests, such as centrifugation and freeze-thaw cycles, to assess its thermodynamic stability.

C. Particle Size Reduction

Reducing the particle size of a drug increases its surface area, which can lead to a higher dissolution rate according to the Noyes-Whitney equation.[10]

Q4: I've micronized my compound, but I'm not seeing a significant improvement in bioavailability. Why might this be?

A4: While micronization increases the dissolution rate, it does not affect the equilibrium solubility of the drug.[11]

  • Causality:

    • Solubility-Limited Absorption: If the drug's absorption is limited by its inherent low solubility rather than its dissolution rate, simply increasing the dissolution rate may not be sufficient to improve bioavailability. This is often the case for DCS Class IIb compounds.[12]

    • Particle Agglomeration: Fine particles have a high surface energy and a tendency to agglomerate, which can reduce the effective surface area for dissolution.

    • Poor Wettability: If the micronized powder is not easily wetted by gastrointestinal fluids, the potential benefit of the increased surface area will not be realized.

  • Troubleshooting Steps:

    • Consider Nanonization: Nanonization can sometimes increase the equilibrium solubility of a drug, in addition to further increasing the dissolution rate.[11]

    • Incorporate a Wetting Agent/Stabilizer: The addition of a surfactant or a hydrophilic polymer can improve the wettability of the drug particles and prevent agglomeration.

    • Explore Alternative Strategies: If the compound's absorption is truly solubility-limited, more advanced strategies like ASDs or lipid-based formulations may be necessary.

II. Frequently Asked Questions (FAQs)

This section addresses common questions about the principles and practicalities of enhancing the bioavailability of poorly soluble compounds.

Q5: What is the Biopharmaceutics Classification System (BCS) and why is it important?

A5: The BCS is a scientific framework that classifies drugs into four categories based on their aqueous solubility and intestinal permeability.[10]

  • BCS Class I: High Solubility, High Permeability

  • BCS Class II: Low Solubility, High Permeability

  • BCS Class III: High Solubility, Low Permeability

  • BCS Class IV: Low Solubility, Low Permeability

This classification is crucial because it helps to predict the likely rate-limiting step in oral drug absorption. For BCS Class II drugs, the primary focus of this guide, bioavailability is typically limited by the drug's poor solubility and slow dissolution rate.[10] Therefore, strategies aimed at improving these properties are most likely to be successful.

Q6: How do I choose the right bioavailability enhancement strategy for my compound?

A6: The selection of an appropriate strategy depends on the physicochemical properties of the drug, the desired dose, and the target product profile.

  • Physicochemical Properties:

    • LogP and Lipophilicity: Highly lipophilic compounds (high LogP) are often good candidates for lipid-based formulations.

    • Melting Point and Thermal Stability: Compounds with high melting points or thermal instability may not be suitable for HME. Spray drying is a better option for heat-sensitive molecules.[4]

    • Hydrogen Bonding Capacity: The ability of a drug to form hydrogen bonds with a polymer is a key factor in the stability of an ASD.

  • Dose: For high-dose drugs, the amount of excipient required for a given strategy (e.g., lipid-based formulations) may be prohibitive.

  • Target Product Profile: The desired dosage form (e.g., tablet, capsule) and release profile (immediate or modified release) will also influence the choice of technology.

Q7: What are the critical quality attributes (CQAs) I should monitor for my formulated product?

A7: The CQAs will depend on the chosen formulation strategy, but some common attributes include:

  • For ASDs:

    • Amorphous Content: Confirmation of the absence of crystallinity using techniques like Powder X-ray Diffraction (PXRD) and DSC.

    • Glass Transition Temperature (Tg): An indicator of molecular mobility and physical stability.

    • Dissolution and Supersaturation: The formulation should demonstrate a significant improvement in dissolution rate and maintain a state of supersaturation.

  • For Lipid-Based Formulations:

    • Droplet Size and Polydispersity Index (PDI): Critical for self-emulsifying systems, as smaller droplet sizes generally lead to better absorption.

    • Self-Emulsification Time: The speed and efficiency of emulsion formation upon dilution.

    • Drug Content and Encapsulation Efficiency: To ensure accurate dosing and stability.

  • For Particle Size-Reduced Formulations:

    • Particle Size Distribution: Confirmation that the desired particle size has been achieved and is uniform.

    • Solid-State Stability: Milling processes can sometimes induce changes in the crystalline form of the drug.

III. Experimental Protocols & Data

This section provides detailed, step-by-step protocols for key bioavailability enhancement techniques, along with comparative data to illustrate their effectiveness.

A. Protocol: Preparation of an Amorphous Solid Dispersion by Spray Drying

This protocol outlines the general steps for preparing an ASD using a laboratory-scale spray dryer.[13]

  • Solution Preparation: a. Select a suitable solvent system in which both the drug and the polymer are soluble. Common solvents include methanol, acetone, or a mixture thereof.[4] b. Dissolve the drug and polymer in the chosen solvent to create a feed solution. The total solid content is typically in the range of 1-10% (w/v), depending on the solubility of the components and the viscosity of the solution.[4]

  • Spray Dryer Setup: a. Set the inlet temperature, which is the temperature of the drying gas entering the chamber. This will depend on the boiling point of the solvent and the thermal stability of the drug. b. Set the atomizing gas flow rate, which controls the droplet size. c. Set the feed pump rate to control the rate at which the solution is introduced into the nozzle.

  • Spray Drying Process: a. Pump the feed solution through the nozzle, which atomizes the liquid into fine droplets.[14] b. The droplets come into contact with the hot drying gas, causing rapid solvent evaporation and the formation of solid particles.[14] c. The solid particles are then separated from the gas stream, typically using a cyclone separator.[14]

  • Product Collection and Post-Processing: a. Collect the dried powder from the cyclone. b. The collected powder should be further dried under vacuum to remove any residual solvent. c. Store the final ASD in a tightly sealed container in a desiccator.

B. Protocol: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol provides a general workflow for developing a SEDDS formulation.[9]

  • Excipient Screening: a. Determine the solubility of the drug in a variety of oils, surfactants, and cosurfactants. b. Select excipients in which the drug has the highest solubility.

  • Construction of Pseudo-Ternary Phase Diagrams: a. Prepare a series of formulations with varying ratios of the selected oil, surfactant, and cosurfactant. b. Titrate each formulation with water and observe the formation of an emulsion. c. Plot the results on a ternary phase diagram to identify the self-emulsification region.

  • Formulation Optimization: a. Select several formulations from within the self-emulsification region for further characterization. b. Incorporate the drug into these formulations, typically with gentle heating and stirring to ensure complete dissolution.[9]

  • Characterization: a. Self-Emulsification Performance: Assess the time it takes for the formulation to emulsify and the appearance of the resulting emulsion. b. Droplet Size Analysis: Measure the globule size and PDI of the emulsion using dynamic light scattering (DLS). c. Thermodynamic Stability: Subject the formulations to stress tests (e.g., centrifugation, freeze-thaw cycles) to evaluate their long-term stability.

C. Comparative Bioavailability Data

The following table summarizes pharmacokinetic data for different formulations of the poorly soluble antifungal drug, itraconazole, demonstrating the impact of advanced formulation strategies on bioavailability.

FormulationDoseCmax (ng/mL)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Conventional Itraconazole (Capsule)100 mg~50-100~1000-2000100[15]
SUBA-Itraconazole (Solid Dispersion)65 mg~150-200~3000-4000~180[15][16]

Note: Values are approximate and can vary between studies. Cmax = Maximum plasma concentration, AUC = Area under the plasma concentration-time curve.

The data clearly shows that the SUBA-itraconazole, a solid dispersion formulation, provides significantly higher plasma concentrations and overall drug exposure at a lower dose compared to the conventional crystalline formulation.[15][16]

IV. Visualizing the Workflow

Diagrams can be powerful tools for understanding complex processes. The following diagrams, generated using Graphviz, illustrate the workflows for developing ASDs and SEDDS.

A. Amorphous Solid Dispersion (ASD) Development Workflow

ASD_Workflow cluster_screening Screening cluster_formulation Formulation cluster_characterization Characterization cluster_stability Stability Drug_Properties API Physicochemical Characterization Polymer_Screening Polymer Screening (Miscibility, Stability) Drug_Properties->Polymer_Screening informs Method_Selection Method Selection (Spray Drying vs. HME) Polymer_Screening->Method_Selection guides Process_Optimization Process Parameter Optimization Method_Selection->Process_Optimization Solid_State Solid-State Analysis (PXRD, DSC) Process_Optimization->Solid_State Performance In Vitro Performance (Dissolution, Supersaturation) Solid_State->Performance Stability_Testing Accelerated Stability Studies Performance->Stability_Testing

Caption: Workflow for the development of an amorphous solid dispersion.

B. Self-Emulsifying Drug Delivery System (SEDDS) Development Workflow

SEDDS_Workflow cluster_screening Excipient Screening cluster_formulation Formulation Development cluster_characterization Characterization Solubility_Studies Drug Solubility in Oils, Surfactants, Cosurfactants Miscibility_Studies Excipient Miscibility Solubility_Studies->Miscibility_Studies Phase_Diagram Construct Pseudo-Ternary Phase Diagram Miscibility_Studies->Phase_Diagram Formulation_Selection Select Formulations from Emulsification Region Phase_Diagram->Formulation_Selection Droplet_Size Droplet Size and PDI (DLS) Formulation_Selection->Droplet_Size Emulsification_Time Self-Emulsification Time and Efficiency Droplet_Size->Emulsification_Time Stability Thermodynamic Stability (Stress Tests) Emulsification_Time->Stability

Caption: Workflow for the development of a self-emulsifying drug delivery system.

V. Troubleshooting Analytical Techniques

Accurate characterization is paramount to the successful development of bioavailability-enhanced formulations. This section provides troubleshooting for common analytical techniques.

Q8: My DSC thermogram for an ASD shows a broad or weak glass transition (Tg). How can I improve the measurement?

A8: A clear and sharp Tg is important for assessing the miscibility and stability of an ASD.

  • Causality:

    • Low Drug Loading: At low drug loadings, the change in heat capacity at the Tg can be very small and difficult to detect.

    • Sample Preparation: Poor thermal contact between the sample and the DSC pan can lead to broad transitions.

    • Instrumental Parameters: An inappropriate heating rate can affect the resolution of the Tg.

  • Troubleshooting Steps:

    • Use Modulated DSC (MDSC): MDSC can separate the reversing and non-reversing heat flow signals, which can help to resolve a weak Tg from other thermal events.[5]

    • Optimize Sample Preparation: Ensure the sample is crimped properly in the pan to maximize thermal contact.

    • Adjust Heating Rate: A slower heating rate (e.g., 2-5 °C/min) can sometimes improve the resolution of the Tg, although it may also decrease the signal-to-noise ratio.

    • Increase Sample Size: A larger sample size may provide a stronger signal, but be cautious of thermal lag.

Q9: I am having trouble getting reproducible results with Dynamic Light Scattering (DLS) for my nanoemulsion. What could be the issue?

A9: DLS is a powerful technique for measuring particle size, but it is sensitive to sample preparation and quality.

  • Causality:

    • Sample Concentration: If the sample is too concentrated, multiple scattering events can occur, leading to inaccurate results.[17] If it is too dilute, the scattering intensity may be too low.

    • Presence of Dust or Aggregates: Large particles can disproportionately affect the DLS measurement due to the intensity-weighted nature of the technique.

    • Sample Viscosity: The viscosity of the dispersant is a critical parameter in the Stokes-Einstein equation used to calculate particle size. An incorrect viscosity value will lead to an incorrect size determination.

  • Troubleshooting Steps:

    • Optimize Sample Concentration: Perform a concentration series to find the optimal concentration for your sample. The sample should be clear to slightly hazy.[17]

    • Filter the Sample: Filter your sample through an appropriate syringe filter (e.g., 0.22 or 0.45 µm) to remove dust and large aggregates.

    • Accurately Measure Viscosity: Use a viscometer to measure the viscosity of your dispersant at the same temperature as the DLS measurement.

    • Perform Replicate Measurements: Always perform multiple measurements to ensure the reproducibility of your results.

VI. References

  • H.B. Fuller. (n.d.). Hot Melt Adhesives Troubleshooting Guide. Retrieved from [Link]

  • Tseng, Y.-C. (2015). Spray Drying: Solving solubility issues with amorphous solid dispersions. European Pharmaceutical Review.

  • Crystal Pharmatech. (n.d.). Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 2. Retrieved from [Link]

  • Bend Research. (2015, November 4). Hot-Melt Extrusion Fundamentals: Processing of Amorphous Solid Dispersions for Poorly Soluble Drugs [Video]. YouTube. [Link]

  • BioDuro. (n.d.). Hot Melt Extrusion to Prepare Amorphous Solid Dispersion Key Concepts and Common Misperceptions. Retrieved from [Link]

  • Javed, F., & Al-Kassas, R. (2021). Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies. Journal of Drug Delivery Science and Technology, 66, 102830.

  • Mishra, S. M., et al. (2022). Hot melt extrusion: A single-step continuous manufacturing process for developing amorphous solid dispersions of poorly soluble drug. GSC Biological and Pharmaceutical Sciences, 21(2), 133-145.

  • Al-kassas, R., & Javed, F. (2022). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. Pharmaceutics, 14(12), 2626.

  • Javed, M. S., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Biomedicines, 10(9), 2055.

  • Pilotech. (2025). Spray-dried Amorphous Solid Dispersions: Process, Carrier, and Applications. Retrieved from [Link]

  • Gattefossé. (2015). Self-Emulsifying Drug Delivery Systems (SEDDS) in Pharmaceutical Development. Pharma Excipients.

  • Catalent Pharma Solutions. (2014, February 19). Amorphous Solid Dispersion Formulations Using The Spray Dry Process [Video]. YouTube. [Link]

  • Abuhelwa, A. Y., et al. (2021). Bioavailability of single-dose SUBA-itraconazole compared to conventional itraconazole under fasted and fed conditions. Antimicrobial Agents and Chemotherapy, 65(8), e00411-21.

  • Al-Obaidi, H., & Buckton, G. (2009). Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale. AAPS PharmSciTech, 10(4), 1146–1153.

  • Brookhaven Instruments. (2019). Guide for Dynamic Light Scattering (DLS) sample preparation. Retrieved from [Link]

  • Zhang, P., et al. (2018). Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS). International Journal of Pharmaceutics, 547(1-2), 10-20.

  • Eesam, S., et al. (2021). ADVANCED CO-CRYSTAL TECHNOLOGIES FOR EFFECTIVE SOLUBILITY ENHANCEMENT IN BCS CLASS II AND IV DRUGS. PEXACY International Journal of Pharmaceutical Science, 1(1), 1-14.

  • Farkas, A., et al. (2023). The Effect of the Particle Size Reduction on the Biorelevant Solubility and Dissolution of Poorly Soluble Drugs with Different Acid-Base Character. Pharmaceutics, 15(1), 246.

  • Ardena. (2021). Formulation and Process Considerations for Optimising Spray-Dried Solid Dispersions. Retrieved from [Link]

  • Al-kassas, R., & Javed, F. (2022). Self-emulsifying drug delivery systems: a novel approach to deliver drugs. Journal of Pharmaceutical Negative Results, 1-11.

  • Triclinic Labs. (n.d.). Amorphous Formulation Development: Spray Drying, Holt Melt Extrusion, and Particle Engineering. Retrieved from [Link]

  • Al-kassas, R., & Javed, F. (2022). Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. Pharmaceutics, 14(11), 2326.

  • Brown, C. D., et al. (2019). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. Molecular Pharmaceutics, 16(11), 4543–4553.

  • Al-kassas, R., & Javed, F. (2023). Enhancement of the Solubility of BS Class II Drugs with MOF and MOF/GO Composite Materials: Case Studies of Felodipine, Ketoprofen and Ibuprofen. Molecules, 28(4), 1709.

  • Al-kassas, R., & Javed, F. (2021). Manufacturing strategies to develop amorphous solid dispersions: An overview. Journal of Drug Delivery Science and Technology, 63, 102434.

  • Al-kassas, R., & Javed, F. (2025). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. ResearchGate.

  • CAS. (n.d.). Comprehensive insights on lipid-based drug delivery systems. Retrieved from [Link]

  • Al-kassas, R., & Javed, F. (2024). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. International Journal of Pharmaceutical Sciences Review and Research, 87(1), 1-12.

  • Hugo, A., et al. (2024). Spray-dried amorphous solid dispersions and method for preparation. Google Patents.

  • IDEX India. (2024). Particle Size Reduction: A Comprehensive Guide. Retrieved from [Link]

  • Al-kassas, R., & Javed, F. (2021). Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide. Pharmaceutics, 13(7), 987.

  • Tseng, Y.-C. (2015). Solving solubility issues with amorphous solid dispersions. ResearchGate.

  • Khan, A. D., & Singh, L. (2016). VARIOUS TECHNIQUES OF BIOAVAILIBILITY ENHANCEMENT: A REVIEW. ResearchGate.

  • IT Medical Team. (2024). Pharmaceutical particle size reduction techniques. Retrieved from [Link]

  • Ma, X., & Williams III, R. O. (2019). Characterization of amorphous solid dispersions: An update. Journal of Drug Delivery Science and Technology, 50, 113-124.

  • Crystal Pharmatech. (n.d.). Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1. Retrieved from [Link]

  • Javed, M. S., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharma Excipients.

  • Al-kassas, R., & Javed, F. (2023). Lipid Nanoparticles in Drug Delivery: Advances, Challenges, and Clinical Prospects. Pharmaceutics, 15(2), 524.

  • IT Medical Team. (2015). Techniques used to Enhance Bioavailability of BCS Class II Drugs. Retrieved from [Link]

  • Miller, D. A., et al. (2017). Particle Size Reduction for Investigational New Drugs. Pharmaceutical Technology, 41(6), 34-41.

  • Singh, S., et al. (2013). A review on bio-availability enhancement techniques of poorly soluble drug. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 960-966.

  • Kansara, H., et al. (2015). Techniques for Bioavailability Enhancement of BCS Class II Drugs: A Review. International Journal of Drug Development and Research, 7(1), 1-10.

  • AZoNano. (2023). Challenges in Formulating Oral Lipid Nanoparticle-Based Drugs. Retrieved from [Link]

  • Hugo, A., et al. (2024). Spray-dried amorphous solid dispersions and method for preparation. Google Patents.

  • Al-Obaidi, H., & Buckton, G. (2012). Hot Melt Extrusion for Amorphous Solid Dispersions: Temperature and Moisture Activated Drug–Polymer Interactions for Enhanced Stability. Molecular Pharmaceutics, 9(9), 2664–2676.

  • Mohomed, K. (2016). INVESTIGATING THE EFFECT OF AMORPHIZATION METHOD ON THE PHYSICOCHEMICAL PROPERTIES AND HEAT- AND MOISTURE-INDUCED CRYSTALLIZATIO. IDEALS.

  • Brookhaven Instruments. (n.d.). Guide for DLS sample preparation. Research.

  • Gattefossé. (2020, December 7). Simple and effective design of SEDDS formulations [Video]. YouTube. [Link]

  • Nexus Analytics. (n.d.). A GUIDEBOOK TO PARTICLE SIZE ANALYSIS. Retrieved from [Link]

  • Abuhelwa, A. Y., et al. (2024). Single-Dose SUBA-Itraconazole's Bioavailability in Comparison to Conventional Itraconazole in Fed and Fasted Conditions. IOSR Journal of Dental and Medical Sciences, 23(12), 60-65.

Sources

Technical Support Center: HPLC Method Development for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for HPLC analysis of quinoline derivatives. Quinolines are a vital class of nitrogenous heterocyclic compounds, forming the backbone of numerous pharmaceuticals and biologically active molecules.[1] Their analysis via High-Performance Liquid Chromatography (HPLC) is fundamental in drug discovery, quality control, and pharmacokinetic studies.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the "why" behind methodological choices. Here, you will find robust strategies for method development, answers to frequently asked questions, and a detailed troubleshooting guide to resolve common experimental challenges.

Foundational Method Development Strategy

Successful HPLC analysis begins with a systematic and logical approach to method development. The goal is to achieve a reliable, robust, and reproducible separation. The workflow below outlines a proven strategy for developing a method for quinoline derivatives from the ground up.

MethodDevelopment cluster_0 Phase 1: Analyte & Column Selection cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Finalization & Validation A Characterize Analyte (pKa, logP, solubility) B Select Column Chemistry (e.g., C18, Phenyl-Hexyl) A->B Guides choice C Select Column Dimensions (Length, ID, Particle Size) B->C Balances resolution & speed D Choose Organic Solvent (ACN vs. MeOH) C->D Start Optimization F Perform Gradient Screening (e.g., 5-95% B in 20 min) D->F E Select Buffer & Control pH (Critical for Quinolines) E->F Ensure analyte stability & good peak shape G Optimize Gradient/Isocratic Conditions F->G Refine separation H Optimize Temperature & Flow Rate G->H Fine-tune I Conduct System Suitability (SST) H->I J Validate Method (ICH Q2) (Accuracy, Precision, Linearity) I->J Confirms performance

Caption: A logical workflow for HPLC method development.

Step 1: Analyte Characterization and Column Selection

Understanding your quinoline derivative's physicochemical properties is the first and most critical step.

  • pKa: Quinolines are basic compounds. The parent quinoline has a pKa of approximately 4.9.[2][3] This means its ionization state is highly dependent on the mobile phase pH. For robust retention and symmetrical peaks, the mobile phase pH should be controlled to be at least 2 units away from the analyte's pKa. This ensures the analyte exists predominantly in a single ionic form (either fully protonated at low pH or neutral at high pH).

  • Hydrophobicity (logP): This value will guide your initial choice of stationary phase and organic solvent composition. Most quinoline derivatives are well-suited for reversed-phase chromatography.

Based on these properties, select an appropriate column.

Column ChemistryPrimary InteractionBest Suited ForUSP Code
C18 (Octadecyl) Hydrophobic interactionsGeneral purpose, first choice for many non-polar to moderately polar quinolines.[4]L1
C8 (Octyl) Hydrophobic interactionsLess retentive than C18; useful for highly hydrophobic quinolines that are too strongly retained on C18.L7
Phenyl-Hexyl π-π interactions, hydrophobicExcellent for quinolines with aromatic rings, offering alternative selectivity to C18/C8.[5]L11
Embedded Polar Group (EPG) Hydrophobic & polar interactionsGood for polar quinolines; offers improved peak shape for basic compounds and stability in highly aqueous mobile phases.L60
Step 2: Mobile Phase Optimization

The mobile phase is a powerful tool for controlling retention and selectivity.[6]

  • Organic Solvent: Acetonitrile (ACN) and methanol (MeOH) are the most common choices. ACN typically provides lower backpressure and better UV transparency, while MeOH can offer different selectivity.[7] A good starting point is a broad gradient screen (e.g., 5% to 95% ACN over 20 minutes) to determine the approximate elution conditions.[8]

  • Aqueous Phase & pH Control: This is paramount for quinoline analysis.

    • Low pH (2.5 - 3.5): This is the most common approach. At this pH, most quinoline derivatives are fully protonated (charged), and residual silanol groups on the silica surface are non-ionized.[9] This minimizes secondary ionic interactions that cause severe peak tailing.[9][10] Buffers like 10-25 mM phosphate or additives like 0.1% formic acid or phosphoric acid are effective.[11][12]

    • High pH (8 - 11): An alternative approach is to use a high pH to deprotonate the quinoline (making it neutral) while the silanols are deprotonated (charged). This requires a hybrid or specially bonded silica column stable at high pH.

  • Buffer Selection: The chosen buffer should have a pKa within +/- 1 unit of the target mobile phase pH for effective buffering. For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are required.[13][14]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a new HPLC method for a quinoline derivative?

A: A great starting point is to use a standard C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) with a mobile phase consisting of A) 0.1% Formic Acid in Water and B) 0.1% Formic Acid in Acetonitrile.[15] Begin with a broad linear gradient, such as 5% to 95% B over 20 minutes, at a flow rate of 1.0 mL/min and a column temperature of 30-40°C. This initial run will reveal the approximate retention time of your analyte and serve as a foundation for further optimization.

Q2: My method will be used with a mass spectrometer (LC-MS). What special considerations are needed?

A: For LC-MS, it is crucial to use volatile mobile phase components that will not foul the MS source.[13] Non-volatile buffers like sodium or potassium phosphate are incompatible.[13]

  • Recommended Buffers: Ammonium formate, ammonium acetate.[14]

  • Recommended Acids/Bases: Formic acid, acetic acid, ammonium hydroxide. These additives are effective at controlling pH while readily evaporating in the mass spectrometer source.

Q3: How do I ensure my method is robust and transferable to other labs or instruments?

A: Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters. To ensure robustness, you must:

  • Control pH: Use a buffer with a pKa close to your target pH. Operating far from the analyte's pKa (>2 pH units) prevents retention time shifts if the pH varies slightly.[16]

  • Perform a Method Validation Study: Following guidelines like ICH Q2(R1), systematically test parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%).[17][18][19]

  • Use High-Quality Reagents and Columns: Ensure consistency by using HPLC-grade solvents and columns from reputable manufacturers known for good batch-to-batch reproducibility.[20]

Troubleshooting Guide

Even with a well-designed method, problems can arise. The key is a systematic approach: change only one parameter at a time to isolate the cause.[21]

Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions (In Order of Application) Problem Problem: Severe Peak Tailing Cause1 Secondary Silanol Interactions (Most Common for Quinolines) Problem->Cause1 Check first Cause2 Mobile Phase pH near Analyte pKa Problem->Cause2 Cause3 Column Contamination / Degradation Problem->Cause3 Cause4 Column Overload Problem->Cause4 Sol1 Adjust Mobile Phase pH (Lower to pH 2.5-3.0) Cause1->Sol1 Primary fix Sol2 Use a Competing Base (e.g., Triethylamine - TEA) Cause1->Sol2 Alternative Sol3 Switch to a Modern, End-capped or Base-Deactivated Column Cause1->Sol3 Best long-term fix Cause2->Sol1 Sol4 Flush Column or Replace with Guard Column Cause3->Sol4 Sol5 Reduce Sample Concentration or Injection Volume Cause4->Sol5

Caption: A decision tree for troubleshooting peak tailing.

Problem 1: My quinoline peak is tailing severely.

  • Probable Cause (A): Secondary Silanol Interactions. Quinolines, being basic, can interact ionically with negatively charged residual silanol groups (Si-O⁻) on the surface of silica-based columns. This secondary interaction mechanism leads to poor peak shape.[9][10]

  • Solution:

    • Lower Mobile Phase pH: Adjust the mobile phase pH to 2.5-3.0 using an acid like formic, phosphoric, or trifluoroacetic acid. At this low pH, the silanol groups are protonated (Si-OH) and neutral, which suppresses the unwanted ionic interaction.[9][12]

    • Use a Base-Deactivated Column: Modern columns are often "end-capped" or use high-purity silica to minimize active silanols. Switching to a column specifically marketed for the analysis of basic compounds can provide a dramatic improvement.[9][22]

    • Add a Competing Base: An older technique is to add a small amount (e.g., 5-10 mM) of a competing base like triethylamine (TEA) to the mobile phase.[12] The TEA will preferentially interact with the active silanols, effectively shielding them from your analyte. However, this can shorten column lifetime.[12]

  • Probable Cause (B): Mobile Phase pH is too close to the analyte's pKa. If the mobile phase pH is near the pKa of your quinoline derivative, the analyte will exist as a mixture of both ionized and neutral forms, leading to broad or split peaks.

  • Solution: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. For a typical quinoline (pKa ~4.9), this means operating below pH 2.9 or (on a pH-stable column) above pH 6.9.

Problem 2: I'm not getting enough resolution between two quinoline analogues.

  • Probable Cause (A): Insufficient Column Efficiency (N). The peaks are too broad to be separated.

  • Solution:

    • Decrease Particle Size: Move from a 5 µm column to a 3 µm or sub-2 µm column. Smaller particles provide significantly higher efficiency and thus better resolution.[5][8]

    • Increase Column Length: Doubling the column length increases resolution by a factor of ~1.4.[5]

    • Optimize Flow Rate: For a given column, there is an optimal flow rate that provides the best efficiency. Try reducing the flow rate by 25-50%.

    • Increase Temperature: Raising the column temperature (e.g., from 30°C to 45°C) reduces mobile phase viscosity, which can improve efficiency and peak shape.[5][7]

  • Probable Cause (B): Poor Selectivity (α). The column and mobile phase are not differentiating well between the two analytes. Changing selectivity is the most powerful way to improve resolution.[5][7]

  • Solution:

    • Change the Organic Solvent: Switch from acetonitrile to methanol, or vice-versa. These solvents have different chemical properties and can alter the elution order.[7]

    • Change the Stationary Phase: Switch to a column with a different chemistry. If you are using a C18, try a Phenyl-Hexyl column. The π-π interactions of the phenyl phase can provide unique selectivity for aromatic compounds like quinolines.[5]

    • Adjust Mobile Phase pH: A small change in pH can alter the charge state of your analytes differently, potentially improving their separation.

Problem 3: I'm seeing carryover (a small peak from the previous injection appears in my blank).

  • Probable Cause: The analyte is adsorbing somewhere in the flow path, most commonly in the autosampler injection valve or needle, and then slowly leaching out in subsequent runs.[23][24] This is common with "sticky" basic compounds like quinolines.

  • Solution:

    • Optimize the Needle Wash/Purge Solvent: The autosampler's wash solvent must be strong enough to remove all traces of the analyte from the needle and sample loop.[25] If your mobile phase is 50% ACN, a weak wash of 10% ACN will be ineffective. Your wash solvent should be at least as strong as the strongest mobile phase used in your gradient, and often should include an acid or base to match the mobile phase modifier. For quinolines, a wash solution of 50:50 Acetonitrile:Water with 0.1% Formic Acid is often effective.

    • Check for Worn Injector Parts: The rotor seal in the injection valve is a consumable part. A scratched or worn seal can create dead volumes where the sample can be trapped. Regular preventative maintenance is crucial.[26]

    • Inject a Blank: To confirm carryover, inject a blank solvent immediately after a high-concentration standard. If a peak appears, it's carryover.[27]

Problem 4: My retention times are drifting to earlier times with each injection.

  • Probable Cause: Insufficient column equilibration time between gradient runs. The column is not fully returning to the initial, highly aqueous conditions before the next injection starts.

  • Solution: Increase the post-run equilibration time. A common rule of thumb is to allow at least 10 column volumes of the starting mobile phase to pass through the column for re-equilibration. For a 4.6 x 150 mm column at 1.0 mL/min, this translates to about 15-20 minutes.

Key Experimental Protocols

Protocol 1: Mobile Phase Preparation (0.1% Formic Acid)
  • Mobile Phase A (Aqueous):

    • Measure 999 mL of high-purity HPLC-grade water into a 1 L solvent bottle.

    • Carefully add 1 mL of high-purity formic acid.

    • Cap and mix thoroughly.

    • Filter the mobile phase through a 0.22 µm membrane filter to remove particulates.

    • Degas the solvent using sonication, vacuum filtration, or helium sparging.

  • Mobile Phase B (Organic):

    • Measure 999 mL of HPLC-grade acetonitrile into a 1 L solvent bottle.

    • Carefully add 1 mL of high-purity formic acid.

    • Cap and mix thoroughly.

    • This solvent typically does not require filtration if high-purity solvent is used, but degassing is recommended.

Rationale: Using a consistent modifier (formic acid) in both aqueous and organic phases ensures a stable pH and baseline throughout the gradient run.

Protocol 2: System Suitability Testing (SST)

Before running a sequence of samples, perform a system suitability test to verify that the chromatographic system is performing adequately.

  • Prepare a standard solution of your quinoline derivative at a concentration that gives a strong detector response.

  • Make five replicate injections of this standard.

  • Evaluate the following parameters:

    • Retention Time Precision: The relative standard deviation (%RSD) of the retention times should be <1%.

    • Peak Area Precision: The %RSD of the peak areas should be <2%.

    • Tailing Factor (Tf) or Asymmetry Factor (As): Should ideally be between 0.9 and 1.5. This is a critical measure of peak shape.

    • Theoretical Plates (N): Should be >2000 for a standard analysis, indicating good column efficiency.

Rationale: SST provides documented evidence that the system is suitable for the intended analysis on a given day.[17][18] It is a core requirement for methods used in a regulated environment.

References

  • (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. (2025, August 7). ResearchGate. Retrieved January 25, 2026, from [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub. Retrieved January 25, 2026, from [Link]

  • Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex. Retrieved January 25, 2026, from [Link]

  • Mobile phases compatible for LC/MS. (n.d.). Shimadzu. Retrieved January 25, 2026, from [Link]

  • Quinoline. (n.d.). PubChem - NIH. Retrieved January 25, 2026, from [Link]

  • Solving Carryover Problems in HPLC. (n.d.). Shimadzu Scientific Instruments. Retrieved January 25, 2026, from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved January 25, 2026, from [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). Retrieved January 25, 2026, from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved January 25, 2026, from [Link]

  • Tips to Help Maximize Resolution. (n.d.). Agilent. Retrieved January 25, 2026, from [Link]

  • Minimizing HPLC Carryover. (2018, October 11). Lab Manager. Retrieved January 25, 2026, from [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. Retrieved January 25, 2026, from [Link]

  • Mobile phases compatible for LCMS. (n.d.). Shimadzu (Europe). Retrieved January 25, 2026, from [Link]

  • Effect of the pH of the mobile phase on the separation efficiency of QN. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. (2018, May 24). Taylor & Francis Online. Retrieved January 25, 2026, from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved January 25, 2026, from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency (EMA). Retrieved January 25, 2026, from [Link]

  • pKa Data Compiled by R. Williams. (n.d.). Organic Chemistry Data. Retrieved January 25, 2026, from [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. Retrieved January 25, 2026, from [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28). Retrieved January 25, 2026, from [Link]

  • Methods for Changing Peak Resolution in HPLC. (2025, October 14). Chrom Tech, Inc. Retrieved January 25, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 25, 2026, from [Link]

  • Back to the Basics: Considering Carryover, Column Back Pressure, and Wavelength When Developing Chromatographic Methods. (n.d.). LCGC International. Retrieved January 25, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved January 25, 2026, from [Link]

  • How Do I Choose? A guide to HPLC column selection. (2021, December 16). Agilent. Retrieved January 25, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved January 25, 2026, from [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.). Retrieved January 25, 2026, from [Link]

  • Quinoline. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

  • From HPLC to LC-MS: Mobile-Phase Composition is the Main Consideration. (2013, September 9). The LCGC Blog. Retrieved January 25, 2026, from [Link]

  • HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). The LCGC Blog. Retrieved January 25, 2026, from [Link]

  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. (n.d.). SIELC Technologies. Retrieved January 25, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA. Retrieved January 25, 2026, from [Link]

  • (PDF) Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. (n.d.). Labtech. Retrieved January 25, 2026, from [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues. (2025, May 29). AELAB. Retrieved January 25, 2026, from [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved January 25, 2026, from [Link]

  • Carryover. (2025, November 21). Waters Help Center. Retrieved January 25, 2026, from [Link]

  • HPLC Column Selection. (n.d.). Element formerly Crawford Scientific. Retrieved January 25, 2026, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved January 25, 2026, from [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International. Retrieved January 25, 2026, from [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (2025, August 28). Chair of Analytical Chemistry. Retrieved January 25, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved January 25, 2026, from [Link]

  • Carryover problems. (2018, January 7). Chromatography Forum. Retrieved January 25, 2026, from [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution. (2023, August 9). AnalyteGuru. Retrieved January 25, 2026, from [Link]

  • Peak tailing due to silanol interaction? (2012, July 28). Chromatography Forum. Retrieved January 25, 2026, from [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2025, August 10). ResearchGate. Retrieved January 25, 2026, from [Link]

Sources

Validation & Comparative

A Researcher's Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Hydroxy-6-methoxy-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

A Roadmap for Preclinical Evaluation of a Novel Quinolone Derivative

For Immediate Release

[City, State] – As the landscape of drug discovery continuously evolves, quinoline derivatives remain a cornerstone of medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1] This guide provides a comprehensive framework for evaluating the in vitro and in vivo efficacy of a promising, yet understudied, compound: 4-Hydroxy-6-methoxy-2-phenylquinoline. While direct experimental data for this specific molecule is limited, this document serves as a roadmap for researchers, leveraging data from structurally similar compounds to propose a robust preclinical evaluation strategy.

The quinoline scaffold is a privileged structure in drug development, with derivatives showing potential as anticancer, antibacterial, antiviral, and anti-inflammatory agents.[2] The subject of this guide, 4-Hydroxy-6-methoxy-2-phenylquinoline, combines key pharmacophoric features: a 2-phenylquinoline core known for diverse biological activities, a 4-hydroxy group which can be crucial for activity, and a 6-methoxy group that can modulate potency and pharmacokinetic properties.[3][4]

Section 1: Foundational In Vitro Efficacy Assessment

The initial phase of evaluating any new chemical entity is a thorough in vitro characterization to determine its biological activity and preliminary safety profile. For a novel quinoline derivative, a tiered approach is recommended, starting with broad-spectrum screening followed by more focused assays based on initial findings.

1.1. Anticancer Activity Screening

Given that many quinoline derivatives exhibit potent anticancer effects, a primary avenue of investigation should be cytotoxicity against a panel of human cancer cell lines.[5]

  • Initial Broad-Spectrum Screening: The NCI-60 human tumor cell line screen is the gold standard for initial anticancer drug screening, providing data on a compound's activity across a wide range of cancer types.

  • Focused Cell Viability Assays: Based on NCI-60 results, or in parallel, conduct dose-response studies on specific cancer cell lines (e.g., breast cancer line MDA-MB-231, colon cancer line HT29) using assays like MTT or CellTiter-Glo®.[5] This will determine the IC50 (half-maximal inhibitory concentration) for each cell line. For instance, certain 4-phenyl-2-quinolone derivatives have shown excellent antiproliferative activities with IC50 values as low as 0.32 μM against the COLO205 cell line.[6]

Table 1: Hypothetical In Vitro Anticancer Activity of 4-Hydroxy-6-methoxy-2-phenylquinoline and Comparators

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
4-Hydroxy-6-methoxy-2-phenylquinoline MCF-7 (Breast) TBDTBD
4-Hydroxy-6-methoxy-2-phenylquinoline A549 (Lung) TBDTBD
4-Hydroxy-6-methoxy-2-phenylquinoline HCT116 (Colon) TBDTBD
Doxorubicin (Control)MCF-7 (Breast)~0.1DNA Intercalation
Paclitaxel (Control)A549 (Lung)~0.01Tubulin Stabilization

1.2. Antimicrobial Activity Screening

The quinoline core is central to many antibacterial drugs. Therefore, assessing the antimicrobial potential of 4-Hydroxy-6-methoxy-2-phenylquinoline is a logical step.[7]

  • Minimum Inhibitory Concentration (MIC) Determination: The MIC should be determined against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria using broth microdilution or agar dilution methods.[7][8]

1.3. Mechanistic In Vitro Assays

Should initial screening reveal promising activity, subsequent in vitro experiments should aim to elucidate the mechanism of action.

  • For Anticancer Activity:

    • Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M).

    • Apoptosis Assays: Employ techniques like Annexin V/PI staining or caspase activity assays to confirm if the compound induces programmed cell death.

    • Target-Based Assays: Based on structural similarity to known inhibitors, investigate effects on specific targets like topoisomerases or protein kinases.[9] For example, some 2-phenylquinolines are known to inhibit HDACs.[10]

  • For Antimicrobial Activity:

    • Bacterial Target Assays: Investigate inhibition of key bacterial enzymes like DNA gyrase or topoisomerase IV.

    • Membrane Permeability Assays: Determine if the compound disrupts bacterial cell membrane integrity.

Section 2: Bridging the Gap: From In Vitro to In Vivo

A critical step in drug development is the translation of promising in vitro results into in vivo efficacy. This requires careful selection of animal models and a well-defined experimental plan.

2.1. In Vivo Anticancer Efficacy Models

  • Xenograft Models: The most common approach involves implanting human cancer cells into immunocompromised mice (e.g., nude or SCID mice).[11] Once tumors are established, mice are treated with the test compound, and tumor growth is monitored over time. A significant reduction in tumor volume compared to a vehicle-treated control group indicates in vivo efficacy. For instance, a 4-Hydroxyquinazoline derivative demonstrated significant tumor growth suppression at a dose of 25 mg/kg in a xenograft model.[12]

Table 2: Hypothetical In Vivo Anticancer Efficacy in a Xenograft Model

Treatment GroupDosing RegimenMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control10 mL/kg, p.o., daily1500 ± 250-
4-Hydroxy-6-methoxy-2-phenylquinoline 25 mg/kg, p.o., daily TBDTBD
4-Hydroxy-6-methoxy-2-phenylquinoline 50 mg/kg, p.o., daily TBDTBD
Positive ControlVaries by modelTBDTBD

2.2. In Vivo Antimicrobial Efficacy Models

  • Systemic Infection Models: Mice are infected with a lethal dose of a bacterial pathogen, followed by treatment with the test compound. Survival is the primary endpoint.

  • Localized Infection Models: To mimic specific human infections, models such as the thigh infection model or skin infection model can be used. The bacterial burden in the infected tissue is quantified to determine efficacy.

2.3. Pharmacokinetic and Toxicity Studies

Preliminary pharmacokinetic (PK) and toxicity studies are essential to inform dosing for efficacy studies and to assess the compound's safety profile.

  • ADME/Tox Prediction: In silico tools can provide initial estimates of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.[13]

  • In Vivo Pharmacokinetics: A single-dose PK study in rodents will determine key parameters like half-life, bioavailability, and maximum plasma concentration.

  • Acute Toxicity: A dose-escalation study in rodents will help to determine the maximum tolerated dose (MTD).[13]

Section 3: Experimental Protocols

3.1. Protocol: In Vitro Cell Viability (MTT) Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of 4-Hydroxy-6-methoxy-2-phenylquinoline to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

3.2. Protocol: Mouse Xenograft Model

  • Cell Implantation: Subcutaneously inject 1 x 10^6 cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomly assign mice to treatment groups (vehicle control, test compound, positive control).

  • Treatment: Administer the compound daily via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).[11]

Section 4: Visualizing the Path Forward

Diagram 1: Proposed Preclinical Evaluation Workflow

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Initial Screening Initial Screening Cytotoxicity Assays (IC50) Cytotoxicity Assays (IC50) Initial Screening->Cytotoxicity Assays (IC50) Antimicrobial Assays (MIC) Antimicrobial Assays (MIC) Initial Screening->Antimicrobial Assays (MIC) Mechanistic Studies Mechanistic Studies Cytotoxicity Assays (IC50)->Mechanistic Studies Cell Cycle Analysis Cell Cycle Analysis Mechanistic Studies->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Mechanistic Studies->Apoptosis Assays Pharmacokinetics (PK) Pharmacokinetics (PK) Mechanistic Studies->Pharmacokinetics (PK) Efficacy Models Efficacy Models Pharmacokinetics (PK)->Efficacy Models Toxicity (MTD) Toxicity (MTD) Toxicity (MTD)->Efficacy Models Xenograft Model Xenograft Model Efficacy Models->Xenograft Model Infection Model Infection Model Efficacy Models->Infection Model

Caption: A stepwise workflow for the preclinical evaluation of 4-Hydroxy-6-methoxy-2-phenylquinoline.

Diagram 2: Potential Anticancer Signaling Pathway

G Compound 4-Hydroxy-6-methoxy- 2-phenylquinoline Tubulin Tubulin Polymerization Compound->Tubulin Inhibition G2M G2/M Arrest Tubulin->G2M Apoptosis Apoptosis G2M->Apoptosis Caspase Caspase Activation Apoptosis->Caspase

Caption: A hypothetical signaling pathway for the anticancer activity of the compound.

Conclusion

While the definitive efficacy of 4-Hydroxy-6-methoxy-2-phenylquinoline awaits empirical validation, the structural alerts within the molecule strongly suggest potential as a therapeutic agent. By following the comprehensive in vitro and in vivo evaluation strategy outlined in this guide, researchers can systematically uncover its pharmacological profile and determine its potential for further development. The provided protocols and conceptual frameworks offer a solid foundation for initiating a rigorous and scientifically sound investigation into this promising compound.

References

  • BenchChem. (n.d.). In Vivo Efficacy of 6-Methoxyquinolin-2(1H)-one Derivatives: A Comparative Guide for Researchers.
  • Goh, Y. N., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 28(14), 5393.
  • Zarenezhad, E., et al. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences, 13(5), 443–452.
  • Li, Y., et al. (2022). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 27(23), 8234.
  • Belloli, S., et al. (2004). Evaluation of three quinoline-carboxamide derivatives as potential radioligands for the in vivo pet imaging of neurodegeneration.
  • Abdel-Maksoud, M. S., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 224, 113702.
  • de Paula, R. F., et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity, e202401629.
  • Sabatini, S., et al. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters, 13(5), 850–859.
  • Hodyna, D., et al. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies.
  • BenchChem. (2025). Application Notes and Protocols: Antibacterial Activity of 2-Phenylquinoline Derivatives.
  • Khan, I., et al. (2024). Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties. Journal of Molecular Structure, 1301, 137357.
  • Arafa, R. K., et al. (2013). Synthesis and in vitro antiproliferative effect of novel quinoline-based potential anticancer agents. European Journal of Medicinal Chemistry, 63, 826–832.
  • Sabatini, S., et al. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters, 13(5), 850-859.
  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19349-19374.
  • Chovatia, P. T., et al. (2025). In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives. Journal of Saudi Chemical Society.
  • Kumar, S., et al. (2016). Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 105-113.
  • Chen, Y-F., et al. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(2), 1079.
  • Sghaier, R., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity.
  • Wikipedia. (n.d.). Quinine. Retrieved from [Link]

  • Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225.
  • Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

Sources

Building Confidence: A Guide to the Cross-Validation of Biological Assay Results for Novel Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the identification of a "hit"—a novel compound demonstrating desired activity in a primary screen—is a moment of significant promise. However, this initial signal is just the first step on a long and rigorous journey. The history of drug development is replete with promising hits that failed to translate, often due to misleading initial data. The financial and scientific cost of pursuing false positives is immense. Therefore, the immediate and critical next step is cross-validation : a systematic process of confirming a compound's activity through a series of robust, independent, and mechanistically distinct assays.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing and executing a robust cross-validation strategy. Moving beyond a simple checklist, we will delve into the causality behind experimental choices, ensuring that every step builds a self-validating system of evidence. This approach is not merely about reproducing a result; it is about building an unshakeable foundation of confidence in your compound's biological activity.

The Principle of Orthogonality: The Cornerstone of Validation

The core tenet of effective cross-validation is the use of orthogonal assays . An orthogonal method is an independent analytical technique that measures the same biological endpoint but relies on a different underlying principle or technology.[1] Relying on a single assay format, even with repeated experiments, leaves the results vulnerable to technology-specific artifacts.[2] For example, a compound that is inherently fluorescent can create a false positive signal in a fluorescence-based readout.[3][4] Similarly, compounds that inhibit a reporter enzyme (like luciferase) can be mistaken for inhibitors of the primary biological target.[4]

By employing orthogonal assays, we triangulate the truth. If a compound demonstrates consistent activity across multiple, mechanistically distinct assays, the confidence that it is a genuine modulator of the biological target increases exponentially.

Caption: The Principle of Orthogonality in Hit Validation.

Designing a Robust Cross-Validation Strategy

A successful cross-validation plan is a deliberate and logical progression of experiments designed to systematically eliminate ambiguity and build a compelling case for the compound's mechanism of action. The process begins with a critical evaluation of the primary assay and culminates in a clear, data-driven decision.

Validation_Workflow Start Primary Screen Hit Identified Critique Step 1: Critique Primary Assay - Identify potential artifacts - Analyze technology limitations Start->Critique Select Step 2: Select Orthogonal Assays - Different technologies - Different biological readouts - Biochemical vs. Cellular Critique->Select Execute Step 3: Execute Assays - Full dose-response curves - Appropriate controls - Standardized compound handling Select->Execute Analyze Step 4: Analyze & Interpret Data - Compare IC50/EC50 values - Statistical analysis - Assess for cytotoxicity/interference Execute->Analyze Decision Decision Point Analyze->Decision Validated Validated Hit: Proceed to Lead Optimization Decision->Validated Consistent Activity Troubleshoot Conflicting Results: Troubleshoot & Investigate Decision->Troubleshoot Inconsistent Activity Discard False Positive: Deprioritize Compound Decision->Discard No Confirmatory Activity Troubleshoot->Select Select further assays

Caption: A Step-by-Step Workflow for Cross-Validation.

Case Study: Cross-Validation of a Novel Kinase Inhibitor

To illustrate this process, let's consider a hypothetical novel compound, "Cmpd-X," identified as an inhibitor of Kinase-Y from a high-throughput screen (HTS).

Primary Hit: Cmpd-X inhibits Kinase-Y with an IC50 of 500 nM in a luminescence-based kinase activity assay that measures ATP depletion.

Step 1: Critical Analysis of the Primary Assay

The primary assay relies on measuring the amount of ATP remaining after the kinase reaction. While robust for HTS, this format is susceptible to several artifacts:

  • Luciferase Inhibition: The compound could directly inhibit the luciferase enzyme used in the detection step, giving a false positive signal.[4]

  • ATP-Competitive Artifacts: The compound might interact with ATP, preventing its consumption without actually inhibiting Kinase-Y.

  • Compound Autofluorescence: If the compound is fluorescent, it can interfere with the light-based readout.[3]

Step 2: Selecting Orthogonal Assays

To address these potential liabilities, we will select a cascade of assays with distinct mechanisms.

Assay Principle What It Validates
Primary: ATP Depletion Measures kinase activity by quantifying remaining ATP.Initial hit identification.
Orthogonal 1: HTRF Homogeneous Time-Resolved Fluorescence (TR-FRET) directly measures the phosphorylation of a substrate peptide.[5]Confirms inhibition of substrate phosphorylation, independent of ATP levels or luciferase. Rules out luciferase inhibition.
Orthogonal 2: CETSA Cellular Thermal Shift Assay measures the thermal stabilization of a protein upon ligand binding in a cellular context.[6][7]Confirms direct physical engagement of Cmpd-X with Kinase-Y inside a cell. Rules out non-specific activity.
Orthogonal 3: Western Blot Measures the phosphorylation level of a known downstream substrate of Kinase-Y in treated cells.Confirms that target engagement leads to the intended functional outcome in a cellular signaling pathway.
Step 3 & 4: Experimental Protocols and Data Interpretation

Homogeneous Time-Resolved Fluorescence (HTRF) is a proximity-based assay.[8] In this kinase assay, a substrate peptide and a phospho-specific antibody are labeled with a donor and acceptor fluorophore, respectively.[9] When the kinase phosphorylates the substrate, the antibody binds, bringing the fluorophores close enough for Förster Resonance Energy Transfer (FRET) to occur.[10] An inhibitor will prevent this, leading to a decrease in the FRET signal.

Experimental Protocol:

  • Prepare a serial dilution of Cmpd-X (e.g., 10-point, 3-fold dilution starting at 100 µM).

  • In a 384-well microplate, add 2 µL of the compound dilution.

  • Add 4 µL of Kinase-Y and a biotinylated substrate peptide.

  • Initiate the reaction by adding 4 µL of ATP. Incubate for 60 minutes at room temperature.

  • Stop the reaction and detect by adding 10 µL of a detection mix containing a Europium cryptate-labeled anti-phospho antibody and XL665-labeled streptavidin.

  • Incubate for 60 minutes at room temperature.

  • Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor).

  • Calculate the HTRF ratio (665nm/620nm * 10,000) and plot against compound concentration to determine the IC50.

CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[11] This allows for the confirmation of target engagement in a physiological, cellular environment.[12]

Experimental Protocol:

  • Culture cells known to express Kinase-Y to ~80% confluency.

  • Treat cells with varying concentrations of Cmpd-X or vehicle (DMSO) for 2 hours at 37°C.

  • Harvest and resuspend the cells in a phosphate-buffered saline (PBS) solution.

  • Heat the cell suspensions across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by cooling.[6]

  • Lyse the cells by freeze-thaw cycles.

  • Pellet the precipitated, denatured proteins by centrifugation.

  • Collect the supernatant containing the soluble, stable proteins.

  • Analyze the amount of soluble Kinase-Y remaining in each sample by Western Blot or an equivalent protein quantification method (e.g., ELISA).

  • Plot the fraction of soluble Kinase-Y against temperature for each compound concentration. A shift in the melting curve to a higher temperature indicates target stabilization.

This assay provides crucial functional validation. If Cmpd-X truly inhibits Kinase-Y, the phosphorylation of its downstream substrates should decrease.

Kinase_Pathway CmpdX Cmpd-X KinaseY Kinase-Y CmpdX->KinaseY Inhibition Substrate Downstream Substrate KinaseY->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (Active) Substrate->pSubstrate CellularResponse Cellular Response pSubstrate->CellularResponse

Caption: Cmpd-X inhibits Kinase-Y, blocking downstream signaling.

Experimental Protocol:

  • Seed cells in 6-well plates and grow to ~80% confluency.

  • Treat cells with a serial dilution of Cmpd-X for a predetermined time (e.g., 4 hours).

  • Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with a primary antibody specific for the phosphorylated form of the downstream substrate.

  • Probe with a secondary antibody and detect via chemiluminescence.

  • Strip and re-probe the membrane for total downstream substrate and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Quantify band intensity to determine the dose-dependent decrease in substrate phosphorylation.

Interpreting the Results: A Cohesive Picture
Assay Metric Result for Cmpd-X Interpretation
ATP Depletion (Primary) IC50500 nMInitial hit.
HTRF (Orthogonal 1) IC50650 nMConfirms inhibition of kinase enzymatic activity. Similar potency suggests the primary result was not a luciferase artifact.
CETSA (Orthogonal 2) EC50 (Shift)1.2 µMConfirms direct binding and engagement of Kinase-Y in intact cells. The rightward shift in potency is common when moving from biochemical to cellular assays due to factors like cell permeability and efflux.
Western Blot (Orthogonal 3) IC50 (p-Substrate)1.5 µMConfirms functional inhibition of the kinase pathway in a cellular context, consistent with the target engagement data from CETSA.

The consistent, dose-dependent activity across these four distinct assays provides high confidence that Cmpd-X is a genuine, on-target inhibitor of Kinase-Y that is active in cells. The slight differences in potency between biochemical and cellular assays are expected and provide valuable information for structure-activity relationship (SAR) studies.[13]

Troubleshooting and Common Pitfalls

Discrepancies between assays are not failures; they are data. They provide critical insights into a compound's behavior.

  • Active in Primary, Inactive in HTRF: This strongly suggests the compound is an artifact of the primary assay technology (e.g., luciferase inhibitor). The compound should be deprioritized.

  • Active in Biochemical, Inactive in Cellular Assays (CETSA/Western): This is a common and important finding. It may indicate:

    • Poor Cell Permeability: The compound cannot get into the cell to reach its target.

    • Efflux: The compound is actively pumped out of the cell.

    • Metabolic Instability: The compound is rapidly degraded within the cell.

  • Cytotoxicity: If a compound is cytotoxic at concentrations where it shows activity, the apparent inhibition might be an indirect result of cell death. Always run a parallel cytotoxicity assay (e.g., CellTiter-Glo, MTS) to rule this out.[14]

Conclusion

Cross-validation is a non-negotiable pillar of early-stage drug discovery. It is a process of scientific inquiry that transforms a preliminary "hit" into a "validated lead" worthy of significant further investment. By embracing the principle of orthogonality and designing a logical cascade of experiments, researchers can systematically dismantle ambiguity and build a robust, data-driven foundation for their projects. This rigorous approach not only prevents the costly pursuit of false positives but also provides deep mechanistic insights that are invaluable for the subsequent stages of lead optimization and preclinical development.

References

  • EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation. Retrieved from [Link]

  • BioProcess International. (2013, June 1). Biological Assay Qualification Using Design of Experiments. Retrieved from [Link]

  • Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]

  • Vempati, U. D., et al. (2018). Reporting biological assay screening results for maximum impact. F1000Research, 7, 1787. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, May 28). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. Retrieved from [Link]

  • Revvity. (n.d.). HTRF - Guide to homogeneous time resolved fluorescence. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • World Health Organization. (n.d.). DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. Retrieved from [Link]

  • Kramer, C., et al. (2012). Comparability of Mixed IC50 Data – A Statistical Analysis. Journal of Chemical Information and Modeling, 52(11), 2896-2904. Retrieved from [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Sadybekov, A. A., et al. (2025, January 11). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Gherardi, S., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PLoS ONE, 14(1), e0209584. Retrieved from [Link]

  • Degorce, F., et al. (2009). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Current Chemical Genomics, 3, 22-32. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. Retrieved from [Link]

  • Vis, S., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1163-1172. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Orthogonal Assay Service. Retrieved from [Link]

  • Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • Machara, A., et al. (2019). A HTRF Based Competitive Binding Assay for Screening Specific Inhibitors of HIV-1 Capsid Assembly Targeting the C-Terminal Domain of Capsid. SLAS Discovery, 24(9), 925-933. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinase assay principle. The substrates used in HTRF kinase assays are... Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 4-Hydroxy-6-methoxy-2-phenylquinoline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among these, 4-Hydroxy-6-methoxy-2-phenylquinoline stands out as a key intermediate in the development of various therapeutic agents. Its structural motifs are of significant interest to researchers in drug discovery, necessitating efficient and scalable synthetic routes to access this valuable molecule. This guide provides a comprehensive comparison of the most pertinent synthetic strategies for obtaining 4-Hydroxy-6-methoxy-2-phenylquinoline, offering an in-depth analysis of their efficacy, mechanistic underpinnings, and practical considerations for laboratory and potential industrial applications.

Comparative Analysis of Synthetic Routes

The synthesis of 4-Hydroxy-6-methoxy-2-phenylquinoline can be approached through several established methodologies for quinoline ring formation. This guide will focus on four primary routes: the Dehydrogenation of a Tetrahydroquinoline Precursor, the Conrad-Limpach Synthesis, the Doebner-von Miller Reaction, and the Camps Cyclization. Each route will be evaluated based on reaction yield, purity of the final product, reaction conditions, scalability, and the availability of starting materials.

Synthetic Route Key Reactants Typical Yield Reaction Conditions Advantages Disadvantages
Dehydrogenation 4-Keto-6-methoxy-2-phenyl-1,2,3,4-tetrahydroquinoline, Palladium catalyst, Hydrogen acceptor~95%[1]Reflux in water or other suitable solvent[1]Very high yield, clean reaction.Requires synthesis of the tetrahydroquinoline precursor.
Conrad-Limpach p-Anisidine, Ethyl benzoylacetateModerate to HighHigh temperature (~250 °C) in a high-boiling solvent (e.g., diphenyl ether, mineral oil)[2][3]Readily available starting materials, one-pot potential.Harsh reaction conditions, potential for side products.
Doebner-von Miller p-Anisidine, Benzaldehyde, Pyruvic acidLow to ModerateAcid-catalyzed condensation, often with heating.[4]Three-component reaction, potential for diversity.Benzaldehyde can be a poor substrate, leading to complex mixtures and low yields.[4]
Camps Cyclization N-(2-benzoyl-4-methoxyphenyl)acetamideModerateBase-catalyzed intramolecular cyclization.Can provide good yields if the precursor is readily available.Synthesis of the required o-acylaminoacetophenone precursor can be multi-step.

In-Depth Analysis of Synthetic Pathways

Dehydrogenation of 4-Keto-6-methoxy-2-phenyl-1,2,3,4-tetrahydroquinoline: The High-Yield Champion

This route stands out for its remarkably high reported yield of approximately 95% for the analogous 4-hydroxy-6-methoxyquinoline[1]. The core principle involves the aromatization of a pre-formed tetrahydroquinoline ring.

Mechanism: The reaction proceeds via a palladium-catalyzed dehydrogenation. The palladium catalyst facilitates the removal of hydrogen atoms from the tetrahydroquinoline ring, leading to the formation of the thermodynamically stable aromatic quinoline system. A hydrogen acceptor, such as fumaric acid or nitrobenzene, is employed to facilitate the removal of hydrogen from the catalyst surface, regenerating it for subsequent catalytic cycles[1].

Experimental Workflow: Dehydrogenation Route

Conrad_Limpach Reactants p-Anisidine + Ethyl Benzoylacetate Intermediate β-Aminoacrylate (Enamine) Reactants->Intermediate Condensation Cyclization Thermal Cyclization (~250°C) Intermediate->Cyclization Heat Product 4-Hydroxy-6-methoxy-2-phenylquinoline Cyclization->Product Elimination of EtOH Camps_Cyclization Precursor N-(2-benzoyl-4-methoxyphenyl)acetamide Enolate Enolate Formation Precursor->Enolate Base Base Base (e.g., NaOH, KOH) Cyclization Intramolecular Nucleophilic Attack Enolate->Cyclization Product 4-Hydroxy-6-methoxy-2-phenylquinoline Cyclization->Product Dehydration

Sources

A Senior Application Scientist's Guide to the Validation of a Novel HPLC-UV Method for Quantifying 4-Hydroxy-6-methoxy-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth, experience-driven walkthrough of the validation of a new High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of 4-Hydroxy-6-methoxy-2-phenylquinoline, a quinoline derivative of significant interest in pharmaceutical research.[1] We will not only detail the "how" but, more importantly, the "why" behind each experimental choice, grounding our protocol in the authoritative guidelines of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3]

This guide will also offer a comparative perspective, contrasting the performance of our validated HPLC-UV method with a plausible alternative, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to aid in selecting the optimal analytical strategy for your specific research needs.

The Imperative of Method Validation

A Novel HPLC-UV Method for 4-Hydroxy-6-methoxy-2-phenylquinoline

Our proposed method utilizes Reverse-Phase HPLC with UV detection, a robust and widely accessible technique suitable for quantifying analytes in pharmaceutical formulations.[4][5]

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

The Validation Workflow: A Step-by-Step Guide

The validation of our HPLC-UV method will encompass the following key parameters as stipulated by ICH Q2(R1) guidelines.[2]

ValidationWorkflow Start Method Development Specificity Specificity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Stability Robustness->Stability Validated Validated Method Stability->Validated

Caption: A typical workflow for analytical method validation.

Specificity

Causality: Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is the cornerstone of a reliable quantitative method.

Experimental Protocol:

  • Prepare a solution of the 4-Hydroxy-6-methoxy-2-phenylquinoline reference standard.

  • Prepare a placebo solution (matrix without the analyte).

  • Prepare a spiked solution containing the reference standard and known impurities or degradation products.

  • Inject each solution into the HPLC system.

  • Acceptance Criteria: The analyte peak should be well-resolved from any other peaks (impurities, placebo components) with a resolution of not less than 2.0. The peak purity should be confirmed using a photodiode array (PDA) detector if available.

Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the analyte concentration and the instrumental response. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]

Experimental Protocol:

  • Prepare a stock solution of the 4-Hydroxy-6-methoxy-2-phenylquinoline reference standard.

  • From the stock solution, prepare a series of at least five calibration standards at different concentrations, typically ranging from 50% to 150% of the expected working concentration.

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999. The y-intercept should be minimal.

Hypothetical Data:

Concentration (µg/mL)Mean Peak Area (n=3)
50489500
75741200
100998700
1251251000
1501499500
Correlation Coefficient (r²): 0.9998
Accuracy

Causality: Accuracy represents the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol:

  • Prepare placebo samples.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analyze the spiked samples.

  • Calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Hypothetical Data:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8079.599.4%
100%100101.2101.2%
120%120119.399.4%
Mean 100.0%
Precision

Causality: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Precision cluster_repeatability Short Time Interval cluster_intermediate Within-Laboratory Variations Precision Precision Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-assay) Precision->Intermediate r1 Same Analyst i1 Different Days r2 Same Instrument i2 Different Analysts i3 Different Equipment

Caption: Components of precision in method validation.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the test concentration.

    • Analyze the samples on the same day, by the same analyst, and on the same instrument.

    • Calculate the Relative Standard Deviation (%RSD).

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD.

Acceptance Criteria: The %RSD for both repeatability and intermediate precision should not be more than 2.0%.

Hypothetical Data:

Precision StudyMean Concentration (µg/mL)Standard Deviation%RSD
Repeatability (Day 1, Analyst 1)100.30.850.85%
Intermediate (Day 2, Analyst 2)99.81.101.10%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Hypothetical Data:

  • LOD: 0.1 µg/mL

  • LOQ: 0.3 µg/mL

Robustness

Causality: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2%)

  • Analyze a sample under each modified condition.

  • Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.

Stability

Causality: Stability testing evaluates the stability of the analyte in the sample solution over time. This is crucial to ensure that the results are not biased due to degradation of the analyte during sample preparation and analysis.

Experimental Protocol:

  • Prepare sample solutions and store them under specified conditions (e.g., room temperature, refrigerated).

  • Analyze the solutions at different time points (e.g., 0, 8, 24, 48 hours).

  • Acceptance Criteria: The analyte concentration should not change by more than a predefined percentage (e.g., ± 2.0%) from the initial value.

Comparison with an Alternative Method: LC-MS/MS

While our validated HPLC-UV method is robust and reliable, for certain applications, such as bioanalysis where high sensitivity and selectivity are paramount, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) may be the preferred choice.[4][6][7]

Performance Comparison:

ParameterHPLC-UV (Validated Method)LC-MS/MS (Plausible Alternative)Rationale for Choice
Specificity Good, based on retention time and UV spectrum.Excellent, based on retention time and specific mass transitions (MRM).[8]LC-MS/MS is superior for complex matrices due to its high selectivity.
Sensitivity (LOQ) ~0.3 µg/mLPotentially in the low ng/mL or even pg/mL range.LC-MS/MS is significantly more sensitive.[4]
Linearity (r²) ≥ 0.999Typically ≥ 0.995Both methods offer excellent linearity.
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0% (typically wider acceptance for bioanalysis)Both methods provide high accuracy.
Precision (%RSD) < 2.0%< 15% (typically wider acceptance for bioanalysis)HPLC-UV generally offers better precision for routine QC.
Cost & Complexity Lower cost, simpler operation.Higher initial investment and operational complexity.HPLC-UV is more cost-effective for routine analysis.
Throughput Moderate.Can be very high with modern systems.LC-MS/MS can offer faster run times.[9]

Conclusion

The newly validated HPLC-UV method for the quantification of 4-Hydroxy-6-methoxy-2-phenylquinoline demonstrates excellent performance in terms of specificity, linearity, accuracy, and precision, meeting the stringent requirements of international regulatory guidelines. It is a robust, reliable, and cost-effective method suitable for routine quality control and formulation analysis.

For applications demanding ultra-high sensitivity, such as in pharmacokinetic studies, an LC-MS/MS method would be a more appropriate choice. The selection of the analytical method should always be guided by the specific requirements of the study, a principle that is central to good scientific practice. This guide provides the foundational knowledge and a practical framework for researchers to confidently validate and implement analytical methods that ensure data integrity and support the advancement of pharmaceutical development.

References

  • Elderfield, R. C., & Maggiolo, A. D. (1951). Preparation of 4-hydroxyquinoline compounds. U.S. Patent No. 2,558,211. Washington, DC: U.S.
  • Musiol, R., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives.
  • Pérez-Bernal, J. L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
  • Wojciak-Kosior, M., et al. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria.
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Kiss, L., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(19), 3586.
  • MDPI. (n.d.). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ResearchGate. (2015). FDA issues revised guidance for analytical method validation. Retrieved from [Link]

  • ResearchGate. (2010). ChemInform Abstract: 4-Hydroxy-2-quinolones. Part 202. Synthesis, Chemical and Biological Properties of 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Alkylamides. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Retrieved from [Link]

  • PubMed Central. (2022). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Retrieved from [Link]

  • YouTube. (2024). LC-MS/MS Method Development for Drug Analysis. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Current developments in LC-MS for pharmaceutical analysis. Retrieved from [Link]

  • ResearchGate. (2006). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • YouTube. (2017). Validation of Analytical Methods according to the New FDA Guidance. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Hydroxy-6-methoxy-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the proper disposal of 4-Hydroxy-6-methoxy-2-phenylquinoline, a quinoline derivative utilized in various research and development applications. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. The information herein is synthesized from established safety protocols for hazardous chemical waste and data on related quinoline compounds.

Hazard Assessment and Chemical Profile
  • Corrosive and Irritant: This compound is identified as a primary hazard, capable of causing skin irritation and serious eye irritation.[1][2][3][4][5][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[3][4][5]

  • Toxicity: Many quinoline derivatives are known for their potential toxicity and may be harmful if swallowed.[3][5][7]

  • Environmental Hazards: Improper disposal can lead to the contamination of soil and water.[2][8][9][10]

Due to these hazards, 4-Hydroxy-6-methoxy-2-phenylquinoline must be managed as hazardous waste in accordance with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11]

Hazard ClassificationDescriptionPrimary Routes of Exposure
Skin Corrosion/Irritation Causes skin irritation upon contact.Dermal
Serious Eye Damage/Irritation Can cause serious and potentially permanent eye damage.Ocular
Acute Toxicity (Oral) Harmful if ingested.Ingestion
Respiratory Irritation May cause irritation to the respiratory system if inhaled.Inhalation
Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling 4-Hydroxy-6-methoxy-2-phenylquinoline for disposal, all personnel must be equipped with the appropriate PPE. The causality behind this requirement is to create a barrier between the individual and the hazardous chemical, mitigating the risk of exposure through all potential routes.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Double gloving is recommended, especially during spill cleanup.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where splashing is a possibility.

  • Body Protection: A lab coat or chemically resistant gown must be worn to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of 4-Hydroxy-6-methoxy-2-phenylquinoline. This self-validating system ensures that each step is completed in a manner that prioritizes safety and regulatory compliance.

Step 1: Waste Identification and Segregation

  • Classify all materials contaminated with 4-Hydroxy-6-methoxy-2-phenylquinoline as hazardous waste. This includes the pure chemical, solutions, and any contaminated labware (e.g., pipette tips, weighing boats, gloves).

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Improper mixing can lead to dangerous chemical reactions.

Step 2: Containerization

  • Select a waste container that is compatible with 4-Hydroxy-6-methoxy-2-phenylquinoline. A high-density polyethylene (HDPE) container with a secure, leak-proof lid is recommended.

  • The container must be in good condition, free from cracks or other damage.

Step 3: Labeling

  • Properly label the hazardous waste container. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "4-Hydroxy-6-methoxy-2-phenylquinoline"

    • The specific hazards (e.g., "Corrosive," "Irritant")

    • The date the waste was first added to the container

    • The name and contact information of the generating laboratory or personnel

Step 4: Accumulation and Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area that is close to the point of generation and under the control of laboratory personnel.[11]

  • Ensure the storage area is well-ventilated and away from incompatible materials.

  • Follow all institutional and regulatory limits on the volume of waste that can be accumulated and the timeframe for its removal.

Step 5: Final Disposal

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Never dispose of 4-Hydroxy-6-methoxy-2-phenylquinoline down the drain or in the regular trash.[8]

Emergency Procedures: Spill and Exposure Management

In the event of an accidental release or exposure, immediate and decisive action is crucial.

Spill Cleanup Protocol:

  • Alert Personnel and Restrict Access: Immediately notify others in the area and restrict access to the spill location.[12][13]

  • Don Appropriate PPE: This includes double gloves, safety goggles, a lab coat, and a respirator if the material is a powder or if aerosols could be generated.

  • Contain the Spill: For liquid spills, use an absorbent material like vermiculite or sand to contain the spill.[8] For solid spills, carefully scoop the material, avoiding the creation of dust.

  • Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable cleaning agent, followed by a thorough rinse with water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.[13]

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2][3]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][3][4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-Hydroxy-6-methoxy-2-phenylquinoline.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_emergency Emergency Scenarios start Start: Generation of 4-Hydroxy-6-methoxy-2-phenylquinoline Waste assess_hazards Assess Hazards (Corrosive, Irritant, Toxic) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe segregate Segregate as Hazardous Waste don_ppe->segregate spill Spill Occurs don_ppe->spill Potential Incident exposure Personnel Exposure don_ppe->exposure Potential Incident containerize Place in Labeled, Compatible Container segregate->containerize store Store in Satellite Accumulation Area containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs end end contact_ehs->end End: Proper Disposal spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol exposure_protocol Follow First Aid & Exposure Protocol exposure->exposure_protocol spill_protocol->segregate Dispose of Cleanup Debris medical medical exposure_protocol->medical Seek Medical Attention

Caption: Disposal workflow for 4-Hydroxy-6-methoxy-2-phenylquinoline.

References

  • PubChem. 6-Methoxy-2-phenyl-4-quinolone. National Institutes of Health. [Link]

  • Chemos GmbH & Co. KG. (2021). Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste - Standards. U.S. Department of Labor. [Link]

  • Angene Chemical. (2025). Safety Data Sheet: 2-Chloro-7-methoxy-3-phenylquinoline. [Link]

  • New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet. [Link]

  • Duke University Occupational and Environmental Safety Office. Instructions for Cleaning Spills of Liquid Hazardous Drugs. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Michigan State University Environmental Health & Safety. Spill and Cleaning Protocol. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste - Overview. U.S. Department of Labor. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]

  • Florida Department of Environmental Protection. (2017). List of Pharmaceuticals That Are Potentially Hazardous Wastes When Discarded. [Link]

  • U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. [Link]

  • The University of British Columbia. (2017). Cytotoxic Spill Cleanup Procedure. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous waste operations and emergency response (HAZWOPER) - Standards. U.S. Department of Labor. [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • ASHP. ASHP Guidelines on Handling Hazardous Drugs. [Link]

  • National Center for Biotechnology Information (NCBI). References - Styrene, Styrene-7,8-oxide, and Quinoline. National Institutes of Health. [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.120 - Hazardous waste operations and emergency response. U.S. Department of Labor. [Link]

  • Defense Centers for Public Health. (2017). Procedures for cleaning up hazardous drug spills and leaks. [Link]

  • Creative Safety Supply. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Environment Canada and Health Canada. (2011). Screening Assessment Quinoline. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.